LY3007113
Description
Properties
Molecular Formula |
Unknown |
|---|---|
Molecular Weight |
0.0 |
IUPAC Name |
Unknown |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY3007113; LY-3007113; LY 3007113. |
Origin of Product |
United States |
Foundational & Exploratory
LY3007113: A Technical Overview of its Mechanism of Action as a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3007113 is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. Developed by Eli Lilly and Company, this pyridopyrimidine derivative competitively binds to the ATP-binding site of p38 MAPK, effectively blocking its kinase activity. This inhibition prevents the downstream phosphorylation of key substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2), leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including ovarian, renal, and hematologic cancers, as well as glioblastoma. A Phase 1 clinical trial in patients with advanced cancer established a recommended Phase 2 dose, though further clinical development was not pursued due to dose-limiting toxicities that prevented reaching a biologically effective dose. This guide provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing relevant experimental methodologies.
Introduction to p38 MAPK and its Role in Disease
The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to a wide range of extracellular stimuli, including stress, cytokines, and growth factors.[1] There are four main isoforms of p38 MAPK: α, β, γ, and δ. The p38α isoform is the most extensively studied and is ubiquitously expressed. Activation of the p38 MAPK pathway is initiated by upstream kinases, MKK3 and MKK6, which dually phosphorylate p38 on threonine and tyrosine residues. Once activated, p38 MAPK phosphorylates a variety of downstream targets, including transcription factors and other kinases, thereby regulating a multitude of cellular processes such as inflammation, cell cycle, apoptosis, and cell differentiation.
Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous diseases, including inflammatory disorders and cancer. In the context of oncology, p38 MAPK signaling can promote tumor growth and survival through the production of pro-inflammatory and pro-angiogenic cytokines within the tumor microenvironment.[1] Therefore, inhibition of the p38 MAPK pathway has been an attractive therapeutic strategy for the development of novel anti-cancer agents.
Molecular Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the p38 MAPK pathway.[2] Its primary mechanism of action involves the competitive inhibition of ATP binding to the p38 kinase, thereby preventing the phosphorylation of its downstream substrates.[3]
Direct Inhibition of p38 MAPK
As a pyridopyrimidine derivative, this compound is designed to fit into the ATP-binding pocket of the p38 MAPK enzyme. This binding event precludes the natural substrate, ATP, from associating with the kinase, thus halting the catalytic phosphotransfer reaction.
dot
Caption: Competitive inhibition of ATP binding to p38 MAPK by this compound.
Downstream Signaling Cascade
The most critical and well-documented downstream effector of p38 MAPK is MAPKAP-K2. Inhibition of p38 MAPK by this compound directly prevents the phosphorylation and activation of MAPKAP-K2.[2][4] This has been demonstrated in preclinical studies using various cell lines, including HeLa cells, and in in vivo models.[4]
dot```dot digraph "LY3007113_Signaling_Pathway" { graph [fontname="Arial", fontsize=10, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, fontname="Arial", fontsize=9];
Stress_Cytokines [label="Stress / Pro-inflammatory\nCytokines", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MKK3_6 [label="MKK3/6", fillcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKAPK2 [label="MAPKAP-K2", fillcolor="#FFFFFF"]; p_MAPKAPK2 [label="p-MAPKAP-K2\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokine_Production [label="Production of\nTNF-α, IL-6", shape=note, fillcolor="#F1F3F4"];
Stress_Cytokines -> MKK3_6; MKK3_6 -> p38 [label="Phosphorylates"]; p38 -> MAPKAPK2 [label="Phosphorylates"]; this compound -> p38 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; MAPKAPK2 -> p_MAPKAPK2 [style=dashed]; p_MAPKAPK2 -> Cytokine_Production; }
Caption: Generalized workflow for an in vitro kinase assay.
Protocol Steps:
-
Plate Preparation: Recombinant human p38 MAPK enzyme (isoform-specific) is added to the wells of a microtiter plate.
-
Compound Addition: A dilution series of this compound is added to the wells.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of a suitable substrate (e.g., myelin basic protein) and ATP (e.g., [γ-³³P]ATP).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow the enzymatic reaction to proceed.
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. For a radiometric assay, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For a fluorescence-based assay, a specific antibody that recognizes the phosphorylated substrate is used.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for MAPKAP-K2 Phosphorylation
To assess the intracellular activity of this compound, an in-cell Western blot or flow cytometry-based assay can be used to measure the phosphorylation of MAPKAP-K2 in a relevant cell line (e.g., HeLa). [4] Protocol Steps:
-
Cell Culture: HeLa cells are cultured in appropriate media and seeded in microtiter plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Stimulation: Cells are stimulated with an agonist that activates the p38 MAPK pathway (e.g., anisomycin) to induce MAPKAP-K2 phosphorylation.
-
Lysis and Fixing: Cells are lysed, and the proteins are fixed to the plate.
-
Immunostaining: The wells are incubated with primary antibodies specific for total MAPKAP-K2 and phosphorylated MAPKAP-K2 (p-MAPKAP-K2).
-
Secondary Antibody and Detection: Fluorescently labeled secondary antibodies are added, and the fluorescence intensity for both total and p-MAPKAP-K2 is measured using an imaging system.
-
Data Analysis: The ratio of p-MAPKAP-K2 to total MAPKAP-K2 is calculated for each treatment condition to determine the inhibitory effect of this compound.
Cytokine Production Assay
To measure the effect of this compound on the production of pro-inflammatory cytokines, a multiplex immunoassay (e.g., Luminex) or an enzyme-linked immunosorbent assay (ELISA) can be performed using human PBMCs or a relevant cell line.
Protocol Steps:
-
Cell Isolation and Culture: PBMCs are isolated from whole blood and cultured.
-
Compound Treatment: Cells are pre-treated with different concentrations of this compound.
-
Stimulation: Cytokine production is stimulated by adding an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a multiplex bead-based assay or individual ELISAs according to the manufacturer's instructions.
-
Data Analysis: The reduction in cytokine levels in the presence of this compound is calculated relative to the stimulated control.
Conclusion
This compound is a well-characterized p38 MAPK inhibitor with a clear mechanism of action. Its ability to competitively inhibit ATP binding to p38 MAPK leads to the suppression of downstream signaling, resulting in reduced production of pro-inflammatory cytokines. While preclinical studies demonstrated promising anti-tumor activity, its clinical development was halted due to an unfavorable therapeutic index observed in the Phase 1 trial. Nevertheless, the data gathered for this compound provides valuable insights for the development of future p38 MAPK inhibitors with improved safety profiles for the treatment of cancer and other inflammatory diseases.
References
- 1. p38 MAPK Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
The p38 MAPK Inhibitor LY3007113: A Technical Overview of its Downstream Targets and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3007113 is a potent, orally active small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell survival, proliferation, and apoptosis. The primary downstream target of this compound is the MAPK-activated protein kinase 2 (MAPKAP-K2), a key substrate of p38 MAPK. By inhibiting p38 MAPK, this compound effectively blocks the phosphorylation and activation of MAPKAP-K2, leading to the modulation of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells. Preclinical studies have demonstrated its activity in various cancer models, including ovarian, renal, and glioblastoma. However, clinical development was halted during Phase 1 trials due to an unfavorable toxicity profile that prevented the achievement of a biologically effective dose. This guide provides a comprehensive overview of the downstream targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects.
The p38 MAPK Signaling Pathway and this compound's Point of Intervention
The p38 MAPK pathway is a tiered signaling cascade initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1) and cellular stressors. The canonical activation pathway involves the phosphorylation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK3 and MKK6 for the p38 pathway[1]. MKK3/6 then dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues, leading to its activation[1]. Activated p38 MAPK proceeds to phosphorylate a range of downstream substrates, thereby regulating a multitude of cellular processes.
This compound acts as a competitive inhibitor at the ATP-binding site of p38 MAPK, preventing the phosphorylation of its downstream targets and disrupting the signaling cascade[1].
Downstream Targets of this compound
The inhibitory action of this compound on p38 MAPK leads to the modulation of several key downstream effectors, primarily MAPKAP-K2, and subsequently impacts cytokine production and apoptosis.
Primary Downstream Target: MAPKAP-K2
The most well-documented and direct downstream substrate of p38 MAPK affected by this compound is MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2)[1][2]. In preclinical studies, the efficacy of this compound was assessed by its ability to inhibit the phosphorylation of MAPKAP-K2.
-
In Vitro Evidence: In HeLa cells, this compound demonstrated intracellular activity by inhibiting the phosphorylation of MAPKAP-K2[2].
-
In Vivo Evidence: Oral administration of this compound in mice with subcutaneously implanted human glioblastoma tumors (U87MG) resulted in the inhibition of p-MAPKAP-K2 in both peripheral blood and the tumors themselves[2].
Modulation of Pro-inflammatory Cytokines
A major consequence of p38 MAPK pathway inhibition is the suppression of pro-inflammatory cytokine production. The p38 MAPK pathway, largely through MAPKAP-K2, regulates the stability and translation of mRNAs for several cytokines that are crucial in the tumor microenvironment.
Table 1: Cytokines Modulated by p38 MAPK Inhibition
| Cytokine | Role in Tumor Microenvironment | Reference |
| TNF-α | Promotes inflammation, cell survival, and angiogenesis. | [3] |
| IL-1 | Contributes to inflammation and tumor invasiveness. | [3] |
| IL-6 | Supports tumor growth, proliferation, and survival. | [2][3] |
| IL-8 | Promotes angiogenesis and neutrophil recruitment. | [2] |
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells by blocking p38 MAPK-mediated signaling[1][3]. The p38 MAPK pathway intersects with key apoptotic regulators, and its inhibition can sensitize cancer cells to apoptosis.
-
p53: The p38 MAPK pathway can be involved in the phosphorylation of the tumor suppressor p53[1].
-
Fas/FasL: The pathway also participates in Fas/FasL-mediated apoptosis[1].
By inhibiting p38 MAPK, this compound can influence these downstream targets and promote tumor cell death[1].
Quantitative Data from Clinical Trials
A Phase 1 dose-escalation and dose-confirmation study of this compound was conducted in patients with advanced cancer. The study aimed to determine the maximum tolerated dose (MTD) and assess the safety, pharmacokinetics, and pharmacodynamics of the compound[4].
Table 2: Summary of Phase 1 Clinical Trial Data for this compound
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 30 mg orally every 12 hours (Q12H) | [4] |
| Most Frequent Treatment-Related Adverse Events (>10%) | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue | [4] |
| Dose-Limiting Toxicities (at 40 mg Q12H) | Upper gastrointestinal hemorrhage, increased hepatic enzyme | [4] |
| Pharmacokinetics | Approximately dose-proportional increase in exposure; time-independent pharmacokinetics after repeated dosing. | [4] |
| Pharmacodynamics (Biomarker Inhibition) | Maximal inhibition (80%) of MAPKAP-K2 in peripheral blood mononuclear cells was not reached. Sustained minimal inhibition (60%) was not maintained for 6 hours. | [4] |
| Clinical Outcome | Best overall response was stable disease in 3 of 27 patients in the dose confirmation part. Further clinical development was not planned due to toxicity precluding the achievement of a biologically effective dose. | [4] |
Experimental Protocols
Detailed experimental protocols for assessing the activity of p38 MAPK inhibitors like this compound are crucial for reproducible research. Below are representative protocols for key assays.
Western Blot for Phosphorylated MAPKAP-K2
This protocol is for the detection of phosphorylated MAPKAP-K2 in cell lysates, a direct indicator of p38 MAPK activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MAPKAP-K2 (Thr334) and anti-total-MAPKAP-K2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Cytokine Secretion Assay (ELISA)
This protocol measures the concentration of secreted cytokines in cell culture supernatants.
Materials:
-
Cytokine-specific ELISA kit (e.g., for TNF-α or IL-6)
-
Cell culture medium and supplements
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with this compound and a stimulus (e.g., LPS) to induce cytokine production.
-
Supernatant Collection: After the desired incubation time, collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, incubating with a detection antibody, adding a substrate, and stopping the reaction.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
This compound is a well-characterized inhibitor of p38 MAPK with a clear mechanism of action involving the inhibition of its primary downstream target, MAPKAP-K2. This leads to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells. While preclinical data demonstrated its potential as an anti-cancer agent, its clinical development was ultimately halted due to a narrow therapeutic window. Nevertheless, the study of this compound has provided valuable insights into the role of the p38 MAPK pathway in cancer and serves as an important case study for the development of kinase inhibitors. The information and protocols presented in this guide offer a comprehensive resource for researchers in the field of signal transduction and drug discovery.
References
The p38 MAPK Inhibitor LY3007113: A Technical Guide to its Effect on MAPKAP-K2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that regulates cellular responses to inflammatory cytokines and stress.[1][2] The p38 MAPK pathway is implicated in a variety of cellular processes, including inflammation, cell proliferation, apoptosis, and invasion, making it a target of interest for therapeutic intervention in various diseases, particularly cancer.[3][4] One of the primary downstream substrates of p38 MAPK is MAPK-activated protein kinase 2 (MAPKAP-K2, also known as MK2), a serine/threonine kinase.[5][6] Upon activation by p38 MAPK, MAPKAP-K2 phosphorylates a range of downstream targets, influencing processes such as cytokine production and cell migration.[1][7] This technical guide provides an in-depth overview of the effect of this compound on the phosphorylation of MAPKAP-K2, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways and workflows.
Mechanism of Action: Inhibition of the p38/MAPKAP-K2 Signaling Axis
This compound exerts its biological effects by directly inhibiting the kinase activity of p38 MAPK.[8] This inhibition prevents the subsequent phosphorylation and activation of its downstream effector, MAPKAP-K2.[3] The phosphorylation of MAPKAP-K2 by p38 MAPK is a critical step for its activation and subsequent signaling.[7] By blocking this event, this compound effectively attenuates the entire downstream signaling cascade mediated by MAPKAP-K2.
p38/MAPKAP-K2 Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli. A simplified representation of the canonical pathway leading to MAPKAP-K2 activation is depicted below.
Quantitative Data on the Effect of this compound on MAPKAP-K2 Phosphorylation
While the specific IC50 value for this compound against p38 MAPK is not publicly available, preclinical and clinical studies have demonstrated its inhibitory effect on MAPKAP-K2 phosphorylation.
| System | Cell/Tissue Type | Assay | Key Findings | Reference |
| In Vitro | HeLa cells | Not specified | Inhibited phosphorylation of MAPKAP-K2, demonstrating intracellular activity. | [3] |
| In Vivo (Mouse) | Peripheral Blood | Not specified | Orally administered this compound inhibited phospho-MAPKAP-K2. | [3] |
| In Vivo (Mouse) | U87MG Glioblastoma Tumors | Not specified | Orally administered this compound inhibited phospho-MAPKAP-K2 in implanted tumors. | [3] |
| Clinical (Human) | Peripheral Blood Mononuclear Cells (PBMCs) | Flow Cytometry | Maximal inhibition (80%) of MAPKAP-K2 phosphorylation was not reached at the tested doses. Sustained minimal inhibition (60%) was not maintained for 6 hours. | [3][4] |
Experimental Protocols
Measurement of MAPKAP-K2 Phosphorylation by Western Blot
This protocol outlines the general steps for assessing the phosphorylation status of MAPKAP-K2 in cell lysates following treatment with this compound.
References
- 1. What are MAPKAPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. LY 3007113 - AdisInsight [adisinsight.springer.com]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | MAPKAP Kinase-2 Drives Expression of Angiogenic Factors by Tumor-Associated Macrophages in a Model of Inflammation-Induced Colon Cancer [frontiersin.org]
- 7. MAPKAPK2 and HSP27 are downstream effectors of p38 MAP kinase-mediated matrix metalloproteinase type 2 activation and cell invasion in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Benchchem [benchchem.com]
The Role of LY3007113 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a serine/threonine kinase that is a key component of a signaling cascade involved in cellular responses to a variety of extracellular stimuli. The p38 MAPK pathway plays a complex and often context-dependent role in cell fate, including proliferation, differentiation, and apoptosis. In the context of oncology, dysregulation of the p38 MAPK pathway has been implicated in tumor growth, survival, and the inflammatory tumor microenvironment. This compound was developed to target this pathway and has been investigated for its potential antineoplastic activities. This technical guide provides an in-depth overview of the role of this compound in apoptosis, summarizing its mechanism of action, preclinical findings, and the experimental methodologies relevant to its study.
Core Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of p38 MAPK. By blocking the kinase activity of p38, this compound prevents the phosphorylation of its downstream substrates, thereby interrupting the signaling cascade.[1][2] One of the key downstream effectors of p38 MAPK is MAPK-activated protein kinase 2 (MAPKAP-K2). The inhibition of MAPKAP-K2 phosphorylation serves as a primary biomarker for the intracellular activity of this compound.[3]
The induction of apoptosis by this compound is a hypothesized consequence of inhibiting p38 MAPK-mediated signaling, which can be crucial for the survival of some cancer cells.[2] The p38 MAPK pathway can contribute to tumorigenesis by promoting the production of pro-inflammatory and pro-angiogenic cytokines.[1][4] By inhibiting this pathway, this compound may alter the tumor microenvironment and directly impact cancer cell survival, leading to apoptosis.
Preclinical Evidence of Activity
Preclinical studies have demonstrated the activity of this compound in various cancer models. These studies have primarily focused on the pharmacodynamic endpoint of p38 MAPK pathway inhibition rather than extensively published quantitative apoptosis data.
Summary of Preclinical Findings
| Model System | Cell Line/Tumor Type | Key Findings | Reference |
| In Vitro | HeLa (Cervical Cancer) | Inhibition of MAPKAP-K2 phosphorylation, indicating intracellular activity. | [1] |
| In Vivo (Xenograft) | U87MG (Glioblastoma) | Inhibition of p-MAPKAP-K2 in subcutaneously implanted tumors. | |
| In Vivo (Xenograft) | Ovarian Cancer | Demonstrated anti-tumor activity when administered alone. | |
| In Vivo (Xenograft) | Kidney Cancer | Demonstrated anti-tumor activity when administered alone. | [1] |
| In Vivo (Xenograft) | Leukemia | Demonstrated anti-tumor activity when administered alone. | [1] |
Note: Specific quantitative data on apoptosis rates (e.g., percentage of apoptotic cells, IC50 values for apoptosis induction) from these preclinical studies are not extensively detailed in publicly available literature. The primary reported outcome is the inhibition of the p38 MAPK pathway and general anti-tumor "activity."
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway in Apoptosis
The p38 MAPK signaling cascade is a key regulator of cellular stress responses and can lead to apoptosis through various mechanisms. Environmental stresses and inflammatory cytokines can activate this pathway, leading to the activation of downstream effectors that can modulate the expression and activity of proteins involved in the apoptotic process, such as members of the Bcl-2 family and caspases.
Caption: p38 MAPK signaling cascade leading to apoptosis and its inhibition by this compound.
Experimental Workflow for Assessing Apoptosis
A typical workflow to assess the pro-apoptotic effects of a compound like this compound in a cancer cell line, such as HeLa or U87MG, would involve a series of established assays.
Caption: A generalized workflow for the in vitro assessment of drug-induced apoptosis.
Detailed Methodologies for Key Experiments
While specific protocols for this compound are not publicly detailed, the following are standard methodologies for the key assays used to evaluate apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a gold standard for the quantitative assessment of apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa or U87MG) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24, 48 hours). Include a vehicle-only control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using a gentle enzyme such as trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
-
Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis.
-
Principle: Luminescence- or fluorescence-based assays are commonly used to measure the activity of specific caspases, such as the executioner caspases-3 and -7. These assays utilize a substrate for the caspase that, when cleaved, releases a luminescent or fluorescent signal.
-
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate (for luminescence) or black-walled plate (for fluorescence) and treat with this compound as described above.
-
Reagent Addition: After the treatment period, add the caspase assay reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction to occur.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.
-
Western Blot for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
-
Proteins of Interest in Apoptosis:
-
Bcl-2 Family: Assess the expression of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio is often indicative of apoptosis.
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. The cleavage of PARP from its full-length form to a smaller fragment is a hallmark of apoptosis.
-
Cleaved Caspases: Antibodies specific to the cleaved, active forms of caspases (e.g., cleaved caspase-3, cleaved caspase-9) can be used to monitor their activation.
-
-
Protocol Outline:
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.
-
Conclusion
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
LY3007113: A Technical Guide to p38 MAPK Inhibition and Cytokine Suppression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade responsible for the production of pro-inflammatory cytokines. By targeting p38 MAPK, this compound was developed with the therapeutic goal of mitigating the effects of excessive cytokine release, which is implicated in a variety of inflammatory diseases and cancer. Although the clinical development of this compound was discontinued due to toxicity issues that prevented the achievement of a biologically effective dose, the study of this compound and its mechanism of action provides valuable insights into the role of the p38 MAPK pathway in inflammation and disease. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on cytokine suppression, and the experimental methodologies used to evaluate its activity. Due to the limited availability of specific quantitative data for this compound, representative data from other selective p38 MAPK inhibitors are presented to illustrate the expected pharmacodynamic effects.
Introduction to this compound and the p38 MAPK Pathway
This compound is a potent and selective inhibitor of p38 MAPK. The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stressors, such as inflammatory stimuli, and plays a crucial role in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[1]. These cytokines are central mediators of inflammation and are implicated in the pathophysiology of numerous diseases.
The primary mechanism of action of this compound is the inhibition of p38 MAPK activity, which in turn prevents the phosphorylation and activation of its downstream substrate, MAPK-activated protein kinase 2 (MAPKAP-K2). The activated p38 MAPK/MAPKAP-K2 pathway is known to regulate the synthesis of pro-inflammatory cytokines at both the transcriptional and translational levels. Therefore, by inhibiting this pathway, this compound was expected to decrease the production of these inflammatory mediators.
Mechanism of Action: The p38 MAPK Signaling Pathway
The signaling cascade leading to cytokine production that is targeted by this compound is initiated by various extracellular stimuli, such as lipopolysaccharide (LPS), which binds to Toll-like receptors (TLRs) on the surface of immune cells. This binding event triggers a series of intracellular signaling events that culminate in the activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates MAPKAP-K2, which in turn can phosphorylate various downstream targets involved in the regulation of mRNA stability and translation of cytokine transcripts.
Caption: p38 MAPK signaling pathway leading to cytokine production.
Quantitative Data on Cytokine Suppression by p38 MAPK Inhibitors
Table 1: Illustrative IC50 Values for TNF-α Inhibition by Selective p38 MAPK Inhibitors in LPS-Stimulated Human Whole Blood
| Compound | IC50 for TNF-α Inhibition (nM) | Reference |
| SB 203580 | 41.2 ± 3.9 | [2] |
| BIRB-796 | Varies by study | [2] |
| Pamapimod | Varies by study | [2] |
| Losmapimod analogue | 2.6 | [2] |
Note: This data is provided for illustrative purposes to demonstrate the typical potency of selective p38 MAPK inhibitors in a relevant assay. Specific values for this compound are not publicly available.
Preclinical studies with this compound did demonstrate the inhibition of the phosphorylation of MAPKAP-K2 in various cell lines and in peripheral blood mononuclear cells (PBMCs) from animal models. However, in the Phase 1 clinical trial, it was noted that the biologically effective dose, defined as at least 80% maximal inhibition of p-MAPKAP-K2 and at least 60% sustained inhibition, was not achieved due to dose-limiting toxicities.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize p38 MAPK inhibitors like this compound.
Human Whole Blood Assay for Cytokine Inhibition
This ex vivo assay is used to determine the potency of a compound in inhibiting cytokine production in a complex biological matrix.
Caption: Workflow for a human whole blood cytokine inhibition assay.
Protocol:
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Plating: The whole blood is typically diluted with an equal volume of RPMI 1640 medium and aliquoted into 96-well plates.
-
Compound Addition: A serial dilution of the p38 MAPK inhibitor (or vehicle control) is added to the wells.
-
Pre-incubation: The plates are pre-incubated for a short period (e.g., 30-60 minutes) at 37°C to allow for compound distribution.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate cytokine production.
-
Incubation: The plates are incubated for a defined period (e.g., 4 to 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Plasma Collection: After incubation, the plates are centrifuged to pellet the blood cells, and the supernatant (plasma) is collected.
-
Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma samples is quantified using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: The data are analyzed to determine the concentration of the inhibitor that causes a 50% reduction in cytokine production (IC50).
Measurement of MAPKAP-K2 Phosphorylation
This pharmacodynamic assay measures the direct downstream effect of p38 MAPK inhibition in cells.
Protocol:
-
Cell Culture and Treatment: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood or a relevant cell line is cultured. The cells are treated with the p38 MAPK inhibitor at various concentrations for a specified time.
-
Stimulation: The cells are then stimulated with a p38 MAPK activator, such as anisomycin or LPS, to induce the phosphorylation of MAPKAP-K2.
-
Cell Lysis: After stimulation, the cells are lysed to release the intracellular proteins.
-
Quantification of p-MAPKAP-K2: The levels of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) are measured using methods such as:
-
Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with an antibody specific for p-MAPKAP-K2.
-
Flow Cytometry: Intracellular staining with a fluorescently labeled antibody against p-MAPKAP-K2 allows for the quantification of phosphorylation on a single-cell level.
-
ELISA: A sandwich ELISA can be used to capture and detect p-MAPKAP-K2 from the cell lysate.
-
-
Data Analysis: The level of p-MAPKAP-K2 is normalized to the total amount of MAPKAP-K2 or a housekeeping protein. The percentage of inhibition at each concentration of the inhibitor is calculated relative to the stimulated control.
Conclusion
This compound is a selective p38 MAPK inhibitor that was developed to suppress the production of pro-inflammatory cytokines. While its clinical development was halted, the scientific investigation into this compound and other molecules in its class has significantly advanced our understanding of the p38 MAPK signaling pathway's role in inflammation. The experimental protocols and representative data presented in this guide offer a framework for the evaluation of p38 MAPK inhibitors and their potential to modulate cytokine release. Further research into this pathway continues to be a promising avenue for the development of novel anti-inflammatory therapeutics.
References
Preclinical Profile of LY3007113: A p38 MAPK Inhibitor in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3007113 is a potent, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) developed by Eli Lilly and Company. Preclinical investigations have demonstrated its potential as an antineoplastic agent through the modulation of key cellular processes such as inflammation, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the preclinical studies of this compound in the context of cancer, detailing its mechanism of action, and summarizing its in vitro and in vivo activities. While specific quantitative data from primary preclinical reports are not extensively available in the public domain, this document synthesizes the existing information and presents it in a structured format, including detailed experimental protocols and signaling pathway visualizations, to support further research and development in the field of p38 MAPK inhibition.
Introduction to this compound and the p38 MAPK Pathway
The p38 MAPK signaling pathway is a critical regulator of cellular responses to external and internal stimuli, including stress, cytokines, and growth factors.[1][2] In the context of cancer, the p38 MAPK pathway has a paradoxical role, acting as both a tumor suppressor and a promoter of tumor progression, depending on the cellular context and tumor type.[1] Upregulation of p38 MAPK signaling has been associated with inflammation, angiogenesis, and metastasis in various cancers, making it an attractive target for therapeutic intervention.[2][3]
This compound is a pyridopyrimidine-based compound that competitively binds to the ATP-binding pocket of p38 MAPK, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2), leading to the modulation of various cellular processes implicated in cancer.[1][2] Preclinical development of this compound was initiated to explore its therapeutic potential in oncology.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by directly inhibiting the kinase activity of p38 MAPK. This leads to a cascade of downstream effects, including the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-1, IL-6) and the induction of apoptosis in tumor cells.[3][5] The inhibition of MAPKAP-K2 phosphorylation serves as a key pharmacodynamic biomarker of this compound activity.[1][2]
In Vitro Preclinical Studies
Preclinical in vitro studies have demonstrated the intracellular activity of this compound in various cancer cell lines. These studies have primarily focused on its ability to inhibit p38 MAPK signaling and its subsequent effects on cell proliferation and survival.
Cell Proliferation and Viability Assays
This compound has been shown to suppress the proliferation of several human cancer cell lines, including HeLa (cervical cancer) and U87MG (glioblastoma).[1] While specific IC50 values are not publicly available, the data indicates a dose-dependent inhibition of cell growth.
Table 1: Summary of In Vitro Activity of this compound
| Cell Line | Cancer Type | Key Finding | Citation |
| HeLa | Cervical Cancer | Inhibition of MAPKAP-K2 phosphorylation, indicating intracellular activity. | [1][2] |
| U87MG | Glioblastoma | Suppression of cell proliferation. | [1] |
Experimental Protocols
HeLa and U87MG cells are cultured in appropriate media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-MAPKAP-K2 and total MAPKAP-K2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the ratio of phosphorylated to total MAPKAP-K2.
In Vivo Preclinical Studies
The antitumor activity of this compound has been evaluated in several human tumor xenograft models in immunocompromised mice. These studies have demonstrated the efficacy of this compound as a single agent in inhibiting tumor growth.
Xenograft Models
This compound has shown activity in xenograft models of human ovarian cancer, kidney cancer, and leukemia.[1][2] In a human glioblastoma (U87MG) xenograft model, orally administered this compound was shown to inhibit the phosphorylation of MAPKAP-K2 in both peripheral blood and the tumors themselves, confirming target engagement in vivo.[1][2]
Table 2: Summary of In Vivo Activity of this compound
| Xenograft Model | Cancer Type | Key Finding | Citation |
| U87MG | Glioblastoma | Inhibition of p-MAPKAP-K2 in tumor and peripheral blood. | [1][2] |
| Ovarian Cancer | Ovarian Cancer | Antitumor activity as a single agent. | [1][2] |
| Kidney Cancer | Renal Cancer | Antitumor activity as a single agent. | [1][2] |
| Leukemia | Leukemia | Antitumor activity as a single agent. | [1][2] |
Experimental Protocols
Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Human cancer cells (e.g., U87MG) are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (typically 1-10 x 10^6 cells) subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Administer this compound orally at various dose levels and schedules. The control group receives the vehicle.
-
Monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Collect tumor and blood samples at specified time points after the final dose.
-
Process the samples to extract protein (for tumors) or isolate peripheral blood mononuclear cells (PBMCs).
-
Analyze the levels of phosphorylated and total MAPKAP-K2 using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA) to confirm target engagement.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in animal models is not extensively published. However, the compound is described as orally active, indicating sufficient oral bioavailability for in vivo efficacy.[1] A phase 1 clinical study in patients with advanced cancer reported that this compound exhibited an approximately dose-proportional increase in exposure and time-independent pharmacokinetics after repeated dosing.[2]
Conclusion
The preclinical data for this compound demonstrate its activity as a p38 MAPK inhibitor with potential antitumor effects in various cancer models. The compound effectively engages its target in vitro and in vivo, leading to the inhibition of the p38 MAPK signaling pathway and subsequent suppression of tumor cell proliferation. While the further clinical development of this compound was not pursued due to toxicity issues precluding the achievement of a biologically effective dose in a phase 1 trial, the preclinical findings provide valuable insights into the therapeutic potential and challenges of targeting the p38 MAPK pathway in oncology.[2][6] The information and protocols outlined in this guide can serve as a valuable resource for researchers investigating p38 MAPK inhibitors and developing novel cancer therapies.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. LY 3007113 - AdisInsight [adisinsight.springer.com]
- 5. p38 MAPK Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 6. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of p38 MAPK Inhibition in Glioblastoma Cell Lines: A Technical Overview of LY3007113 and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Its profound cellular and molecular heterogeneity contributes significantly to therapeutic resistance and poor patient outcomes. The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, differentiation, apoptosis, and stress responses, and their dysregulation is a hallmark of many cancers, including glioblastoma. The p38 MAPK pathway, in particular, has emerged as a complex and context-dependent player in GBM pathophysiology, exhibiting both tumor-suppressive and pro-oncogenic functions.
This technical guide focuses on the p38 MAPK inhibitor LY3007113 and the broader implications of p38 MAPK inhibition in glioblastoma cell lines. While clinical development of this compound for advanced cancers was halted due to toxicity issues preventing the attainment of a biologically effective dose, preclinical studies have demonstrated its activity in glioblastoma models.[1][2][3] Specifically, this compound has been shown to inhibit the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2), a direct downstream target of p38 MAPK, in U87MG human glioblastoma xenografts.[1][2]
Due to the limited availability of specific in vitro data for this compound in glioblastoma cell lines, this guide will also incorporate data from other well-characterized p38 MAPK inhibitors, such as BIRB796 and Ralimetinib (LY2228820), to provide a comprehensive understanding of the therapeutic potential and molecular consequences of targeting the p38 MAPK pathway in glioblastoma.
The p38 MAPK Signaling Pathway in Glioblastoma
The p38 MAPK signaling cascade is a key transducer of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, genotoxic agents, and environmental stresses. In the context of glioblastoma, the p38 MAPK pathway is implicated in a range of cellular processes that can influence tumor progression and therapeutic response. Activation of p38 MAPK can lead to divergent outcomes, such as apoptosis and cell cycle arrest or, conversely, enhanced cell survival, invasion, and chemoresistance, depending on the specific cellular context and the nature of the upstream signals.
// Nodes Stress [label="Cellular Stress\n(Chemotherapy, Radiation, Cytokines)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3Ks [label="MAP3Ks\n(e.g., ASK1, TAK1)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; MKK3_6 [label="MKK3/6", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; p38_MAPK [label="p38 MAPK", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; this compound [label="this compound &\nOther p38 Inhibitors", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPKAPK2 [label="MAPKAPK2", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; Transcription_Factors [label="Transcription Factors\n(e.g., ATF2, p53, MEF2C)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; Cell_Cycle_Proteins [label="Cell Cycle Proteins\n(e.g., Cyclin D1)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; Apoptosis_Proteins [label="Apoptosis-Related Proteins\n(e.g., Bcl-2 family)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Invasion [label="Invasion & Migration", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Stress -> MAP3Ks [color="#5F6368"]; MAP3Ks -> MKK3_6 [color="#5F6368"]; MKK3_6 -> p38_MAPK [color="#5F6368"]; p38_MAPK -> MAPKAPK2 [color="#5F6368"]; p38_MAPK -> Transcription_Factors [color="#5F6368"]; p38_MAPK -> Cell_Cycle_Proteins [color="#5F6368"]; p38_MAPK -> Apoptosis_Proteins [color="#5F6368"]; this compound -> p38_MAPK [arrowhead=tee, color="#4285F4"]; Transcription_Factors -> Apoptosis [color="#5F6368"]; Transcription_Factors -> Cell_Cycle_Arrest [color="#5F6368"]; Cell_Cycle_Proteins -> Proliferation [color="#5F6368"]; Apoptosis_Proteins -> Apoptosis [color="#5F6368"]; p38_MAPK -> Invasion [style=dashed, color="#5F6368"]; } p38 MAPK Signaling Pathway in Glioblastoma.
Quantitative Data on p38 MAPK Inhibitors in Glioblastoma Cell Lines
While specific data for this compound in glioblastoma cell lines is not publicly available, studies on other p38 MAPK inhibitors provide valuable insights into the potential effects of targeting this pathway. The following tables summarize key quantitative findings for the p38 MAPK inhibitor BIRB796 in the commonly used U87 and U251 glioblastoma cell lines.
Table 1: IC50 Values of BIRB796 in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Citation |
| U87 | 34.96 | [4][5][6] |
| U251 | 46.30 | [4][5][6] |
Table 2: Effects of BIRB796 on Glioblastoma Cell Proliferation and Cell Cycle
| Cell Line | Concentration (µM) | Effect | Citation |
| U87 | 0, 8, 16, 32 | Dose-dependent inhibition of DNA synthesis (EdU incorporation) | [4][5][6] |
| U251 | 0, 8, 16, 32 | Dose-dependent inhibition of DNA synthesis (EdU incorporation) | [4][5][6] |
| U87 | Not specified | G1 phase cell cycle arrest | [4][5] |
| U251 | Not specified | G1 phase cell cycle arrest | [4][5] |
Table 3: Effects of BIRB796 on Glioblastoma Cell Migration and Invasion
| Cell Line | Concentration (µM) | Assay | Effect | Citation |
| U87 | 0, 8, 16, 32 | Wound Healing | Dose-dependent inhibition of migration | [4][5][6] |
| U251 | 0, 8, 16, 32 | Wound Healing | Dose-dependent inhibition of migration | [4][5][6] |
| U87 | 0, 8, 16, 32 | Transwell Invasion | Dose-dependent inhibition of invasion | [4][5][6] |
| U251 | 0, 8, 16, 32 | Transwell Invasion | Dose-dependent inhibition of invasion | [4][5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of p38 MAPK inhibitors in glioblastoma cell lines.
Cell Viability Assay (MTT/CCK-8)
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed glioblastoma cells in a 96-well plate", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Incubate_24h [label="Incubate for 24 hours", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with varying concentrations of p38 MAPK inhibitor", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; Incubate_48h [label="Incubate for 48 hours", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Reagent [label="Add MTT or CCK-8 reagent", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; Incubate_1_4h [label="Incubate for 1-4 hours", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Absorbance [label="Measure absorbance with a microplate reader", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Analyze [label="Calculate cell viability and IC50 values", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Incubate_24h [color="#5F6368"]; Incubate_24h -> Treat [color="#5F6368"]; Treat -> Incubate_48h [color="#5F6368"]; Incubate_48h -> Add_Reagent [color="#5F6368"]; Add_Reagent -> Incubate_1_4h [color="#5F6368"]; Incubate_1_4h -> Measure_Absorbance [color="#5F6368"]; Measure_Absorbance -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Seed glioblastoma cells (e.g., U87, U251) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the p38 MAPK inhibitor (e.g., BIRB796 at 0, 2, 4, 8, 16, 32, 64 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed glioblastoma cells in a 6-well plate", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Incubate_24h [label="Incubate for 24 hours", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with p38 MAPK inhibitor or vehicle control", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; Incubate_48h [label="Incubate for 48 hours", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest_Cells [label="Harvest and wash cells", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; Resuspend [label="Resuspend in binding buffer", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with Annexin V-FITC and Propidium Iodide (PI)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Incubate_15min [label="Incubate for 15 minutes in the dark", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by flow cytometry", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Incubate_24h [color="#5F6368"]; Incubate_24h -> Treat [color="#5F6368"]; Treat -> Incubate_48h [color="#5F6368"]; Incubate_48h -> Harvest_Cells [color="#5F6368"]; Harvest_Cells -> Resuspend [color="#5F6368"]; Resuspend -> Stain [color="#5F6368"]; Stain -> Incubate_15min [color="#5F6368"]; Incubate_15min -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } Apoptosis Assay Workflow.
Protocol:
-
Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and treat with the p38 MAPK inhibitor as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Western Blot for p38 MAPK Pathway Activation
Protocol:
-
Cell Lysis: After treatment with the p38 MAPK inhibitor, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p38 MAPK, phospho-p38 MAPK (Thr180/Tyr182), and downstream targets like phospho-MAPKAPK2, overnight at 4°C. Also, use an antibody for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
The p38 MAPK signaling pathway represents a complex and compelling target in glioblastoma. Preclinical evidence from studies using inhibitors like BIRB796 demonstrates that targeting p38 MAPK can effectively reduce glioblastoma cell proliferation, migration, and invasion in vitro.[4][5][6] The observation that this compound inhibits a key downstream effector of p38 MAPK in a U87MG xenograft model further substantiates the relevance of this pathway in glioblastoma.[1][2]
However, the clinical translation of p38 MAPK inhibitors for glioblastoma is fraught with challenges. The termination of the this compound clinical trial due to an unfavorable toxicity profile highlights the critical need for a therapeutic window where anti-tumor efficacy can be achieved at a tolerable dose.[3] Furthermore, the dual role of p38 MAPK in both promoting and suppressing tumor growth suggests that the therapeutic outcome of its inhibition may be highly context-dependent, varying with the specific genetic and molecular landscape of the tumor.
Future research in this area should focus on:
-
Identifying predictive biomarkers: Determining which glioblastoma subtypes are most likely to respond to p38 MAPK inhibition is crucial for patient stratification in future clinical trials.
-
Investigating combination therapies: Combining p38 MAPK inhibitors with standard-of-care treatments like temozolomide and radiation, or with inhibitors of other signaling pathways, may enhance efficacy and overcome resistance mechanisms.
-
Developing novel inhibitors with improved safety profiles: The design of next-generation p38 MAPK inhibitors with better brain penetrance and reduced off-target effects is essential for their successful clinical application in glioblastoma.
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Preclinical Efficacy of LY3007113 in Ovarian Cancer Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling pathway often dysregulated in cancer.[1] The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation, and its activation can promote cancer cell survival, proliferation, and invasion.[2][3][4][5] In the context of ovarian cancer, a malignancy with high mortality rates and frequent development of chemoresistance, targeting the p38 MAPK pathway presents a promising therapeutic strategy.[3][4][5] Preclinical studies have indicated that this compound exhibits activity in human ovarian cancer xenograft models, suggesting its potential as a therapeutic agent for this disease.[2] This technical guide provides a comprehensive overview of the available preclinical data on this compound in ovarian cancer xenografts, including its mechanism of action, experimental methodologies, and a summary of its known effects.
Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound exerts its anti-cancer effects by specifically inhibiting the p38 MAPK. This kinase is a central node in a signaling cascade that responds to extracellular stimuli, including stress and inflammatory cytokines. In ovarian cancer, the p38 MAPK pathway can be activated downstream of oncogenic receptor tyrosine kinases and in response to chemotherapy, contributing to therapeutic resistance.[2][3] Inhibition of p38 MAPK by this compound can lead to the suppression of pro-inflammatory cytokine production and the induction of tumor cell apoptosis.[1]
Signaling Pathway Diagram
Caption: The p38 MAPK signaling pathway in ovarian cancer and the inhibitory action of this compound.
Preclinical Studies of this compound in Ovarian Cancer Xenografts
While specific quantitative data from dedicated preclinical studies of this compound in ovarian cancer xenografts are not extensively available in the public domain, it has been reported that the compound demonstrated activity in such models.[2] For the purpose of providing a framework for future research and data presentation, the following tables outline the key parameters that should be considered and documented in such studies.
Table 1: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Models
| Xenograft Model (Cell Line) | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| e.g., OVCAR-3 | Vehicle Control | - | Daily | - | - |
| This compound | TBD | TBD | TBD | TBD | |
| e.g., SKOV-3 | Vehicle Control | - | Daily | - | - |
| This compound | TBD | TBD | TBD | TBD | |
| e.g., Patient-Derived Xenograft (PDX-OV1) | Vehicle Control | - | Daily | - | - |
| This compound | TBD | TBD | TBD | TBD | |
| TBD: To be determined from future preclinical studies. |
Table 2: Pharmacokinetic Parameters of this compound in Xenograft-Bearing Mice
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum plasma concentration) | ng/mL | TBD |
| Tmax (Time to reach Cmax) | h | TBD |
| AUC (Area under the curve) | ng·h/mL | TBD |
| t1/2 (Half-life) | h | TBD |
| CL/F (Apparent total clearance) | L/h/kg | TBD |
| Vz/F (Apparent volume of distribution) | L/kg | TBD |
| TBD: To be determined from future preclinical studies. |
Experimental Protocols
The following sections outline generalized yet detailed methodologies for conducting preclinical evaluations of compounds like this compound in ovarian cancer xenograft models, based on established practices in the field.
Establishment of Ovarian Cancer Xenografts
-
Cell Culture: Human ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) are cultured in appropriate media and conditions as recommended by the supplier (e.g., ATCC). Cells are harvested during the logarithmic growth phase.
-
Animal Models: Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) are used to prevent graft rejection.
-
Implantation: A suspension of 5 x 10^6 to 10 x 10^6 ovarian cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
Drug Administration and Efficacy Assessment
-
Formulation: this compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.25% Tween 80 in sterile water).
-
Dosing: The drug is administered orally once or twice daily at predetermined dose levels. The control group receives the vehicle only.
-
Treatment Duration: Treatment is typically continued for a period of 21-28 days.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Pharmacokinetic Analysis
-
Sample Collection: Following a single or multiple doses of this compound, blood samples are collected from a separate cohort of tumor-bearing mice at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of this compound in ovarian cancer xenografts.
Conclusion
This compound, a potent p38 MAPK inhibitor, has demonstrated preclinical activity in ovarian cancer xenograft models, highlighting its potential as a novel therapeutic agent for this challenging disease. While detailed quantitative data from these specific studies are limited in the public domain, the established mechanism of action and the general methodologies for in vivo evaluation provide a strong foundation for further research. The structured presentation of data and protocols in this guide is intended to facilitate the design and interpretation of future preclinical studies aimed at fully elucidating the therapeutic potential of this compound in ovarian cancer. Further investigation is warranted to determine optimal dosing strategies and to identify predictive biomarkers to guide its clinical development.
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 4. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
LY3007113 in Leukemia Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, and its aberrant activation has been implicated in the pathogenesis of various cancers, including leukemia.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound in leukemia models, including its mechanism of action, and outlines general experimental protocols relevant to its evaluation.
Note on Data Availability: Publicly available information regarding specific quantitative efficacy data (e.g., IC50 values in specific leukemia cell lines, in vivo tumor growth inhibition percentages) and detailed experimental protocols for this compound in leukemia models is limited. The development of this compound was discontinued after Phase I clinical trials in patients with advanced solid tumors, which may account for the scarcity of detailed preclinical data in the public domain.[3][4]
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the p38 MAPK pathway. This pathway is a key signaling cascade that regulates a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[1]
The canonical p38 MAPK signaling cascade is initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This leads to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[1] The phosphorylation of MAPKAP-K2 is a key event that mediates many of the downstream effects of p38 MAPK activation.
This compound competitively binds to the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation and activation.[1] This blockade of p38 MAPK activity leads to the inhibition of MAPKAP-K2 phosphorylation and the subsequent downstream signaling events that promote leukemia cell survival and proliferation.[1][5] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of MAPKAP-K2 in cancer cell lines and in xenograft models.[5][6]
Preclinical Efficacy in Leukemia Models
Preclinical studies have indicated that this compound exhibits anti-tumor activity in human xenograft models of leukemia.[1][5][6] However, specific details regarding the leukemia subtypes (e.g., Acute Myeloid Leukemia, Chronic Lymphocytic Leukemia) and quantitative measures of efficacy are not extensively reported in publicly available literature. The available information suggests that this compound, when administered as a standalone agent, can inhibit tumor growth in these models.[1]
Quantitative Data Summary
Due to the limited publicly available data, a detailed quantitative summary of this compound's efficacy in specific leukemia models cannot be provided at this time. Research on other p38 MAPK inhibitors in hematological malignancies suggests that such data would typically be presented as follows:
Table 1: Hypothetical In Vitro Efficacy of this compound in Leukemia Cell Lines
| Leukemia Cell Line | Subtype | IC50 (nM) |
| MV4-11 | AML | Data not available |
| MOLM-13 | AML | Data not available |
| K562 | CML | Data not available |
| REH | ALL | Data not available |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Leukemia Xenograft Model
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | p-value |
| Leukemia Cell Line X | Vehicle Control | 0 | - |
| Leukemia Cell Line X | This compound (dose 1) | Data not available | Data not available |
| Leukemia Cell Line X | This compound (dose 2) | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound in leukemia models are not publicly available. However, based on standard methodologies for testing kinase inhibitors, the following outlines the likely experimental approaches that would have been employed.
In Vitro Cell Viability Assay
This assay is used to determine the concentration of this compound that inhibits the growth of leukemia cells by 50% (IC50).
-
Cell Culture: Leukemia cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blotting for Phospho-MAPKAP-K2
This method is used to confirm the on-target activity of this compound by measuring the inhibition of its direct downstream target.
-
Cell Lysis: Leukemia cells are treated with this compound for a short period (e.g., 1-2 hours) and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated MAPKAP-K2 and total MAPKAP-K2, followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The levels of phosphorylated MAPKAP-K2 are normalized to total MAPKAP-K2.
In Vivo Leukemia Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human leukemia cells.
-
Tumor Growth and Treatment: Once tumors are established (for subcutaneous models) or leukemia is systemic (for intravenous models), mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.
-
Efficacy Evaluation: For subcutaneous models, tumor volume is measured regularly. For systemic models, disease progression is monitored by methods such as bioluminescence imaging or flow cytometry of peripheral blood. Body weight is also monitored as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and/or tissues can be collected to assess the levels of phospho-MAPKAP-K2 by western blotting or immunohistochemistry to confirm target engagement in vivo.
Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General preclinical workflow for evaluating this compound in leukemia models.
Conclusion
This compound is a p38 MAPK inhibitor that has demonstrated preclinical activity in leukemia models. Its mechanism of action involves the inhibition of the p38 MAPK signaling pathway, leading to a reduction in the phosphorylation of the downstream effector MAPKAP-K2. While the publicly available data confirms its activity in leukemia xenografts, a detailed quantitative assessment of its efficacy and the specific experimental conditions used remain largely undisclosed. Further research would be necessary to fully elucidate the therapeutic potential of p38 MAPK inhibition with compounds like this compound in various leukemia subtypes.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. LY 3007113 - AdisInsight [adisinsight.springer.com]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LY3007113: An Inhibitor of p38 MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1][2] Developed by Eli Lilly and Company, it was investigated for its potential immunomodulating, anti-inflammatory, and antineoplastic activities.[1][2] The primary mechanism of action of this compound is the inhibition of p38 MAPK, a key enzyme in a signaling cascade that regulates the production of pro-inflammatory cytokines and is implicated in tumor cell survival and proliferation.[1][2] Despite promising preclinical data, the clinical development of this compound was discontinued after a Phase 1 trial due to toxicity issues that prevented reaching a biologically effective dose.[3][4]
Chemical Structure and Physicochemical Properties
Despite extensive searches of scientific literature and patent databases, the definitive chemical structure, IUPAC name, and SMILES string for this compound are not publicly available. Multiple chemical and pharmaceutical databases list these details as "Unknown." This lack of structural information precludes a detailed analysis of its physicochemical properties.
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to external stimuli such as stress, cytokines, and growth factors. In the context of cancer and inflammatory diseases, the p38 MAPK pathway plays a significant role in the production of inflammatory cytokines like tumor necrosis factor (TNF) and interleukins (IL-1, IL-6), and it also promotes cancer cell survival, migration, and invasion.[1][2]
This compound competitively binds to the ATP-binding site of p38 MAPK, preventing the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[5] The inhibition of MAPKAP-K2 phosphorylation serves as a key biomarker for the biological activity of this compound.[4][5] By disrupting this signaling cascade, this compound was expected to reduce inflammatory responses and induce apoptosis in cancer cells.
Caption: Simplified signaling pathway of p38 MAPK and the inhibitory action of this compound.
Experimental Protocols
Pharmacokinetic Analysis in Human Plasma
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was used to determine the plasma concentrations of this compound and its metabolites.
-
Sample Preparation: Analytes were extracted from human plasma via protein precipitation.
-
Chromatography: An Onyx Monolithic C18 column (Phenomenex) was utilized for chromatographic separation.
-
Detection: Analysis was performed with positive ion electrospray ionization.
-
Quantification Limits: For this compound, the lower and upper limits of quantification were 1 ng/mL and 1000 ng/mL, respectively.[5]
Pharmacodynamic Biomarker Assay (p-MAPKAP-K2 Inhibition)
The biological activity of this compound was assessed by measuring the inhibition of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) in peripheral blood mononuclear cells (PBMCs).
-
Sample Collection: PBMCs were isolated from patients before and after the administration of this compound.
-
Ex Vivo Stimulation: The isolated PBMCs were stimulated with 20 µg/ml of anisomycin for 20 minutes to induce p38 MAPK activation.
-
Analysis: Intracellular levels of p-MAPKAP-K2 were measured using flow cytometry.
-
Biologically Effective Dose (BED) Definition: The BED was defined as the lowest dose that achieved at least 80% maximal inhibition of p-MAPKAP-K2 and maintained at least 60% inhibition for up to 6 hours post-dose.[5]
Quantitative Data Summary
Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Notes |
| Time to Maximum Concentration (tmax) | ~2 hours (range: 0.5–6 hours) | After single and repeated dosing.[5] |
| Terminal Half-life (t1/2) | ~10 hours (geometric CV: 46%) | On cycle 1 day 28.[5] |
| Accumulation Ratio | ~1.8 | Consistent with the observed half-life.[5] |
Clinical Trial Information (Phase 1)
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 30 mg administered orally every 12 hours (Q12H) | [4] |
| Dose-Limiting Toxicities (at 40 mg Q12H) | Upper gastrointestinal hemorrhage, increased hepatic enzyme | [4] |
| Most Frequent Treatment-Related Adverse Events (>10%) | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue | [4] |
| Best Overall Response (Part B) | Stable disease in 3 of 27 patients | [4] |
| Biologically Effective Dose (BED) Achievement | Not reached | Toxicity precluded achieving the target inhibition of p-MAPKAP-K2.[4] |
Conclusion
This compound is a p38 MAPK inhibitor whose clinical development was halted due to an unfavorable toxicity profile that prevented the administration of a biologically effective dose. While the precise chemical structure of this compound remains undisclosed in the public domain, the available data on its mechanism of action, pharmacokinetics, and clinical safety provide valuable insights for researchers in the field of kinase inhibitor development. The challenges encountered with this compound underscore the difficulties in translating preclinical efficacy into clinical success for this class of inhibitors.
References
- 1. US6147080A - Inhibitors of p38 - Google Patents [patents.google.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of LY3007113: A p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) that was developed by Eli Lilly and Company. The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and plays a significant role in inflammation, cell proliferation, and survival.[1][2] Upregulation of the p38 MAPK pathway is implicated in the pathogenesis of various diseases, including cancer, where it can promote a pro-inflammatory tumor microenvironment and contribute to tumor growth and survival.[2][3] this compound was investigated for its potential as an anti-cancer agent due to its ability to modulate these processes.[2][4] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound.
Mechanism of Action
This compound functions as a potent inhibitor of p38 MAPK. The p38 MAPK family comprises four isoforms: α (alpha), β (beta), γ (gamma), and δ (delta).[3] By binding to the ATP-binding pocket of p38 MAPK, this compound prevents the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[4] The inhibition of MAPKAP-K2 phosphorylation serves as a key biomarker for the biological activity of this compound.[4] Downstream effects of this inhibition include the reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), and the potential induction of apoptosis in tumor cells.[1]
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Preclinical Development
The preclinical evaluation of this compound demonstrated its potential as an inhibitor of the p38 MAPK pathway and provided the rationale for its clinical investigation.
In Vitro Studies
In cell-based assays, this compound effectively inhibited the phosphorylation of MAPKAP-K2 in HeLa cells, confirming its intracellular activity.[4] The compound was also shown to have anti-proliferative effects in various cancer cell lines, including human glioblastoma (U87MG).[4][5]
In Vivo Studies
In animal models, orally administered this compound demonstrated the ability to inhibit the phosphorylation of MAPKAP-K2 in both peripheral blood and in human glioblastoma tumors (U87MG) implanted in mice.[4] Furthermore, this compound exhibited anti-tumor activity as a single agent in xenograft models of human ovarian and kidney cancers, as well as leukemia.[4]
Clinical Development: Phase 1 Trial
A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced cancer.[4]
Study Design
The study consisted of a dose-escalation phase (Part A) and a dose-confirmation phase (Part B). In Part A, this compound was administered orally at doses ranging from 20 mg to 200 mg every 12 hours (Q12H) in 28-day cycles.[4] The maximum tolerated dose (MTD) was determined to be 30 mg Q12H, which was the dose used in Part B.[4]
Experimental Workflow: Phase 1 Clinical Trial
Caption: Workflow of the Phase 1 clinical trial of this compound.
Pharmacokinetics
Following oral administration, this compound was absorbed with a median time to maximum plasma concentration (tmax) of approximately 2 hours.[4] The geometric mean terminal half-life (t1/2) was approximately 10 hours.[4] The accumulation ratio after repeated dosing was approximately 1.8.[4] Plasma exposure (Cmax and AUC) of this compound increased in an approximately dose-proportional manner.[4]
Table 1: Pharmacokinetic Parameters of this compound (30 mg Q12H)
| Parameter | Value |
|---|---|
| Median Tmax (hours) | ~2[4] |
| Geometric Mean T1/2 (hours) | ~10[4] |
| Accumulation Ratio | ~1.8[4] |
Pharmacodynamics
The pharmacodynamic effect of this compound was assessed by measuring the inhibition of MAPKAP-K2 phosphorylation in peripheral blood mononuclear cells (PBMCs).[4] However, the study found that the biologically effective dose (BED), defined as at least 80% maximal inhibition of p-MAPKAP-K2 and at least 60% sustained inhibition for up to 6 hours, was not achieved.[4]
Safety and Tolerability
The most frequently reported treatment-related adverse events (>10% of patients) were tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[4] Dose-limiting toxicities (DLTs) observed at the 40 mg Q12H dose level included upper gastrointestinal hemorrhage and increased hepatic enzymes.[4]
Table 2: Common Treatment-Related Adverse Events (>10%)
| Adverse Event |
|---|
| Tremor[4] |
| Rash[4] |
| Stomatitis[4] |
| Increased blood creatine phosphokinase[4] |
| Fatigue[4] |
Clinical Efficacy
The best overall response observed in the dose-confirmation part of the study (Part B) was stable disease in 3 out of 27 patients.[4]
Conclusion and Future Directions
The Phase 1 study of this compound established a recommended Phase 2 dose of 30 mg Q12H.[4] However, due to the inability to achieve the predefined biologically effective dose at the maximum tolerated dose and the observed toxicities, further clinical development of this compound was not pursued.[4] This outcome highlights the challenges in developing p38 MAPK inhibitors for oncology, where achieving a therapeutic window between target engagement and off-target toxicities is critical.
Experimental Protocols
Pharmacodynamic Assay: Inhibition of MAPKAP-K2 Phosphorylation in PBMCs
Objective: To measure the intracellular inhibition of p38 MAPK signaling by this compound.
Methodology:
-
Collect peripheral blood samples from patients at various time points before and after this compound administration.
-
Isolate peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation.
-
Stimulate the isolated PBMCs ex vivo with 20 µg/mL of anisomycin for 20 minutes to induce p38 MAPK activation.[4]
-
Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated MAPKAP-K2 (p-MAPKAP-K2).
-
Analyze the levels of intracellular p-MAPKAP-K2 using flow cytometry.
-
Calculate the percentage of inhibition of p-MAPKAP-K2 phosphorylation at each post-dose time point relative to the pre-dose baseline.[4]
Preclinical In Vivo Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Culture a human cancer cell line of interest (e.g., U87MG glioblastoma) under standard sterile conditions.[4]
-
Harvest the cells and resuspend them in an appropriate medium, such as a mixture of media and Matrigel.
-
Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth. Once the tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 2. Facebook [cancer.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Understanding the p38 MAPK Pathway with LY3007113: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the investigational inhibitor, LY3007113. This document outlines the core aspects of the p38 MAPK pathway, the mechanism of action of this compound, and summarizes key data from preclinical and clinical studies. Detailed experimental methodologies and visual representations of signaling cascades and workflows are included to facilitate a comprehensive understanding for research and drug development applications.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2] This pathway plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and cell differentiation.[3][4] Dysregulation of the p38 MAPK pathway has been implicated in a range of diseases, including cancer and inflammatory disorders.[2]
The activation of the p38 MAPK pathway follows a tiered kinase cascade.[4] It is initiated by upstream MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6, which dually phosphorylate and activate the p38 MAPK isoforms (p38α, p38β, p38γ, and p38δ).[3][5] Once activated, p38 MAPKs phosphorylate a wide array of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2) and transcription factors such as ATF-2, Elk-1, and CHOP.[4][6] This downstream signaling ultimately dictates the cellular response to the initial stimuli.
This compound: A p38 MAPK Inhibitor
This compound is an orally active, small-molecule inhibitor of p38 MAPK.[4][7] Its mechanism of action involves the inhibition of p38 kinase activity, which in turn prevents the phosphorylation of its downstream substrates, such as MAPKAP-K2.[7] By blocking this signaling cascade, this compound has the potential to modulate inflammatory responses and induce apoptosis in cancer cells.[4]
Preclinical studies have demonstrated the intracellular activity of this compound. In vitro experiments using HeLa cells showed that this compound inhibited the phosphorylation of MAPKAP-K2.[7][8] In vivo studies in mice with implanted human glioblastoma (U87MG) tumors also confirmed that orally administered this compound could inhibit the phosphorylation of MAPKAP-K2 in both peripheral blood and the tumors themselves.[7][8] Furthermore, this compound has shown anti-tumor activity in xenograft models of human ovarian and kidney cancers, as well as leukemia.[7][8]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Activity of this compound
| Cell Line/Model | Assay | Endpoint | Result | Reference |
| HeLa Cells | In vitro | Inhibition of MAPKAP-K2 phosphorylation | Demonstrated intracellular activity | [7][8] |
| U87MG Glioblastoma Xenograft | In vivo (mice) | Inhibition of p-MAPKAP-K2 in peripheral blood and tumors | Orally administered this compound was effective | [7][8] |
| Ovarian Cancer Xenograft | In vivo (mice) | Anti-tumor activity | Showed activity as a single agent | [7][8] |
| Kidney Cancer Xenograft | In vivo (mice) | Anti-tumor activity | Showed activity as a single agent | [7][8] |
| Leukemia Xenograft | In vivo (mice) | Anti-tumor activity | Showed activity as a single agent | [7][8] |
Table 2: Clinical Pharmacokinetics of this compound (Phase 1 Study) [8]
| Parameter | 20 mg (n=3) | 30 mg (n=18) | 40 mg (n=4) |
| Single Dose (Day -3) | |||
| Cmax (ng/mL) | 103 (43) | 162 (46) | 227 (26) |
| AUC(0-inf) (ngh/mL) | 1020 (50) | 1610 (45) | 2300 (23) |
| t1/2 (h) | 9.8 (43) | 9.9 (46) | 10.1 (23) |
| Repeated Doses (Day 28) | |||
| Cmax (ng/mL) | 158 (43) | 248 (46) | 348 (26) |
| AUC(0-tau) (ngh/mL) | 1040 (50) | 1640 (45) | 2340 (23) |
| Accumulation Ratio | 1.8 (43) | 1.8 (46) | 1.8 (23) |
| Data are presented as geometric mean (% coefficient of variation). |
Table 3: Clinical Pharmacodynamics of this compound (Phase 1 Study)
| Dose | Primary Biomarker | Result |
| 20-40 mg Q12H | Inhibition of MAPK-activated protein kinase 2 (MAPKAP-K2) in PBMCs | Maximal inhibition (80%) was not reached. Sustained minimal inhibition (60%) was not maintained for 6 hours. |
Experimental Protocols
Measurement of Phosphorylated MAPKAP-K2 in Human PBMCs by Flow Cytometry (Representative Protocol)
This protocol is a representative example based on published methodologies for phospho-flow cytometry in peripheral blood mononuclear cells (PBMCs). The exact protocol used in the clinical trial for this compound is not publicly available.
1. PBMC Isolation:
-
Collect whole blood in heparinized tubes.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
2. Cell Stimulation (Optional, for baseline and stimulated controls):
-
Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
For stimulated samples, treat cells with a known p38 MAPK activator (e.g., anisomycin, 20 µg/mL) for a specified time (e.g., 30 minutes) at 37°C.
-
Include an unstimulated control.
3. Fixation:
-
Immediately after stimulation (or directly after isolation for baseline measurement), fix the cells by adding pre-warmed Fixation Buffer (e.g., BD Cytofix™) to the cell suspension.
-
Incubate for 10-15 minutes at 37°C.
4. Permeabilization:
-
Centrifuge the fixed cells and aspirate the supernatant.
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III) and incubate on ice for 30 minutes. This step is critical for allowing antibodies to access intracellular phosphorylated proteins.
5. Staining:
-
Wash the permeabilized cells twice with Stain Buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in Stain Buffer.
-
Add fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3 for T-cells, CD14 for monocytes) and a phospho-specific antibody against p-MAPKAP-K2 (e.g., Alexa Fluor® 647 anti-p-MAPKAP-K2).
-
Incubate for 30-60 minutes at room temperature in the dark.
6. Data Acquisition and Analysis:
-
Wash the stained cells once with Stain Buffer.
-
Resuspend the cells in Stain Buffer for analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of cells positive for p-MAPKAP-K2 and the mean fluorescence intensity within specific cell populations.
Conclusion
This compound is a p38 MAPK inhibitor that has demonstrated preclinical activity in various cancer models by inhibiting the phosphorylation of the downstream target MAPKAP-K2.[7][8] A Phase 1 clinical trial in patients with advanced cancer established a recommended Phase 2 dose of 30 mg administered orally every 12 hours. However, the study did not achieve the desired level of target engagement, as maximal inhibition of MAPKAP-K2 in PBMCs was not reached and sustained minimal inhibition was not maintained. Further clinical development of this compound was not pursued due to toxicity precluding the achievement of a biologically effective dose. This technical guide provides a comprehensive overview of the p38 MAPK pathway and the available data on this compound, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. allucent.com [allucent.com]
- 2. mdpi.com [mdpi.com]
- 3. p38 MAPK Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 4. iti.stanford.edu [iti.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Benchchem [benchchem.com]
- 7. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Impact of p38 MAPK Inhibition by LY3007113: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to external stress and inflammatory cytokines. Its activation plays a pivotal role in inflammation, cell survival, differentiation, and apoptosis.[1] Consequently, p38 MAPK has emerged as a significant therapeutic target in various diseases, including cancer. LY3007113 is a potent, orally active small-molecule inhibitor of p38 MAPK developed by Eli Lilly and Company. This technical guide provides an in-depth overview of the cellular effects of p38 MAPK inhibition by this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of p38 MAPK. By binding to the ATP-binding site of the p38 kinase, it blocks the phosphorylation of its downstream substrates. A primary and measurable biomarker of this inhibition is the reduced phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2), a direct downstream target of p38.[1] This disruption of the signaling cascade is the foundation for the observed cellular effects of this compound.
Core Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by environmental stresses and inflammatory cytokines. This activation involves the sequential phosphorylation of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and finally p38 MAPK itself. Once activated, p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, to elicit a cellular response.
Quantitative Data on p38 MAPK Inhibition
While specific preclinical data on the in vitro potency of this compound are not publicly available, data from a structurally similar and potent p38 MAPK inhibitor from Eli Lilly, ralimetinib (LY2228820), provides a valuable reference for the expected activity.
Table 1: In Vitro Inhibitory Activity of a Representative p38 MAPK Inhibitor (Ralimetinib, LY2228820)
| Target | IC50 (nmol/L) |
|---|---|
| p38α MAPK | 5.3[2] |
| p38β MAPK | 3.2[2] |
Data for Ralimetinib (LY2228820) is used as a representative example of a potent and selective p38 MAPK inhibitor from the same developer.
Preclinical studies with this compound have demonstrated its ability to inhibit the phosphorylation of MAPKAP-K2 in various cancer cell lines, including HeLa and U87MG glioblastoma cells, confirming its intracellular activity.[1] Furthermore, in vivo studies in mice bearing human tumor xenografts (ovarian, kidney, and leukemia) have shown that orally administered this compound can inhibit p-MAPKAP-K2 in both peripheral blood and tumor tissue.[1]
A Phase 1 clinical trial of this compound in patients with advanced cancer aimed to achieve a biologically effective dose, defined as at least 80% maximal inhibition of p-MAPKAP-K2 or sustained inhibition of at least 60% for up to 6 hours in peripheral blood mononuclear cells (PBMCs).[1] However, due to toxicity, these levels of target engagement were not reached.[1]
Cellular Effects of p38 MAPK Inhibition by this compound
The inhibition of the p38 MAPK pathway by this compound leads to several key cellular consequences, primarily related to inflammation, cell survival, and proliferation.
1. Inhibition of Pro-inflammatory Cytokine Production: The p38 MAPK pathway is a major regulator of the production of pro-inflammatory cytokines. Inhibition of p38 MAPK by this compound is expected to suppress the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are often upregulated in the tumor microenvironment and contribute to cancer cell survival and proliferation.
2. Induction of Apoptosis: By blocking a key survival signaling pathway, p38 MAPK inhibition can sensitize cancer cells to apoptosis. The anti-tumor activity of this compound observed in preclinical xenograft models is, in part, attributed to the induction of programmed cell death.[3]
3. Cell Cycle Arrest: The p38 MAPK pathway can influence cell cycle progression. Its inhibition may lead to cell cycle arrest at the G1 and/or G2/M checkpoints, thereby halting the proliferation of cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of p38 MAPK inhibitors like this compound.
MAPKAP-K2 Phosphorylation Assay (Western Blot)
This assay is used to directly measure the inhibition of p38 MAPK activity in cells.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere overnight. The following day, pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the p38 MAPK pathway by adding a potent activator, such as anisomycin (e.g., 10 µg/mL), for 20-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated MAPKAP-K2 (p-MK2) overnight at 4°C. The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-MK2 signal to total MAPKAP-K2 or a loading control like GAPDH.
Cytokine Inhibition Assay (ELISA)
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines.
-
Cell Seeding and Treatment: Seed immune cells (e.g., PBMCs or macrophage-like cells) in a multi-well plate. Pre-treat with this compound for 1-2 hours.
-
Stimulation: Induce cytokine production by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), for a specified time (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α or IL-6) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the percentage of inhibition relative to the stimulated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method quantifies the induction of apoptosis and distinguishes it from necrosis.
-
Cell Treatment: Treat cancer cells with this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Conclusion
This compound is a p38 MAPK inhibitor that demonstrates clear intracellular activity by blocking the phosphorylation of its downstream target, MAPKAP-K2. Its cellular effects are consistent with the known roles of the p38 MAPK pathway and include the suppression of pro-inflammatory cytokine production, induction of apoptosis, and cell cycle arrest in cancer cells. While clinical development was halted due to toxicity precluding the achievement of a biologically effective dose, the study of this compound and similar molecules provides valuable insights into the therapeutic potential and challenges of targeting the p38 MAPK pathway in oncology. The experimental protocols and pathway diagrams presented in this guide offer a framework for the continued investigation of p38 MAPK inhibitors in preclinical and translational research.
References
Methodological & Application
Application Notes and Protocols for LY3007113 (p38 MAPK Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is a potent and selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress.[1][2] The p38 MAPK pathway is implicated in a variety of cellular processes, including inflammation, cell proliferation, apoptosis, and survival.[1][2] Upregulation of this pathway has been observed in various cancer types, making it a compelling target for therapeutic intervention.[2] this compound competitively binds to the ATP-binding site of p38 MAPK, preventing the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[1] This blockade disrupts the signaling cascade, leading to reduced production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated the in vitro and in vivo activity of this compound in various cancer models, including cell lines such as HeLa (cervical cancer) and U87MG (glioblastoma).[3]
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a three-tiered kinase module initiated by various extracellular stimuli. This pathway plays a crucial role in cellular responses to stress and inflammation.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data
While specific IC50 values for this compound in various cancer cell lines are not widely available in the public domain, the following table summarizes the known information regarding its activity. Researchers are encouraged to determine the IC50 empirically in their cell lines of interest.
| Parameter | Description | Value | Source |
| Target | Primary molecular target | p38 MAPK | [1][2] |
| Downstream Effect | Inhibition of phosphorylation of a key substrate | MAPKAP-K2 | [1][3] |
| Cell Lines Used in Preclinical Studies | Examples of cell lines where in vitro/in vivo activity was observed | HeLa, U87MG | [3] |
| Solubility | Recommended solvent for in vitro use | Soluble in DMSO, not in water | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound. These are intended as a starting point, and optimization may be necessary for specific cell lines and experimental conditions.
General Experimental Workflow
Caption: A general workflow for the in vitro evaluation of this compound.
Protocol 1: Western Blot for Phospho-MAPKAP-K2 Inhibition
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of the direct p38 MAPK substrate, MAPKAP-K2.
Materials:
-
HeLa or U87MG cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
p38 MAPK activator (e.g., Anisomycin or UV radiation)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MAPKAP-K2 (Thr334)
-
Rabbit anti-total MAPKAP-K2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HeLa or U87MG cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal p38 MAPK activity, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free media (e.g., 0.1, 1, 10 µM). Add the diluted inhibitor or DMSO vehicle to the cells and incubate for 1-2 hours.
-
p38 MAPK Activation: Stimulate the p38 MAPK pathway by adding a known activator (e.g., 10 µg/mL Anisomycin for 30 minutes) or by exposing the cells to UV radiation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MAPKAP-K2, total MAPKAP-K2, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-MAPKAP-K2 signal to total MAPKAP-K2 and the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
HeLa or U87MG cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa or U87MG cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
Application Notes and Protocols for LY3007113 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of various cellular processes, including inflammation, cell cycle, cell death, and cellular stress responses. Upregulation of the p38 MAPK pathway is implicated in the pathogenesis of various diseases, including cancer. This compound demonstrates potential as an anti-inflammatory, immunomodulatory, and antineoplastic agent by inhibiting p38 MAPK-mediated signaling, which can lead to the suppression of pro-inflammatory cytokine production and induction of apoptosis in tumor cells.[1][2]
Preclinical studies have shown that this compound inhibits the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2), a downstream substrate of p38 MAPK, in HeLa cells, confirming its intracellular activity.[2] Furthermore, this compound has demonstrated anti-tumor activity in various xenograft models, including human glioblastoma (U87MG), ovarian, and kidney cancers, as well as leukemia.[1][2]
These application notes provide an overview of the mechanism of action of this compound and protocols for its use in cell culture experiments to study the p38 MAPK pathway.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the activity of p38 MAPK, a serine/threonine kinase. The p38 MAPK pathway is a three-tiered cascade initiated by various extracellular stimuli, including stress and inflammatory cytokines. This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MKK), specifically MKK3 and MKK6. Activated MKK3/6 then dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation.
Activated p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors and other kinases like MAPKAP-K2. This phosphorylation cascade regulates the expression of genes involved in inflammation (e.g., TNF-α, IL-1, IL-6) and cell proliferation. By inhibiting p38 MAPK, this compound blocks these downstream signaling events.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Data Presentation
| Compound | Cell Line | Assay | Observed Effect | Reference |
| This compound | HeLa | Western Blot / Phosphorylation Assay | Inhibition of MAPKAP-K2 phosphorylation | [2] |
| This compound | U87MG (in vivo) | Xenograft Model | Inhibition of tumor growth | [2] |
| This compound | Ovarian Cancer (in vivo) | Xenograft Model | Anti-tumor activity | [2] |
| This compound | Kidney Cancer (in vivo) | Xenograft Model | Anti-tumor activity | [2] |
| This compound | Leukemia (in vivo) | Xenograft Model | Anti-tumor activity | [2] |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium just before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Protocol for Determining the IC50 of this compound in Cancer Cell Lines
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line using a colorimetric assay like MTT or a fluorescence-based assay like PrestoBlue.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U87MG)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell proliferation assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Workflow Diagram:
References
Application Notes and Protocols: Solubility of LY3007113 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility of LY3007113 in Dimethyl Sulfoxide (DMSO), a crucial parameter for its use in in vitro and in vivo studies. This document includes available solubility data, a detailed protocol for determining solubility, and a description of the relevant signaling pathway.
Introduction to this compound
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38 MAPK pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell proliferation, differentiation, and apoptosis.[2][3][4] As such, inhibitors of this pathway, like this compound, are valuable tools in cancer research and the development of anti-inflammatory therapeutics.
Solubility Data
Accurate solubility data is critical for the preparation of stock solutions and ensuring reproducible experimental results. While specific quantitative solubility values for this compound in DMSO were not found in the reviewed literature, it is consistently described as being soluble in DMSO.
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | Soluble | Qualitative descriptions in literature |
To obtain precise quantitative data for your specific experimental needs, it is recommended to determine the solubility empirically using a standard protocol such as the one detailed below.
Experimental Protocol: Determination of this compound Solubility in DMSO
This protocol outlines a general method for determining the solubility of a compound in DMSO using the shake-flask method, which is considered a reliable technique for assessing equilibrium solubility.
Materials:
-
This compound powder
-
Anhydrous DMSO (Biotechnology grade or equivalent)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
Calibrated micropipettes
-
HPLC-grade DMSO for dilutions
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 2-5 mg) into a series of clear glass vials.
-
Add increasing volumes of DMSO to each vial to create a range of concentrations. Ensure that some vials have visible undissolved solid, indicating a supersaturated solution.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the intended application).
-
Shake the vials at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Separation of Undissolved Solid:
-
After equilibration, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the supersaturated vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully collect a small aliquot of the clear supernatant from each vial without disturbing the pellet.
-
Perform a series of precise dilutions of the supernatant with HPLC-grade DMSO to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated analytical method, such as HPLC-UV.
-
Prepare a standard curve of this compound in DMSO of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the standard curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original supernatant by multiplying the determined concentration by the dilution factor.
-
The solubility is the average concentration from the vials that were confirmed to be in equilibrium with the solid phase.
-
Signaling Pathway
This compound functions by inhibiting the p38 MAPK pathway. This pathway is a cascade of protein kinases that plays a crucial role in cellular responses to various external stimuli.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based assay.
Caption: General workflow for preparing and using this compound.
Safety Precautions
This compound is a bioactive molecule and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for LY3007113 Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the proper storage, handling, and stability assessment of the p38 MAPK inhibitor, LY3007113. Adherence to these recommendations is crucial for ensuring the integrity and reliability of experimental results.
Storage and Handling of Solid this compound
Proper storage of the solid (powder) form of this compound is critical to prevent degradation and maintain its chemical purity over time.
1.1. Recommended Storage Conditions
To ensure the long-term stability of solid this compound, it is recommended to store the compound under the following conditions. Data has been compiled from supplier recommendations and general best practices for similar small molecule inhibitors.
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 0 - 4 °C | -20 °C |
| Atmosphere | Dry | Dry |
| Light | Protected from light (e.g., in an amber vial) | Protected from light (e.g., in an amber vial) |
1.2. Handling Precautions
-
Weighing: For accurate measurement, allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Shipping: this compound is generally stable for a few weeks at ambient temperature during standard shipping. However, upon receipt, it should be transferred to the recommended storage conditions as soon as possible.
Preparation and Storage of this compound Solutions
The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions.
2.1. Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, based on its use in preclinical and clinical studies, the following qualitative information is available:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing stock solutions for in vitro assays. |
| Ethanol | Likely soluble | Often used in formulations for oral administration. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous media is generally low for this class of compounds. |
2.2. Protocol for Preparation of Stock Solutions
A common practice for preparing stock solutions of this compound for in vitro use is as follows:
-
Accurately weigh the desired amount of solid this compound in a sterile, amber vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Store the stock solution under the recommended conditions.
2.3. Recommended Storage of Stock Solutions
| Solvent | Temperature | Duration | Notes |
| DMSO | -20 °C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80 °C | Up to 6 months | For longer-term storage, aliquot to minimize freeze-thaw cycles. |
Note: Aqueous working solutions should be prepared fresh daily from the frozen stock solution. It is not recommended to store aqueous solutions of this compound for extended periods.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. While a specific validated method for this compound is not publicly available, a reverse-phase high-performance liquid chromatography (RP-HPLC) method, similar to those used for other small molecule kinase inhibitors, can be developed and validated. The following protocol is a general guideline.
3.1. Proposed HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm packing |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | To be optimized (e.g., 5-95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis scan (likely in the 250-300 nm range) |
| Injection Volume | 10 µL |
3.2. Method Validation
The stability-indicating nature of the HPLC method must be validated according to ICH guidelines. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed through forced degradation studies.
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound. These studies also help in validating the stability-indicating power of the analytical method.
4.1. Experimental Protocol
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solution at 80 °C, protected from light, for 48 hours. For solid-state thermal stress, expose the powder to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound. The mass balance should be calculated to account for all the material.
Visualizations
5.1. Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
5.2. Experimental Workflow
Caption: Experimental workflow for forced degradation studies of this compound.
Application Notes and Protocols for LY3007113: A p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Developed by Eli Lilly and Company, this pyridopyrimidine derivative competitively binds to the ATP-binding site of p38 MAPK, thereby inhibiting its kinase activity.[4] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell proliferation, apoptosis, and inflammation.[4] Inhibition of this pathway by this compound leads to the suppression of pro-inflammatory cytokine production and has been shown to induce apoptosis in cancer cells, making it a compound of interest for oncological research.[2][4] Preclinical studies have demonstrated its activity in various cancer models, including glioblastoma, ovarian cancer, renal cancer, and leukemia.[3][5]
Physicochemical and Supplier Information
While specific details regarding the molecular formula and weight of this compound are not consistently available across public domains, several suppliers offer the compound for research purposes. The following tables summarize the available physical and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid powder | [4] |
| Purity | >98% | [4] |
| Solubility | Soluble in DMSO, not in water | [4] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [4] |
Table 2: Supplier Information for this compound
| Supplier | Catalog Number | Purity | Available Quantities |
| MedKoo Biosciences | 205855 | >98% | Custom synthesis |
| Benchchem | B1194441 | >98% | Inquiry based |
| Vulcanchem | - | Not specified | Inquiry based |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the p38 MAPK pathway. This pathway is a cascade of protein kinases that plays a central role in cellular stress responses. The canonical pathway involves the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK3 and MKK6 for the p38 pathway. MKK3/6 then dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation. Activated p38 MAPK phosphorylates various downstream substrates, including MAPK-activated protein kinase 2 (MAPKAP-K2). This compound acts as an ATP-competitive inhibitor of p38 MAPK, preventing the phosphorylation of its downstream targets and thereby interrupting the signaling cascade.[4]
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Quantitative Data
Table 3: IC50 Values for Ralimetinib (LY2228820) - For Reference Only
| Target Isoform | IC50 (nmol/L) | Source |
| p38α | 5.3 | [2] |
| p38β | 3.2 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound, based on methodologies described in the literature.
In Vitro p38 MAPK Enzymatic Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against p38 MAPK.
Caption: Workflow for an in vitro p38 MAPK enzymatic assay.
Materials:
-
Recombinant human p38α MAPK enzyme
-
p38 MAPK substrate (e.g., ATF2)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)
-
ATP
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
Detection reagents (e.g., anti-phospho-substrate antibody for ELISA, or [γ-³²P]ATP for radioactive assay)
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant p38α MAPK enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the p38 substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays).
-
Detect the amount of phosphorylated substrate using a suitable method, such as ELISA with a phospho-specific antibody or by measuring the incorporation of ³²P for a radioactive assay.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Intracellular MAPKAP-K2 Phosphorylation Assay (Flow Cytometry)
This protocol describes how to measure the inhibitory effect of this compound on the phosphorylation of MAPKAP-K2 in a cellular context using flow cytometry. Preclinical studies have utilized HeLa cells for this purpose.[5]
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Stimulant (e.g., Anisomycin or UV radiation to activate the p38 pathway)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Staining buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-phospho-MAPKAP-K2 (Thr334) antibody
-
Flow cytometer
Procedure:
-
Seed HeLa cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the p38 MAPK pathway by adding a stimulant like Anisomycin for a short period (e.g., 15-30 minutes).
-
Harvest the cells and fix them with fixation buffer for 10-15 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice.
-
Wash the cells with staining buffer.
-
Stain the cells with the fluorochrome-conjugated anti-phospho-MAPKAP-K2 antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells again with staining buffer.
-
Resuspend the cells in staining buffer and analyze them on a flow cytometer, measuring the fluorescence intensity of the phospho-MAPKAP-K2 stain.
-
The reduction in fluorescence intensity in this compound-treated cells compared to the stimulated control indicates the inhibition of MAPKAP-K2 phosphorylation.
Human Tumor Xenograft Model in Immunocompromised Mice
This protocol provides a general framework for establishing and utilizing a human tumor xenograft model to evaluate the in vivo efficacy of this compound. Preclinical studies have employed this model with various cancer cell lines, including U87MG (glioblastoma), ovarian, and renal cancer cells.[5]
Caption: Workflow for a human tumor xenograft model study.
Materials:
-
Human cancer cell line (e.g., U87MG)
-
Cell culture medium and reagents
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Culture the selected human cancer cells under standard conditions.
-
When the cells reach 80-90% confluency, harvest them using trypsin and wash with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of approximately 1-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the animals throughout the study.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
-
Tumors can be further processed for histological analysis or biomarker assessment (e.g., phospho-MAPKAP-K2 levels).
Disclaimer
The information provided in these application notes and protocols is intended for research use only by qualified professionals. The absence of publicly available, specific IC50 and Ki values for this compound necessitates careful experimental determination of its potency. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound () for sale [vulcanchem.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of LY3007113 Effects on the p38 MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of LY3007113, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The primary application of this protocol is to quantitatively assess the inhibition of the p38 MAPK signaling pathway by measuring the phosphorylation status of its downstream target, MAPK-activated protein kinase 2 (MAPKAP-K2). This document includes a comprehensive experimental workflow, from cell culture and treatment to data analysis, as well as a summary of expected outcomes and necessary reagents.
Introduction
This compound is an orally active small-molecule inhibitor of p38 MAPK, a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] The p38 MAPK pathway is implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation, making it a key target in oncological and immunological research. This compound exerts its inhibitory effect by preventing the phosphorylation of downstream substrates of p38 MAPK, most notably MAPKAP-K2.[2]
Western blotting is a fundamental technique to measure changes in protein expression and post-translational modifications, such as phosphorylation. By quantifying the levels of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) relative to total MAPKAP-K2, researchers can directly assess the efficacy and potency of this compound in a cellular context. Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of MAPKAP-K2 in cell lines such as HeLa.[2]
Signaling Pathway
The p38 MAPK signaling cascade is typically initiated by cellular stressors or inflammatory cytokines. This leads to the activation of upstream kinases that in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a range of downstream targets, including MAPKAP-K2. This compound acts by directly inhibiting the kinase activity of p38 MAPK, thereby blocking this phosphorylation event.
Experimental Protocol
This protocol is optimized for the use of HeLa cells, a human cervical adenocarcinoma cell line, based on their use in preclinical studies with this compound.
Materials and Reagents
-
Cell Line: HeLa cells
-
Small Molecule Inhibitor: this compound (soluble in DMSO)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels
-
Transfer Membranes: PVDF or nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-MAPKAP-K2 (Thr334)
-
Rabbit anti-MAPKAP-K2
-
Mouse anti-β-actin (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) For studies investigating the inhibition of activated p38, serum-starve the cells for 4-6 hours prior to treatment.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response of 0.1, 1, and 10 µM). Include a DMSO vehicle control.
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
(Optional) To induce p38 MAPK activation, stimulate the cells with a known activator, such as anisomycin (e.g., 10 µg/mL), for 30 minutes prior to lysis.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MAPKAP-K2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total MAPKAP-K2 and a loading control like β-actin.
-
-
Detection and Data Analysis:
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-MAPKAP-K2 band to the total MAPKAP-K2 band and the loading control (e.g., β-actin) for each sample.
-
Calculate the percentage of inhibition of MAPKAP-K2 phosphorylation for each concentration of this compound relative to the vehicle-treated control.
-
Data Presentation
The quantitative data obtained from the densitometry analysis should be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (µM) | Normalized p-MAPKAP-K2 Intensity (Arbitrary Units) | % Inhibition of Phosphorylation |
| Vehicle Control | 0 | (Value from densitometry) | 0% |
| This compound | 0.1 | (Value from densitometry) | (Calculated value) |
| This compound | 1 | (Value from densitometry) | (Calculated value) |
| This compound | 10 | (Value from densitometry) | (Calculated value) |
Note: The values in the table are placeholders and should be replaced with experimental data. The % inhibition is calculated as: [1 - (Normalized Intensity of Treated Sample / Normalized Intensity of Vehicle Control)] * 100.
Troubleshooting
-
No or Weak Signal for p-MAPKAP-K2:
-
Ensure that the p38 pathway was adequately stimulated (if applicable).
-
Check the activity of the primary and secondary antibodies.
-
Increase the amount of protein loaded onto the gel.
-
-
High Background:
-
Optimize the blocking conditions (time and blocking agent).
-
Increase the number and duration of the wash steps.
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent Loading:
-
Ensure accurate protein quantification with the BCA assay.
-
Carefully load equal amounts of protein into each well.
-
Always normalize to a reliable loading control.
-
Conclusion
This protocol provides a robust framework for the in vitro characterization of the p38 MAPK inhibitor this compound using Western blot analysis. By accurately quantifying the inhibition of MAPKAP-K2 phosphorylation, researchers can effectively determine the cellular potency and mechanism of action of this compound, facilitating its further development and application in relevant disease models.
References
Application Notes and Protocols for Measuring MAPKAP-K2 Phosphorylation Following LY3007113 Treatment
Introduction
LY3007113 is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular processes such as inflammation, cell survival, and apoptosis.[1][2] Upon activation by upstream kinases (MKK3/6) in response to stimuli like inflammatory cytokines or environmental stress, p38 MAPK phosphorylates and activates its downstream substrates.[1] One of the key substrates is the MAPK-activated protein kinase 2 (MAPKAP-K2, or MK2).[3]
This compound functions by inhibiting p38 MAPK activity, which in turn prevents the phosphorylation of MAPKAP-K2.[1][3] Therefore, measuring the phosphorylation status of MAPKAP-K2 serves as a direct and reliable pharmacodynamic biomarker for assessing the intracellular activity and efficacy of this compound.[1][3] Preclinical studies have demonstrated that this compound effectively inhibits MAPKAP-K2 phosphorylation in both cell culture (in vitro) and animal models (in vivo).[1][3]
These application notes provide detailed protocols for quantifying the change in MAPKAP-K2 phosphorylation in response to this compound treatment using three common laboratory techniques: Western Blotting, In-Cell Western™ Assays, and Cell-Based ELISA.
Signaling Pathway Overview
The diagram below illustrates the canonical p38 MAPK signaling cascade and the specific point of inhibition by this compound. Extracellular stressors activate a MAPKKK, which in turn phosphorylates and activates MKK3/6. Activated MKK3/6 dually phosphorylates p38 MAPK at Thr180/Tyr182.[1] Active p38 then phosphorylates MAPKAP-K2, leading to downstream cellular responses. This compound directly inhibits p38 MAPK, blocking the signal transduction to MAPKAP-K2.
Caption: The p38/MAPKAP-K2 signaling pathway and inhibition by this compound.
Method 1: Western Blotting
Western blotting is a classical technique used to detect and quantify a specific protein from a complex mixture, such as a cell lysate.[4] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This method allows for the visualization of both phosphorylated MAPKAP-K2 (p-MK2) and total MAPKAP-K2 (t-MK2), enabling accurate normalization.
Experimental Workflow: Western Blot
Caption: A typical experimental workflow for Western Blot analysis.
Detailed Protocol: Western Blotting for p-MAPKAP-K2
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, U87MG) in 6-well plates and grow to 70-80% confluency.[1][3]
-
Starve cells in serum-free media for 4-6 hours if necessary to reduce basal phosphorylation.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate cells with a known p38 activator (e.g., 20 µg/ml Anisomycin for 20-30 minutes) to induce MAPKAP-K2 phosphorylation.[3] Include an unstimulated, untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate media and wash cells once with ice-cold PBS.[5]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, Na3VO4) to each well.[5]
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.[5]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.[5]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate (final concentration 1X) to a final protein amount of 20-40 µg per lane.
-
Boil samples at 95-100°C for 5-10 minutes to denature proteins.[5]
-
Load samples and a pre-stained protein ladder onto an SDS-PAGE gel (e.g., 10% or 12% polyacrylamide).[4]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally preferred over non-fat milk.[4]
-
Incubate the membrane with a primary antibody specific for phosphorylated MAPKAP-K2 (e.g., anti-phospho-MK2 Thr334) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.[4]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[4]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total MAPKAP-K2 or a loading control like GAPDH or β-actin.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-MK2 to t-MK2 (or loading control) for each sample.
-
Data Presentation: Western Blot
| Treatment Group | This compound [nM] | p-MK2 (Thr334) Intensity | t-MK2 Intensity | p-MK2 / t-MK2 Ratio | % Inhibition |
| Unstimulated Control | 0 | 15,230 | 850,100 | 0.018 | N/A |
| Stimulated Control | 0 | 455,600 | 845,500 | 0.539 | 0% |
| Stimulated + this compound | 10 | 231,200 | 852,300 | 0.271 | 49.7% |
| Stimulated + this compound | 100 | 54,300 | 848,900 | 0.064 | 88.1% |
| Stimulated + this compound | 1000 | 21,150 | 851,000 | 0.025 | 95.4% |
Method 2: In-Cell Western™ (ICW) Assay
The In-Cell Western (ICW) assay, also known as a cytoblot or In-Cell ELISA, is a quantitative immunofluorescence assay performed in 96- or 384-well microplates.[7][8] It combines the specificity of Western blotting with the throughput of an ELISA.[7][9] This method allows for the simultaneous detection of two target proteins using spectrally distinct infrared fluorescent dyes, which is ideal for normalizing the phosphorylated protein signal to total protein or cell number directly in the well.[9][10] This eliminates the need for cell lysis and gel electrophoresis, saving time and preserving the protein's cellular context.[8]
Experimental Workflow: In-Cell Western™
Caption: Workflow for a two-color In-Cell Western™ (ICW) assay.
Detailed Protocol: In-Cell Western™ for p-MAPKAP-K2
-
Cell Culture and Treatment:
-
Seed adherent cells into a 96-well or 384-well plate and allow them to attach and grow to the desired confluency.
-
Perform drug treatment and stimulation as described in the Western Blot protocol (Step 1). Include appropriate controls in replicate wells.
-
-
Fixation and Permeabilization:
-
Remove media and fix the cells by adding 150 µL of 4% paraformaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate five times with 200 µL/well of 1X PBS containing 0.1% Triton X-100.
-
Permeabilize the cells by adding 150 µL of 1X PBS with 0.1% Triton X-100 and incubating for 20 minutes.
-
-
Blocking:
-
Wash the plate five times as described above.
-
Add 150 µL of blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer) to each well.
-
Incubate for 1.5 hours at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Prepare a primary antibody solution in blocking buffer containing both the antibody for phosphorylated MAPKAP-K2 (e.g., from rabbit) and the antibody for total MAPKAP-K2 (e.g., from mouse).
-
Decant the blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with 200 µL/well of 1X PBS containing 0.1% Tween-20.
-
Prepare a secondary antibody solution containing two spectrally distinct, infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse). Protect from light.
-
Add 50 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature with gentle shaking, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate five times with PBS-T as before.
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey® CLx). Acquire images in both the 700 nm and 800 nm channels.
-
Quantify the fluorescence intensity for each channel in each well. The 800 nm signal (p-MK2) should be normalized to the 700 nm signal (t-MK2) to correct for variations in cell number per well.[9]
-
Data Presentation: In-Cell Western™
| This compound [nM] | Avg. p-MK2 Signal (800 nm) | Avg. t-MK2 Signal (700 nm) | Normalized Ratio (800/700) | % Inhibition |
| 0 (Unstimulated) | 8,540 | 150,300 | 0.057 | N/A |
| 0 (Stimulated) | 95,600 | 148,900 | 0.642 | 0% |
| 10 | 48,100 | 151,200 | 0.318 | 50.5% |
| 100 | 12,300 | 149,500 | 0.082 | 87.2% |
| 1000 | 9,100 | 150,800 | 0.060 | 90.7% |
Method 3: Cell-Based ELISA
A Cell-Based ELISA (Enzyme-Linked Immunosorbent Assay) is another microplate-based method for measuring protein levels and post-translational modifications in fixed cells.[11][12] Similar to an ICW, it is performed on whole cells, but it uses an HRP-conjugated secondary antibody and a colorimetric substrate for detection.[11] The amount of phosphorylated protein is determined by measuring the absorbance in each well using a standard plate reader. Normalization can be achieved by running parallel wells probed for total protein or a housekeeping protein like GAPDH.[11]
Experimental Workflow: Cell-Based ELISA
Caption: General workflow for a Cell-Based ELISA experiment.
Detailed Protocol: Cell-Based ELISA for p-MAPKAP-K2
This protocol is based on commercially available kits (e.g., for p-MAPKAP-K2 Thr222 or Ser272).[11][12][13] Always refer to the specific kit manual for optimized reagents and incubation times.
-
Cell Culture and Treatment:
-
Seed cells, treat with this compound, and stimulate as described in the Western Blot protocol (Step 1). Run parallel wells for measuring p-MK2 and the normalization protein (e.g., total MK2 or GAPDH).
-
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 20 minutes.
-
Wash wells with wash buffer provided in the kit.
-
Some kits may require a quenching step (e.g., with H₂O₂) followed by permeabilization.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1-1.5 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Add the primary antibody for p-MK2 to one set of wells and the primary antibody for the normalization protein (e.g., anti-total-MK2) to the parallel set of wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells thoroughly.
-
Add the HRP-conjugated secondary antibody to all wells.
-
Incubate for 1.5 hours at room temperature.
-
-
Detection and Measurement:
-
Wash the wells thoroughly.
-
Add a colorimetric substrate (e.g., TMB) and incubate until a blue color develops (typically 15-30 minutes), protected from light.
-
Add a stop solution to each well, which will turn the color to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Average the absorbance values from replicate wells.
-
Subtract the background absorbance (from wells with no primary antibody).
-
Calculate the normalized value by dividing the absorbance for p-MK2 by the absorbance for the normalization protein (total MK2).
-
Data Presentation: Cell-Based ELISA
| This compound [nM] | Avg. Absorbance p-MK2 (450 nm) | Avg. Absorbance t-MK2 (450 nm) | Normalized Ratio (p-MK2 / t-MK2) | % Inhibition |
| 0 (Unstimulated) | 0.115 | 1.250 | 0.092 | N/A |
| 0 (Stimulated) | 0.980 | 1.235 | 0.793 | 0% |
| 10 | 0.515 | 1.245 | 0.414 | 47.8% |
| 100 | 0.185 | 1.255 | 0.147 | 81.5% |
| 1000 | 0.120 | 1.240 | 0.097 | 87.8% |
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. origene.com [origene.com]
- 6. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 7. licorbio.com [licorbio.com]
- 8. offers.the-scientist.com [offers.the-scientist.com]
- 9. gcf.pbrc.edu [gcf.pbrc.edu]
- 10. youtube.com [youtube.com]
- 11. MAPKAPK2 (phospho Thr222) ELISA Kit (A102579) [antibodies.com]
- 12. MAPKAPK2 (phospho Ser272) ELISA Kit (A102570) [antibodies.com]
- 13. biomatik.com [biomatik.com]
Application Notes and Protocols for LY3007113 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of LY3007113, a potent and orally active p38 mitogen-activated protein kinase (MAPK) inhibitor, in various mouse models of cancer. While specific dosing regimens for this compound in preclinical mouse models are not extensively detailed in publicly available literature, this document consolidates the existing information and provides generalized protocols based on studies with similar p38 MAPK inhibitors.
Mechanism of Action
This compound functions by inhibiting the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to a variety of stress stimuli, including inflammatory cytokines, and is implicated in tumor cell proliferation, survival, migration, and invasion. By blocking p38 MAPK, this compound can suppress the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
In Vivo Applications of this compound in Mouse Models
Preclinical studies have demonstrated the in vivo activity of orally administered this compound in various mouse xenograft models.[1] These studies have primarily focused on its anti-tumor efficacy.
Summary of In Vivo Studies
| Mouse Model | Cancer Type | Key Findings | Citation |
| Xenograft | Human Glioblastoma (U87MG) | Inhibition of p-MAPKAP-K2 in tumors. | [1] |
| Xenograft | Human Ovarian Cancer | Demonstrated anti-tumor activity. | [1] |
| Xenograft | Human Kidney Cancer | Showed anti-tumor efficacy. | [1] |
| Xenograft | Human Leukemia | Exhibited anti-leukemic activity. | [1] |
Dosing Information in Mouse Models
Specific, quantitative dosing data for this compound in mouse models from peer-reviewed publications is limited. However, information from studies on other oral p38 MAPK inhibitors can provide a valuable reference for designing initial in vivo experiments.
Reference Dosing for Oral p38 MAPK Inhibitors in Mouse Xenograft Models
| Compound | Mouse Model | Dose | Dosing Schedule | Route of Administration | Citation |
| PH797804 | Colon Cancer PDX | 10 mg/kg | Daily | Oral Gavage | [2] |
| SCIO-469 | Multiple Myeloma Xenograft | 10, 30, 90 mg/kg | Twice Daily | Oral | [3] |
Note: The optimal dose of this compound for a specific mouse model and cancer type should be determined empirically through dose-finding studies.
Experimental Protocols
The following are generalized protocols for in vivo studies using this compound in a subcutaneous xenograft mouse model. These should be adapted based on the specific cell line, mouse strain, and experimental goals.
General Workflow for a Xenograft Study
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of LY3007113 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of LY3007113, an orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The information is compiled from publicly available data, primarily referencing the preclinical findings that supported its advancement into clinical trials. While specific quantitative data from non-clinical studies are limited in public sources, this document outlines the mechanism of action, summarizes the qualitative findings, and provides detailed, representative protocols for key experiments.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the p38 MAPK signaling pathway.[1][2] This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and its upregulation is implicated in the proliferation and survival of various cancer cells.[1][3]
The mechanism of action involves the following steps:
-
Extracellular stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1) and cellular stress, activate a MAP Kinase Kinase Kinase (MAPKKK).
-
The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAP2K), specifically MKK3 and MKK6.
-
MKK3/6, in turn, dually phosphorylate and activate p38 MAPK.
-
Activated p38 MAPK phosphorylates downstream substrates, a key one being MAPK-activated protein kinase 2 (MAPKAP-K2).
-
This compound acts by inhibiting p38 MAPK, thereby preventing the phosphorylation of MAPKAP-K2 and interrupting the downstream signaling cascade.[1] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and may induce apoptosis in tumor cells.[2]
Preclinical Efficacy Summary
Preclinical studies demonstrated the activity of this compound across various cancer models.
-
In Vitro Activity : this compound was shown to inhibit the phosphorylation of MAPKAP-K2 in HeLa (cervical cancer) cells, confirming its intracellular activity.[1] It also showed efficacy in suppressing the proliferation of U87MG glioblastoma cells.[1]
-
In Vivo Activity : When administered orally to mice bearing human tumor xenografts, this compound demonstrated anti-tumor activity.[1] Efficacy was observed in models of human ovarian and kidney cancers, as well as leukemia.[1] In mice with subcutaneous U87MG glioblastoma tumors, oral administration of this compound led to the inhibition of phosphorylated MAPKAP-K2 in both peripheral blood and the tumors themselves, indicating target engagement in both systemic circulation and the tumor microenvironment.[1][4]
Data Presentation
While specific quantitative data from preclinical studies of this compound are not extensively available in public literature, the following tables represent the types of data that would be generated to characterize its preclinical profile.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | Assay Type | IC₅₀ (Concentration) |
|---|---|---|---|
| HeLa | Cervical Cancer | p-MAPKAP-K2 Inhibition | Data Not Available |
| U87MG | Glioblastoma | p-MAPKAP-K2 Inhibition | Data Not Available |
| Ovarian Cancer Line | Ovarian Cancer | Cell Proliferation | Data Not Available |
| Renal Cancer Line | Kidney Cancer | Cell Proliferation | Data Not Available |
| Leukemia Cell Line | Leukemia | Cell Proliferation | Data Not Available |
Table 2: In Vivo Efficacy of Oral this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (mg/kg) | Tumor Growth Inhibition (% TGI) | Observations |
|---|---|---|---|---|
| U87MG | Glioblastoma | Data Not Available | Data Not Available | Inhibition of p-MAPKAP-K2 in blood & tumor[1] |
| Ovarian Xenograft | Ovarian Cancer | Data Not Available | Data Not Available | Anti-tumor activity observed[1] |
| Renal Xenograft | Kidney Cancer | Data Not Available | Data Not Available | Anti-tumor activity observed[1] |
| Leukemia Xenograft | Leukemia | Data Not Available | Data Not Available | Anti-tumor activity observed[1] |
Table 3: Representative Preclinical Pharmacokinetic Parameters of Oral this compound in Mice
| Parameter | Unit | Value |
|---|---|---|
| Dose | mg/kg | Data Not Available |
| Cₘₐₓ (Maximum Concentration) | ng/mL | Data Not Available |
| Tₘₐₓ (Time to Cₘₐₓ) | h | Data Not Available |
| AUC₀₋₂₄ (Area Under the Curve) | ng·h/mL | Data Not Available |
| t₁/₂ (Half-life) | h | Data Not Available |
| F (Oral Bioavailability) | % | Data Not Available |
Experimental Protocols
The following are detailed, representative protocols based on standard methodologies for the key experiments cited in the preclinical evaluation of a compound like this compound.
Protocol: In Vitro p-MAPKAP-K2 Inhibition Assay
Objective: To determine the in vitro potency of this compound by measuring the inhibition of p38 MAPK-mediated phosphorylation of MAPKAP-K2 in a human cancer cell line.
Materials:
-
HeLa or U87MG cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Anisomycin (p38 MAPK pathway activator)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Antibodies: Rabbit anti-p-MAPKAP-K2 (Thr334), Rabbit anti-total MAPKAP-K2, and HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western Blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate HeLa or U87MG cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Pathway Stimulation: Add anisomycin (e.g., 20 µg/mL final concentration) to all wells (except for the unstimulated control) to activate the p38 MAPK pathway. Incubate for 20-30 minutes.[1]
-
Cell Lysis: Aspirate the medium, wash cells once with cold PBS, and then add 100-150 µL of cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-MAPKAP-K2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe for total MAPKAP-K2 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-MAPKAP-K2 signal to the total MAPKAP-K2 signal. Plot the normalized values against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.
Protocol: Oral Administration and Efficacy in a Subcutaneous Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound in an immunocompromised mouse model bearing human tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., female athymic nude or NSG mice, 6-8 weeks old)
-
U87MG (or other relevant) cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Oral gavage needles (20-22 gauge, flexible or stainless steel with ball tip)[5]
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Tumor Implantation:
-
Harvest U87MG cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS (optionally mixed 1:1 with Matrigel) at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth. Caliper measurements should be taken 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6]
-
-
Drug Formulation and Dosing:
-
Prepare the this compound formulation in the designated vehicle at the desired concentration.
-
Administer this compound or vehicle control to the respective groups via oral gavage. The dosing volume is typically 5-10 mL/kg body weight.[5] The dosing schedule could be once or twice daily (e.g., Q12H) for a period of 21-28 days.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Pharmacodynamic Analysis (Optional Satellite Group):
-
At specified time points after the first and/or last dose, a separate group of mice can be euthanized to collect blood (for plasma PK) and tumor tissue.
-
Tumor tissue can be processed for Western blotting to assess the level of p-MAPKAP-K2 inhibition, as described in Protocol 4.1.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the planned treatment duration.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for the treatment groups relative to the control group.
-
Plot the mean tumor volume ± SEM for each group over time.
-
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lilly Debuts Early Oncology Pipeline Data At AACR Annual Meeting [prnewswire.com]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Assessing Apoptosis after LY3007113 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of various cellular processes, including inflammation, cell survival, differentiation, and apoptosis.[1] In the context of oncology, the role of the p38 MAPK pathway is complex and can be either pro- or anti-apoptotic depending on the cellular context.[1] Inhibition of p38 MAPK by this compound can disrupt signaling necessary for the survival of certain cancer cells and may lead to the induction of apoptosis.[1][2] This document provides detailed protocols for assessing apoptosis in cancer cells following treatment with this compound.
Mechanism of Action: this compound and Apoptosis
This compound functions by inhibiting the kinase activity of p38 MAPK, which in turn prevents the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAP-K2).[1][3] The p38 MAPK pathway is interconnected with key apoptotic regulators. For instance, it can be involved in the phosphorylation of the tumor suppressor p53 and participate in Fas/FasL-mediated apoptosis.[1] By blocking p38 MAPK-mediated signaling, this compound has the potential to induce apoptosis in tumor cells.[1][2] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, suggesting an impact on apoptotic pathways.[1][3]
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantifying Apoptosis
The following tables provide illustrative examples of how to present quantitative data from apoptosis assays after this compound treatment.
Table 1: Dose-Response Effect of this compound on Apoptosis in Cancer Cell Line (e.g., HeLa) after 48h Treatment
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Vehicle Control) | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |
| 0.1 | 8.7 ± 1.1 | 2.1 ± 0.4 | 10.8 ± 1.5 |
| 1 | 25.4 ± 2.3 | 5.8 ± 0.9 | 31.2 ± 3.2 |
| 10 | 48.9 ± 3.1 | 15.2 ± 1.8 | 64.1 ± 4.9 |
| 50 | 55.3 ± 4.5 | 28.7 ± 2.5 | 84.0 ± 7.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by this compound (10 µM) in Cancer Cell Line (e.g., U87MG)
| Time (hours) | % Apoptotic Cells (TUNEL Assay) | Relative Caspase-3/7 Activity (Fold Change) | Cleaved PARP / Total PARP Ratio (Western Blot) |
| 0 | 2.1 ± 0.4 | 1.0 ± 0.1 | 0.05 ± 0.01 |
| 6 | 10.5 ± 1.2 | 2.5 ± 0.3 | 0.21 ± 0.04 |
| 12 | 28.3 ± 2.5 | 5.8 ± 0.6 | 0.55 ± 0.07 |
| 24 | 55.1 ± 4.8 | 8.2 ± 0.9 | 0.89 ± 0.11 |
| 48 | 68.7 ± 5.3 | 6.5 ± 0.7 | 0.78 ± 0.09 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Here are detailed methodologies for key experiments to assess apoptosis following this compound treatment.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]
Caption: Workflow for Annexin V/PI staining.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Protocol:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Harvest the cells (for adherent cells, collect both floating and attached cells) and centrifuge at 300 x g for 5 minutes.[]
-
Wash the cells once with cold PBS.[4]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[7]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[4][7]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.[4][8]
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells[4]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[4]
Caspase Activity Assay (Fluorometric)
This assay measures the activity of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis.
Materials:
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)[9][10]
-
Cell Lysis Buffer
-
Assay Buffer
-
DTT (Dithiothreitol)
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Plate cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells by adding Cell Lysis Buffer and incubating on ice for 10 minutes.[9]
-
Centrifuge the plate to pellet cell debris.
-
Prepare the reaction mixture containing Assay Buffer, DTT, and the caspase substrate.[11]
-
Add the reaction mixture to the cell lysates in a black 96-well plate.[11]
-
Incubate at 37°C for 1-2 hours, protected from light.[9]
-
Measure fluorescence using a plate reader with excitation at ~380 nm and emission at ~440 nm.[9][11]
Data Analysis:
-
Calculate the fold increase in caspase activity by comparing the fluorescence of treated samples to untreated controls.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]
Caption: General workflow for the TUNEL assay.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TdT (Terminal deoxynucleotidyl transferase) enzyme
-
Biotin-dUTP or BrdUTP
-
Streptavidin-HRP and DAB substrate (for colorimetric detection) or fluorescently labeled antibody (for fluorescent detection)
-
Counterstain (e.g., DAPI or hematoxylin)
Protocol (for adherent cells):
-
Grow and treat cells with this compound on coverslips.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[13]
-
Wash with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.[14]
-
Incubate the cells with the TUNEL reaction mixture (TdT and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.
-
Stop the reaction and wash the cells.
-
Add the detection reagent (e.g., streptavidin-HRP or fluorescent antibody) and incubate.
-
For colorimetric detection, add the substrate (e.g., DAB) and monitor color development.
-
Counterstain the nuclei.
-
Mount the coverslips and visualize under a microscope.
Interpretation:
-
TUNEL-positive cells will show stained nuclei, indicating DNA fragmentation.
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression and cleavage of key proteins involved in apoptosis.[15]
Key Protein Targets:
-
Caspases: Detection of cleaved (active) forms of caspase-3, -8, and -9.[15]
-
PARP (Poly(ADP-ribose) polymerase): Detection of the cleaved fragment of PARP, a substrate of activated caspase-3.[15]
-
Bcl-2 Family Proteins: Analysis of the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Protocol:
-
Treat cells with this compound and prepare cell lysates using RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Interpretation:
-
An increase in the levels of cleaved caspases and cleaved PARP indicates apoptosis induction.
-
An increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins suggests a shift towards apoptosis.[15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bu.edu [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - EE [thermofisher.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The role of p38 MAPK activation in auranofin-induced apoptosis of human promyelocytic leukaemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdj.co.jp [bdj.co.jp]
Application Notes and Protocols for Cytokine Profiling in Response to LY3007113
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is a potent and selective, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8.[3] These cytokines are implicated in a variety of inflammatory diseases and are also involved in the tumor microenvironment, promoting cancer cell survival, growth, and invasion.[3][4] By inhibiting p38 MAPK, this compound is expected to modulate the production of these key cytokines, representing a therapeutic strategy for various cancers and inflammatory conditions.[1][3]
These application notes provide detailed protocols for assessing the in vitro effects of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs). The provided methodologies cover multiplex immunoassays, enzyme-linked immunosorbent assays (ELISA), and intracellular flow cytometry for a comprehensive analysis of the cytokine profile.
Data Presentation
The following tables summarize the expected quantitative data on the dose-dependent effect of this compound on the secretion of key pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated human PBMCs. The data presented is a representative, hypothetical dataset based on the known mechanism of action of p38 MAPK inhibitors.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion (pg/mL) in LPS-stimulated PBMCs
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control (DMSO) | 2500 ± 210 | 3500 ± 300 | 8000 ± 650 | 450 ± 40 |
| This compound (10 nM) | 1875 ± 150 | 2800 ± 240 | 6800 ± 550 | 360 ± 30 |
| This compound (100 nM) | 950 ± 80 | 1750 ± 150 | 4000 ± 320 | 200 ± 18 |
| This compound (1 µM) | 375 ± 30 | 700 ± 60 | 1600 ± 130 | 75 ± 8 |
Table 2: Percent Inhibition of Cytokine Secretion by this compound in LPS-stimulated PBMCs
| This compound Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-8 Inhibition (%) | IL-1β Inhibition (%) |
| 10 nM | 25% | 20% | 15% | 20% |
| 100 nM | 62% | 50% | 50% | 56% |
| 1 µM | 85% | 80% | 80% | 83% |
Experimental Protocols
Protocol 1: In Vitro Treatment of PBMCs with this compound and Stimulation
This protocol describes the preparation and treatment of human PBMCs to assess the effect of this compound on cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
PBMC Isolation and Culture: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium. Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
This compound Preparation and Pre-treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Add 50 µL of the diluted this compound solutions or vehicle control (DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a 1 µg/mL solution of LPS in culture medium. Add 50 µL of the LPS solution to each well (final concentration 200 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis. Store the supernatants at -80°C until use.
Protocol 2: Multiplex Cytokine Profiling using Luminex Assay
This protocol outlines the procedure for the simultaneous measurement of multiple cytokines in the collected cell culture supernatants using a bead-based multiplex immunoassay.
Materials:
-
Luminex multiplex cytokine assay kit (e.g., Human Proinflammatory Cytokine Panel)
-
Collected cell culture supernatants
-
Assay buffer
-
Biotinylated detection antibody cocktail
-
Streptavidin-Phycoerythrin (PE)
-
Wash buffer
-
Luminex instrument (e.g., Bio-Plex 200)
-
96-well filter plate
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions provided with the Luminex kit.
-
Assay Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and then aspirate the buffer using a vacuum manifold.
-
Bead Addition: Add the antibody-coupled magnetic beads to each well.
-
Washing: Wash the beads twice with wash buffer using the vacuum manifold.
-
Sample and Standard Incubation: Add 50 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate on a plate shaker at room temperature for 2 hours.
-
Detection Antibody Incubation: Wash the plate three times with wash buffer. Add the biotinylated detection antibody cocktail to each well and incubate on a plate shaker at room temperature for 1 hour.
-
Streptavidin-PE Incubation: Wash the plate three times with wash buffer. Add Streptavidin-PE to each well and incubate on a plate shaker at room temperature for 30 minutes.
-
Data Acquisition: Wash the plate three times with wash buffer. Resuspend the beads in sheath fluid and acquire the data using a Luminex instrument.
-
Data Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.
Protocol 3: Single Cytokine Quantification using ELISA
This protocol provides a method for measuring the concentration of a single cytokine (e.g., TNF-α) in the collected supernatants.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., Human TNF-α ELISA Kit)
-
Collected cell culture supernatants
-
Coating antibody
-
Blocking buffer
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Color Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.
-
Reaction Stopping and Reading: Add the stop solution to each well and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by plotting a standard curve.
Protocol 4: Intracellular Cytokine Staining and Flow Cytometry
This protocol describes the detection of intracellular cytokine production at the single-cell level.
Materials:
-
Treated and stimulated PBMCs
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Flow cytometry antibodies for cell surface markers (e.g., CD3, CD14)
-
Fixation/Permeabilization buffer
-
Intracellular antibodies for cytokines (e.g., anti-TNF-α, anti-IL-6)
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
Protein Transport Inhibition: During the last 4-6 hours of the 24-hour LPS stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture to allow for the accumulation of intracellular cytokines.
-
Cell Harvesting and Surface Staining: Harvest the cells and wash with flow cytometry staining buffer. Stain for cell surface markers for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Wash the cells with permeabilization buffer and then stain with fluorescently labeled antibodies against the intracellular cytokines of interest for 30 minutes at room temperature.
-
Data Acquisition: Wash the cells and resuspend in flow cytometry staining buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of specific cell populations (e.g., monocytes, T cells) producing each cytokine and the mean fluorescence intensity.
Mandatory Visualization
Caption: p38 MAPK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Cytokine Profiling in Response to this compound.
Caption: Logical Relationship of this compound Mechanism of Action.
References
Application Notes and Protocols: Investigating LY3007113 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing and executing preclinical and clinical studies to evaluate the therapeutic potential of LY3007113, a potent and orally active p38 mitogen-activated protein kinase (MAPK) inhibitor, in combination with other anti-cancer agents.
Introduction to this compound
This compound is a small molecule inhibitor of p38 MAPK, a key serine/threonine kinase involved in cellular responses to external stress signals.[1][2] The p38 MAPK pathway plays a crucial role in regulating inflammation, cell proliferation, survival, and apoptosis.[1][2] In the context of cancer, p38 MAPK signaling can contribute to the tumor microenvironment, modulating cytokine production and promoting cell migration and invasion.[3][4] this compound exerts its effect by inhibiting the phosphorylation of downstream targets, notably MAPK-activated protein kinase 2 (MAPKAP-K2).[1][4]
Preclinical studies have demonstrated the single-agent anti-tumor activity of this compound in various cancer models, including ovarian, renal, and hematologic malignancies.[1][4] However, a phase 1 clinical trial in patients with advanced cancer indicated that as a monotherapy, this compound's toxicity at higher doses limited its ability to achieve a biologically effective dose.[3][4][5][6] This finding suggests that combination strategies may be a more viable approach to harness the therapeutic potential of p38 MAPK inhibition with this compound.
Rationale for Combination Therapies
The rationale for combining this compound with other anticancer agents is to enhance therapeutic efficacy and overcome potential resistance mechanisms. Potential combination strategies include:
-
Synergistic Cytotoxicity: Combining this compound with conventional chemotherapy or other targeted agents could lead to synergistic or additive anti-tumor effects.
-
Modulation of the Tumor Microenvironment: By inhibiting p38 MAPK, this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, potentially making the tumor microenvironment more susceptible to other therapies.[1][2]
-
Overcoming Resistance: p38 MAPK signaling has been implicated in resistance to various cancer therapies.[5] Inhibition of this pathway by this compound could re-sensitize resistant tumors to other treatments.
-
Enhancing Immunotherapy: The p38 MAPK pathway can influence immune cell function. Combining this compound with immune checkpoint inhibitors may enhance anti-tumor immune responses.
Preclinical Evaluation of this compound Combinations
In Vitro Synergy Assessment
Objective: To identify synergistic, additive, or antagonistic interactions between this compound and other anti-cancer drugs in a panel of relevant cancer cell lines.
Experimental Protocol:
-
Cell Line Selection: Choose a panel of cancer cell lines representing the tumor types of interest.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent(s) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the combination drug, both alone and in combination, for a specified duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation:
| Cell Line | Combination Agent | This compound IC50 (µM) | Combination Agent IC50 (µM) | Combination Index (CI) at ED50 | Interpretation |
| OVCAR-3 | Cisplatin | [Insert Data] | [Insert Data] | [Insert Data] | [Synergy/Additive/Antagonism] |
| A498 | Paclitaxel | [Insert Data] | [Insert Data] | [Insert Data] | [Synergy/Additive/Antagonism] |
| U87MG | Temozolomide | [Insert Data] | [Insert Data] | [Insert Data] | [Synergy/Additive/Antagonism] |
In Vivo Efficacy Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with another agent in a relevant xenograft or patient-derived xenograft (PDX) model.
Experimental Protocol:
-
Model Selection: Select an appropriate animal model (e.g., immunodeficient mice) and tumor model (xenograft or PDX).
-
Tumor Implantation: Implant tumor cells or tissue fragments subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Groups: Once tumors reach a specified size, randomize animals into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound).
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: Collect tumor and blood samples at the end of the study to assess target engagement (e.g., inhibition of p-MAPKAP-K2).
Data Presentation:
| Treatment Group | Number of Animals | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. Single Agents |
| Vehicle | [Insert Data] | [Insert Data] | - | - | - |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | - |
| Combination Agent | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | - |
| This compound + Combination Agent | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Clinical Investigation of this compound Combinations
Phase 1b/2 Study Design
Objective: To determine the safety, tolerability, recommended Phase 2 dose (RP2D), and preliminary efficacy of this compound in combination with another anti-cancer agent in patients with advanced solid tumors.
Study Design: A multicenter, open-label, dose-escalation (Phase 1b) and dose-expansion (Phase 2) study.
Patient Population: Patients with advanced or metastatic solid tumors for which the combination therapy is considered to have a sound biological rationale.
Experimental Protocol (Phase 1b Dose Escalation):
-
Dose Escalation Design: Employ a standard 3+3 dose escalation design.
-
Treatment Regimen: Administer this compound orally twice daily (Q12H) in combination with the partner drug at its standard dose and schedule.
-
Dose Levels of this compound: Start at a dose lower than the previously determined monotherapy MTD (e.g., 20 mg Q12H) and escalate in subsequent cohorts.
-
Safety Monitoring: Monitor patients for adverse events (AEs) and dose-limiting toxicities (DLTs) according to CTCAE criteria.
-
Pharmacokinetics (PK): Collect plasma samples to characterize the PK of this compound and the combination agent.
-
Pharmacodynamics (PD): Collect peripheral blood mononuclear cells (PBMCs) to assess the inhibition of p-MAPKAP-K2.
Experimental Protocol (Phase 2 Dose Expansion):
-
Dose: Enroll patients at the RP2D determined in the dose-escalation phase.
-
Efficacy Assessment: Evaluate anti-tumor activity using RECIST criteria.
-
Biomarker Analysis: Collect tumor biopsies and/or blood samples to explore predictive biomarkers of response.
Data Presentation:
Table 3: Summary of Treatment-Related Adverse Events (Phase 1b)
| Adverse Event | Grade 1-2 (%) | Grade 3 (%) | Grade 4 (%) |
|---|---|---|---|
| Tremor | [Insert Data] | [Insert Data] | [Insert Data] |
| Rash | [Insert Data] | [Insert Data] | [Insert Data] |
| Stomatitis | [Insert Data] | [Insert Data] | [Insert Data] |
| Fatigue | [Insert Data] | [Insert Data] | [Insert Data] |
| [Other AEs] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 4: Preliminary Efficacy Results (Phase 2)
| Response Category | Number of Patients (%) |
|---|---|
| Complete Response (CR) | [Insert Data] |
| Partial Response (PR) | [Insert Data] |
| Stable Disease (SD) | [Insert Data] |
| Progressive Disease (PD) | [Insert Data] |
| Objective Response Rate (ORR) | [Insert Data] |
| Disease Control Rate (DCR) | [Insert Data] |
Visualizing Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound in the p38 MAPK signaling pathway.
Preclinical Combination Study Workflow
Caption: Workflow for preclinical evaluation of this compound combination therapies.
Clinical Trial Design Logic
Caption: Logical flow of a Phase 1b/2 clinical trial for this compound combinations.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for LY3007113 Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving LY3007113, a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).
Introduction
This compound is a small-molecule inhibitor that competitively targets the ATP-binding site of p38 MAPK, a key serine/threonine kinase involved in cellular responses to stress and inflammation.[1][2] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-6, and is often dysregulated in various cancers, contributing to tumor growth, survival, and metastasis.[2][3] this compound has demonstrated preclinical efficacy in various cancer models, including glioblastoma, ovarian, renal, and hematologic cancers.[2][4] Its primary mechanism of action involves the inhibition of p38 MAPK, leading to the suppression of downstream signaling, including the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2), and subsequent induction of tumor cell apoptosis.[2][4]
A phase 1 clinical trial in patients with advanced cancer established a recommended phase 2 dose of 30 mg administered orally every 12 hours (Q12H).[5][6] However, the biologically effective dose, defined by sustained inhibition of the pharmacodynamic biomarker p-MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs), was not achieved at this dose due to toxicity.[5][6]
Data Presentation
While specific IC50 values for this compound against the individual p38 MAPK isoforms (α, β, γ, δ) and a comprehensive kinase selectivity profile are not publicly available, the following tables summarize the known pharmacodynamic and pharmacokinetic parameters from clinical and preclinical studies.
Table 1: Pharmacodynamic Profile of this compound
| Parameter | Cell/Tissue Type | Measurement | Key Findings | Reference |
| Target Engagement | HeLa Cells | Inhibition of MAPKAP-K2 phosphorylation | Demonstrated intracellular activity. | [2] |
| In Vivo Target Inhibition | U87MG Glioblastoma Xenografts | Inhibition of p-MAPKAP-K2 in peripheral blood and tumors | Oral administration resulted in target inhibition in both systemic circulation and tumor tissue. | [2] |
| Clinical Pharmacodynamics | Peripheral Blood Mononuclear Cells (PBMCs) from cancer patients | Inhibition of p-MAPKAP-K2 | Maximal inhibition of ~80% was not reached, and sustained minimal inhibition of 60% for 6 hours was not maintained at the 30 mg Q12H dose. | [5][6] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (30 mg Q12H)
| Parameter | Value | Unit | Reference |
| Tmax (Time to maximum concentration) | ~2 (range: 0.5 - 6) | hours | [2] |
| t1/2 (Half-life) | ~10 | hours | [2] |
| Accumulation Ratio | ~1.8 | - | [2] |
Signaling Pathway
The primary signaling pathway affected by this compound is the p38 MAPK cascade. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.
Caption: p38 MAPK signaling pathway and inhibition by this compound.
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is designed to measure the in vitro inhibitory activity of this compound against p38 MAPK.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Materials:
-
p38 MAPK enzyme (active)
-
Kinase substrate (e.g., recombinant ATF2)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of this compound dilution or DMSO (vehicle control).
-
2 µL of p38 MAPK enzyme in kinase buffer.
-
2 µL of substrate and ATP mixture in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Phospho-MAPKAP-K2 Western Blot Assay
This protocol details the measurement of this compound's ability to inhibit the phosphorylation of MAPKAP-K2 in a cellular context.
Caption: Workflow for Western blot analysis of p-MAPKAP-K2.
Materials:
-
HeLa cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
Anisomycin (or other p38 MAPK activator)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MAPKAP-K2 (Thr334), anti-MAPKAP-K2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Pre-treat cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with a p38 MAPK activator, such as anisomycin (e.g., 10 µg/mL for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-MAPKAP-K2 signal to total MAPKAP-K2 and the loading control.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, U87MG)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 24-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value.
In Vivo Xenograft Studies
The following provides a general framework for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. Specific parameters such as cell line, mouse strain, and dosing will need to be optimized for each cancer type.
Caption: General workflow for in vivo xenograft studies.
General Protocol Outline:
-
Cell Line Selection: Choose a relevant human cancer cell line for the desired cancer type (e.g., U87MG for glioblastoma, A2780 for ovarian cancer, Caki-1 for renal cancer, MV-4-11 for leukemia).[5][7][8][9]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation:
-
Subcutaneous Model: Inject cancer cells (typically 1-10 x 10⁶ cells) suspended in a suitable medium (e.g., Matrigel) into the flank of the mice.
-
Orthotopic Model: For a more clinically relevant model, inject cells into the organ of origin (e.g., ovary, kidney). This may require surgical procedures.
-
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous tumors) or through bioluminescence imaging if using luciferase-expressing cells.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at a predetermined dose and schedule. The clinical dose of 30 mg/kg Q12H can be used as a starting point for dose-ranging studies in mice.
-
Efficacy Endpoints:
-
Measure tumor volume regularly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors and weigh them.
-
-
Pharmacodynamic Analysis: Collect tumor and blood samples at various time points after the last dose to assess the inhibition of p-MAPKAP-K2 by Western blot or ELISA.
-
Histology: Perform histological analysis of tumors to assess parameters such as apoptosis (e.g., TUNEL staining) and proliferation (e.g., Ki-67 staining).
Conclusion
These application notes and protocols provide a foundational framework for the preclinical evaluation of this compound. Due to the limited availability of public data on specific inhibitory concentrations and preclinical dosing for all models, researchers are encouraged to perform initial dose-response and optimization experiments to determine the most effective and well-tolerated conditions for their specific experimental systems. The provided methodologies for biochemical, cellular, and in vivo assays will enable a thorough investigation of the mechanism and efficacy of this compound as a p38 MAPK inhibitor.
References
- 1. 4.8.4. Western Blot Studies for p-p38 MAPK [bio-protocol.org]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. Caki-1 Xenograft Model | Xenograft Services [xenograft.net]
- 6. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Caki-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for LY3007113
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, playing a significant role in cell differentiation, apoptosis, and inflammation.[2] Inhibition of this pathway by this compound has shown potential in modulating inflammatory responses and inducing apoptosis in cancer cells, making it a valuable tool for research in oncology and inflammatory diseases.[3][4]
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid powder | [3][4][5] |
| Solubility | Soluble in DMSO, not in water | [3] |
| Purity | >98% | [3][5] |
| Molecular Formula | Unknown | [3][4][5] |
| Molecular Weight | Not publicly available | [3][4][5] |
Table 2: Recommended Storage Conditions for this compound
| Condition | Duration | Temperature | Source |
| Short-term | Days to weeks | 0 - 4 °C (Dry, dark) | [3][4] |
| Long-term | Months to years | -20 °C (Dry, dark) | [3][4] |
| In Solvent | Up to 1 month | -20 °C | [6] |
| In Solvent | Up to 6 months | -80 °C | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). Due to the lack of a publicly available molecular weight, preparing stock solutions based on molarity is not feasible.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of powder in a sterile microcentrifuge tube.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Note on DMSO Concentration in Final Working Solution:
DMSO can be toxic to cells at high concentrations. When preparing working solutions from the DMSO stock, ensure that the final concentration of DMSO in the cell culture medium is typically below 0.5%, and ideally 0.1% or lower, to minimize cytotoxic effects.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Mandatory Visualization
Caption: Workflow for preparing this compound stock solution.
Caption: p38 MAPK signaling pathway with this compound inhibition point.
References
Application Notes and Protocols for p38 MAPK Activity Assay with LY3007113
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] This pathway is implicated in a variety of human diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Activation of p38 MAPKs occurs via dual phosphorylation on threonine and tyrosine residues within a conserved TGY motif by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6. Once activated, p38 MAPKs phosphorylate a range of downstream substrates, including transcription factors such as ATF2 and other kinases like MAPK-activated protein kinase 2 (MAPKAP-K2), leading to the modulation of gene expression and various cellular processes.
LY3007113 is an orally active small-molecule inhibitor of p38 MAPK.[2] By targeting p38, this compound can prevent the downstream signaling cascade, leading to potential anti-inflammatory, immunomodulatory, and antineoplastic activities.[2][3] Preclinical studies have demonstrated that this compound inhibits the phosphorylation of MAPKAP-K2 in HeLa cells, confirming its intracellular activity.[4] This application note provides detailed protocols for both a biochemical and a cellular assay to measure the activity of p38 MAPK and to evaluate the inhibitory potential of compounds such as this compound.
Principle of the Assays
Two primary methods are described for assessing p38 MAPK activity in the presence of this compound:
-
Biochemical Kinase Assay: This in vitro assay measures the direct enzymatic activity of purified, active p38 MAPK. The kinase phosphorylates a specific substrate, such as activating transcription factor 2 (ATF2). The level of substrate phosphorylation is then quantified, typically by immunological methods (e.g., ELISA or Western blot) or by measuring the incorporation of radiolabeled phosphate. The inhibitory effect of this compound is determined by a decrease in substrate phosphorylation.
-
Cellular Assay: This assay measures the inhibition of p38 MAPK activity within a cellular context. Cells are stimulated to activate the p38 MAPK pathway and are concurrently treated with this compound. The activity of p38 MAPK is indirectly assessed by measuring the phosphorylation of a direct downstream substrate, such as MAPKAP-K2. A reduction in the phosphorylation of the downstream target indicates inhibition of p38 MAPK by the compound.
Data Presentation
The inhibitory activity of this compound on p38 MAPK can be quantified and compared across different experimental conditions. The following tables provide a template for presenting such data.
Table 1: Biochemical p38 MAPK Inhibition Data for this compound (Representative)
| Kinase Isoform | Substrate | ATP Concentration (µM) | This compound IC₅₀ (nM) |
| p38α | ATF2 (recombinant) | 100 | Data not publicly available |
| p38β | ATF2 (recombinant) | 100 | Data not publicly available |
| p38γ | ATF2 (recombinant) | 100 | Data not publicly available |
| p38δ | ATF2 (recombinant) | 100 | Data not publicly available |
Note: Specific IC₅₀ values for this compound in biochemical assays are not publicly available. Potent p38 MAPK inhibitors typically exhibit IC₅₀ values in the low nanomolar range under these assay conditions.
Table 2: Cellular p38 MAPK Inhibition Data for this compound
| Cell Line | Stimulant | Downstream Readout | Treatment Time (hr) | Effective Concentration Range |
| HeLa | Anisomycin (10 µg/mL) | Phospho-MAPKAP-K2 | 1-4 | Concentration-dependent inhibition |
| PBMCs | Anisomycin (20 µg/mL) | Phospho-MAPKAP-K2 | 0.5-6 | >60% inhibition desired |
In a phase 1 clinical study, a biologically effective dose of this compound was defined as achieving at least 80% maximal inhibition of p-MAPKAP-K2 and at least 60% sustained inhibition for up to 6 hours in peripheral blood mononuclear cells (PBMCs).[4]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: p38 MAPK Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflows for Biochemical and Cellular p38 MAPK Activity Assays.
Experimental Protocols
Protocol 1: In Vitro p38α MAPK Biochemical Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38α MAPK using ATF2 as a substrate.
Materials and Reagents:
-
Recombinant active p38α MAPK (human)
-
Recombinant ATF2 protein (human)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution (10 mM stock)
-
SDS-PAGE loading buffer
-
Primary antibodies: Rabbit anti-phospho-ATF2 (Thr71), Rabbit anti-ATF2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well microplate
-
Incubator, electrophoresis equipment, and Western blot imaging system
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer and recombinant active p38α MAPK to a final concentration of 10-20 ng per reaction.
-
Compound Addition: Add 1 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM in a serial dilution) or DMSO (vehicle control) to the wells of a 96-well plate.
-
Kinase Addition: Add 24 µL of the kinase reaction mix to each well containing the compound or vehicle. Gently mix and pre-incubate for 10 minutes at room temperature.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mix containing recombinant ATF2 (final concentration ~1 µ g/reaction ) and ATP (final concentration 100 µM) in kinase assay buffer. Add 25 µL of this mix to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Terminate Reaction: Stop the reaction by adding 25 µL of 2X SDS-PAGE loading buffer to each well.
-
Western Blot Analysis: a. Boil the samples at 95-100°C for 5 minutes. b. Load 20 µL of each sample onto a 10% SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibody against phospho-ATF2 (Thr71) overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate and an imaging system. h. To confirm equal substrate loading, the membrane can be stripped and re-probed with an antibody against total ATF2.
Data Analysis:
-
Quantify the band intensities for phospho-ATF2 using densitometry software.
-
Normalize the phospho-ATF2 signal to the total ATF2 signal if applicable.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Assay for p38 MAPK Activity Inhibition
This protocol measures the ability of this compound to inhibit p38 MAPK signaling in a cellular context by assessing the phosphorylation of the downstream target MAPKAP-K2.
Materials and Reagents:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Anisomycin (p38 MAPK activator, 10 mg/mL stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: Rabbit anti-phospho-MAPKAP-K2 (Thr334), Rabbit anti-MAPKAP-K2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional): For some cell lines, serum starvation for 4-6 hours prior to the experiment can reduce basal p38 MAPK activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO (vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells by adding anisomycin to a final concentration of 10 µg/mL. Include a non-stimulated control (DMSO only).
-
Incubation: Incubate the cells for 20-30 minutes at 37°C.
-
Cell Lysis: a. Place the plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold cell lysis buffer to each well and scrape the cells. c. Transfer the lysates to microcentrifuge tubes and incubate on ice for 30 minutes. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatants.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blot Analysis: a. Normalize the protein concentration of all samples with lysis buffer. b. Add SDS-PAGE loading buffer and boil the samples. c. Perform SDS-PAGE, protein transfer, and immunoblotting as described in Protocol 1, using primary antibodies against phospho-MAPKAP-K2 (Thr334) and total MAPKAP-K2.
Data Analysis:
-
Quantify the band intensities for phospho-MAPKAP-K2 and total MAPKAP-K2.
-
Normalize the phospho-MAPKAP-K2 signal to the total MAPKAP-K2 signal.
-
Calculate the percentage of inhibition of anisomycin-induced MAPKAP-K2 phosphorylation for each concentration of this compound.
-
Plot the results to visualize the dose-dependent inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| No/weak kinase activity in biochemical assay | Inactive enzyme | Use a new batch of recombinant kinase; ensure proper storage conditions. |
| Incorrect buffer components | Verify the composition and pH of the kinase assay buffer. | |
| Insufficient ATP | Ensure the final ATP concentration is appropriate for the kinase (typically near the Km). | |
| High background in Western blots | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing | Increase the number and duration of washes. | |
| No/weak stimulation in cellular assay | Inactive stimulant | Use a fresh stock of anisomycin or other stimulant. |
| Insufficient stimulation time | Optimize the stimulation time for the specific cell line. | |
| Cell confluency too low/high | Ensure consistent cell density at the time of the experiment. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Variation in incubation times | Standardize all incubation times precisely. | |
| Cell passage number | Use cells within a consistent and low passage number range. |
References
Troubleshooting & Optimization
LY3007113 Toxicity in Clinical Trials: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity profile of LY3007113 as observed in clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide clarity for ongoing and future research.
Frequently Asked Questions (FAQs)
Q1: What is the established Maximum Tolerated Dose (MTD) for this compound?
A1: The MTD for this compound has been established at 30 mg administered orally every 12 hours (Q12H).[1][2][3][4]
Q2: What are the most common treatment-related adverse events (TRAEs) observed with this compound?
A2: The most frequently reported TRAEs (occurring in >10% of patients) in the Phase 1 clinical trial included tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[1][2][3][4]
Q3: Were there any dose-limiting toxicities (DLTs) identified for this compound?
A3: Yes, dose-limiting toxicities were observed at a dose of 40 mg Q12H. These included Grade ≥ 3 upper gastrointestinal hemorrhage and increased hepatic enzymes.[1][3][4]
Q4: Why was the clinical development of this compound discontinued?
A4: Further clinical development of this compound was not pursued because the toxicity of the compound prevented the achievement of a biologically effective dose.[1][3][4] Specifically, maximal inhibition of the primary biomarker, MAPK-activated protein kinase 2 (MAPKAP-K2), was not reached, and sustained minimal inhibition was not maintained at the MTD.[1][2][3][4]
Q5: What is the mechanism of action of this compound?
A5: this compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[5] The p38 MAPK signaling pathway is involved in regulating various cellular processes, including inflammation and cell survival.[1][5] By inhibiting p38 MAPK, this compound is designed to prevent the phosphorylation of downstream substrates like MAPKAP-K2, which may lead to the induction of tumor cell apoptosis and inhibition of pro-inflammatory cytokine production.[5][6]
Troubleshooting Guide for Experimental Studies
This guide is intended to help researchers troubleshoot potential toxicity-related issues during preclinical or clinical research involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of liver enzyme elevation (e.g., ALT, AST). | Exceeding the dose at which hepatic DLTs were observed in clinical trials (40 mg Q12H). | 1. Immediately review the dosing regimen. 2. Consider dose reduction to the established MTD of 30 mg Q12H or lower. 3. Implement more frequent liver function monitoring. |
| Subject develops a skin rash. | Rash is a known common TRAE of this compound. | 1. Document the grade and characteristics of the rash. 2. For mild to moderate rashes, consider supportive care (e.g., topical corticosteroids). 3. For severe rashes, consider dose interruption or discontinuation. |
| Subject reports tremors. | Tremor is one of the most frequent TRAEs associated with this compound. | 1. Assess the severity and impact on the subject's daily activities. 2. Consider a neurological consultation to rule out other causes. 3. If severe, a dose reduction may be warranted. |
| Evidence of gastrointestinal bleeding. | Upper gastrointestinal hemorrhage was a DLT at 40 mg Q12H. | 1. This is a serious adverse event. Discontinue the investigational agent immediately. 2. Provide appropriate medical intervention. 3. Re-evaluate the dosing protocol. |
| Pharmacodynamic (PD) markers (e.g., p-MAPKAP-K2) do not show expected inhibition. | The clinical trial indicated that a biologically effective dose was not achieved due to toxicity. | 1. Confirm the reliability and sensitivity of the PD assay. 2. Re-evaluate the target inhibition level in the context of the established MTD. It may not be possible to achieve high levels of target inhibition without unacceptable toxicity. |
Summary of Adverse Events Data
The following table summarizes the key treatment-related adverse events observed in the Phase 1 clinical trial of this compound.
| Adverse Event Category | Details | Incidence/Dosage |
| Maximum Tolerated Dose (MTD) | The highest dose at which <33% of patients experienced a DLT. | 30 mg Q12H |
| Most Frequent TRAEs (>10%) | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue. | Occurred at various dose levels up to the MTD. |
| Dose-Limiting Toxicities (DLTs) | Grade ≥ 3 upper gastrointestinal haemorrhage, Grade ≥ 3 increased hepatic enzyme. | Both occurred at 40 mg Q12H. |
Experimental Protocols
Protocol: Monitoring for Potential Hepatic Toxicity
-
Baseline Assessment: Prior to initiation of this compound, obtain baseline liver function tests (LFTs), including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total bilirubin, and alkaline phosphatase.
-
On-Treatment Monitoring:
-
For the first two cycles (28-day cycles), monitor LFTs weekly.
-
For subsequent cycles, monitoring frequency can be reduced to every two weeks in the absence of abnormalities.
-
If any LFTs rise to Grade 2 or higher, increase monitoring frequency to at least twice weekly until resolution.
-
-
Actionable Thresholds:
-
Grade 2 Elevation: Consider maintaining the current dose with increased monitoring.
-
Grade 3 Elevation: Institute a dose interruption until the toxicity resolves to Grade 1 or baseline. Consider restarting at a reduced dose.
-
Grade 4 Elevation: Permanently discontinue treatment with this compound.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a p38 MAPK inhibitor.
Experimental Workflow for Toxicity Monitoring
Caption: Logical workflow for monitoring and managing toxicity in clinical studies.
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 5. This compound | Benchchem [benchchem.com]
- 6. Facebook [cancer.gov]
Technical Support Center: LY3007113
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects observed in patients treated with LY3007113, a p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a key regulator of various cellular processes, including inflammation, cell survival, and apoptosis.[1][2] By inhibiting p38 MAPK, this compound can prevent the phosphorylation of its downstream targets, such as MAPK-activated protein kinase 2 (MAPKAP-K2), which may in turn inhibit the production of pro-inflammatory cytokines and induce tumor cell apoptosis.[1][2]
Q2: What are the most common treatment-related side effects observed with this compound?
A2: Based on a Phase 1 clinical trial in patients with advanced cancer, the most frequently reported treatment-related adverse events (occurring in >10% of patients) were tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[3][4][5][6]
Q3: Were there any serious or dose-limiting side effects reported for this compound?
A3: Yes, Grade ≥ 3 treatment-related adverse events included upper gastrointestinal hemorrhage and increased hepatic enzyme levels. These were considered dose-limiting toxicities and were observed at a dosage of 40 mg every 12 hours (Q12H).[3][4][5][6] Other serious adverse events reported in the study, although not all were directly attributed to the study drug, included intestinal obstruction, gastrointestinal hemorrhage, pneumonia, sepsis, and hypotension.[3]
Troubleshooting Guide
Issue: A patient in our study is experiencing tremors after starting treatment with this compound.
Possible Cause: Tremor is one of the most common treatment-related adverse events associated with this compound.[3]
Suggested Action:
-
Assess Severity: Grade the tremor according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Monitor: Continue to monitor the patient for the persistence and severity of the tremor.
-
Dose Adjustment: Depending on the severity, consider a dose reduction or temporary discontinuation of this compound as per the study protocol. The maximum tolerated dose (MTD) was established at 30 mg Q12H due to dose-limiting toxicities at higher doses.[3][4][5][6]
Issue: A patient has developed a rash.
Possible Cause: Rash, including maculopapular and acneiform dermatitis, is a frequently observed side effect of this compound.[3]
Suggested Action:
-
Evaluate: Characterize the type and severity of the rash.
-
Symptomatic Treatment: Consider topical corticosteroids or oral antihistamines for symptomatic relief, as appropriate.
-
Dose Modification: For severe or persistent rashes, a dose modification of this compound may be necessary.
Data on Side Effects
The following table summarizes the treatment-emergent adverse events (TEAEs) reported in a Phase 1 study of this compound in patients with advanced cancer.
| Adverse Event | Frequency (All Grades) | Frequency (Grade ≥ 3) |
| Tremor | 40.7% | Not specified |
| Rash (including maculopapular, papular, acneiform dermatitis) | 37.0% | Not specified |
| Fatigue | 29.6% | Not specified |
| Dyspnea (including exertional dyspnea) | 25.9% | Not specified |
| Constipation | 18.5% | Not specified |
| Diarrhea | 18.5% | Not specified |
| Anemia | 33.3% (as per one mention) | Not specified |
| Nausea | 33.3% (as per one mention) | Not specified |
| Peripheral Edema | 33.3% (as per one mention) | Not specified |
| Stomatitis | 14.8% | Not specified |
| Increased Blood Creatine Phosphokinase | 11.1% | Not specified |
| Upper Gastrointestinal Hemorrhage | Not specified | Occurred at 40 mg Q12H (Dose-Limiting) |
| Increased Hepatic Enzyme | Not specified | Occurred at 40 mg Q12H (Dose-Limiting) |
Data from the Phase 1 study of this compound in patients with advanced cancer.[3]
Experimental Protocols
Assessment of Adverse Events in the Phase 1 Clinical Trial of this compound
Objective: To evaluate the safety and tolerability of this compound in patients with advanced cancer and to determine the maximum tolerated dose (MTD).
Methodology:
-
Patient Population: Patients with advanced solid tumors.
-
Study Design: A Phase 1, open-label, dose-escalation (Part A) and dose-confirmation (Part B) study.
-
Dosing: this compound was administered orally every 12 hours (Q12H) in 28-day cycles. Doses ranged from 20 mg to 200 mg daily in Part A.[3][4][5]
-
Safety Monitoring:
-
Adverse events (AEs) were monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events, Version 4.0.
-
Dose-limiting toxicities (DLTs) were defined as specific drug-related AEs occurring during the first cycle, including grade ≥ 3 non-hematological toxicities and grade 4 hematological toxicities.[3]
-
-
Pharmacokinetic Analysis:
-
Pharmacodynamic Analysis:
-
The inhibition of the primary biomarker, MAPK-activated protein kinase 2 (MAPKAP-K2), was assessed in peripheral blood mononuclear cells (PBMCs).[3]
-
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for monitoring adverse events in a Phase 1 clinical trial.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
Technical Support Center: Managing LY3007113-Induced Rash
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing rash induced by LY3007113, a p38 MAPK inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer
The management strategies outlined below are largely based on guidelines for other targeted therapies, particularly EGFR inhibitors, which induce a similar acneiform rash. Specific clinical guidelines for managing this compound-induced rash have not been established. Therefore, these recommendations should be adapted and applied with careful consideration of the specific experimental context.
Troubleshooting Guides
Issue: A researcher observes a rash in a subject during a preclinical or clinical study involving this compound.
1. How do I characterize and grade the rash?
-
Initial Characterization: The rash associated with this compound has been described as maculopapular (characterized by flat, red areas on the skin with small, raised bumps) and dermatitis acneiform (resembling acne).[1]
-
Grading: The severity of the rash should be graded according to a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This allows for consistent and objective assessment.[2][3]
Table 1: CTCAE v5.0 Grading for Maculopapular Rash [3][4][5]
| Grade | Description |
| 1 | Macules/papules covering <10% of body surface area (BSA) with or without symptoms (e.g., pruritus, burning, tightness). |
| 2 | Macules/papules covering 10-30% of BSA with or without symptoms; limiting instrumental Activities of Daily Living (ADL). |
| 3 | Macules/papules covering >30% of BSA with moderate or severe symptoms; limiting self-care ADL. |
| 4 | Life-threatening consequences; urgent intervention indicated. |
| 5 | Death. |
2. What is the likely mechanism behind this compound-induced rash?
This compound is an inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][6] The p38 MAPK signaling pathway plays a crucial role in regulating inflammatory responses in the skin.[7][8] Inhibition of this pathway can disrupt the normal balance of cytokines and other inflammatory mediators, leading to skin toxicities.[7][8] The p38 MAPK pathway is involved in skin inflammation, and its inhibition can lead to a reaction.[9][10]
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and its mechanism of action?
A1: this compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is involved in the regulation of inflammatory responses and cell survival. By inhibiting p38 MAPK, this compound can modulate the production of pro-inflammatory cytokines.[1][6]
Q2: How common is a rash with this compound treatment?
A2: In a phase 1 clinical trial, rash was one of the most frequent treatment-related adverse events, occurring in 22.2% of patients receiving this compound. The rash was described as maculopapular and dermatitis acneiform.[1]
Management of Rash
Q3: What are the general principles for managing this compound-induced rash?
A3: As specific guidelines for this compound are unavailable, the management principles are extrapolated from those for other targeted therapies, such as EGFR inhibitors, which cause a similar rash.[2][11][12] Key principles include:
-
Prophylactic Measures: Initiating skincare routines before the onset of rash.[11]
-
Grade-Dependent Management: Tailoring the intervention to the severity of the rash.
-
Supportive Care: Providing symptomatic relief for itching and discomfort.
Q4: What prophylactic measures can be taken to prevent or minimize the rash?
A4: Prophylactic strategies, based on experience with other targeted therapies, may include:
-
Gentle Skincare: Use of lukewarm water, soap-free cleansers, and alcohol-free products.
-
Moisturization: Regular application of emollients to maintain skin hydration.[12]
-
Sun Protection: Use of broad-spectrum sunscreen (SPF 30 or higher) as the rash can be photosensitive.[12]
-
Pre-emptive Medication: In some cases, prophylactic oral antibiotics (e.g., tetracyclines) have been used for EGFR inhibitor-induced rash.[11]
Q5: How should a Grade 1 rash be managed?
A5: For a mild, localized rash, the following interventions, based on general guidelines for targeted therapy-induced rash, can be considered:
-
Topical Corticosteroids: Application of a low-potency topical corticosteroid (e.g., hydrocortisone 1%) to affected areas.
-
Topical Antibiotics: Use of topical clindamycin or erythromycin.
-
Continued Prophylactic Measures: Reinforce the importance of gentle skincare and sun protection.
Q6: What is the recommended management for a Grade 2 rash?
A6: For a moderate rash, in addition to the measures for Grade 1, the following may be necessary, based on general guidelines:
-
Oral Antibiotics: Introduction of oral tetracyclines (e.g., doxycycline, minocycline) for their anti-inflammatory properties.[11]
-
Dose Modification: Depending on the severity and impact on the subject, a temporary dose reduction or interruption of this compound may be considered in a clinical setting.
Q7: How should a Grade 3 or 4 rash be managed?
A7: A severe rash requires more aggressive management and close monitoring. Based on general guidelines, this may involve:
-
Systemic Corticosteroids: Administration of oral corticosteroids.
-
Dose Interruption/Discontinuation: Interruption or discontinuation of this compound treatment is likely necessary.
-
Dermatology Consultation: In a clinical setting, a consultation with a dermatologist is highly recommended.
Table 2: Summary of Management Strategies for this compound-Induced Rash (Extrapolated from other Targeted Therapies)
| Grade | Prophylactic Measures | Treatment | Dose Modification |
| All Grades | Gentle skincare, moisturizers, sun protection.[12] | - | - |
| Grade 1 | As above. | Topical low-potency corticosteroids, topical antibiotics. | Generally not required. |
| Grade 2 | As above. | Oral tetracyclines, medium-potency topical corticosteroids. | Consider dose reduction/interruption. |
| Grade 3/4 | As above. | Systemic corticosteroids, dose interruption/discontinuation, dermatology consult. | Required. |
Experimental Protocols
Protocol: Preclinical Assessment of Skin Toxicity for Kinase Inhibitors
This protocol provides a general framework for assessing the potential for a kinase inhibitor, such as this compound, to induce skin toxicity in a preclinical animal model.
Objective: To evaluate the dermatological effects of a kinase inhibitor following topical or systemic administration in a rodent model.
Materials:
-
Kinase inhibitor (e.g., this compound)
-
Vehicle control
-
Rodent model (e.g., SKH-1 hairless mice or BALB/c mice)
-
Topical application supplies (if applicable)
-
Calipers
-
Camera for documentation
-
Biopsy tools
-
Histology supplies (formalin, paraffin, slides, stains)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Methodology:
-
Animal Acclimatization: Acclimatize animals to housing conditions for at least one week prior to the study.
-
Dosing:
-
Topical Administration: Apply a defined concentration of the kinase inhibitor dissolved in an appropriate vehicle to a designated area of the dorsal skin daily for a specified period (e.g., 7-14 days). A vehicle control group should be included.
-
Systemic Administration: Administer the kinase inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels. A vehicle control group should be included.
-
-
Clinical Observation:
-
Monitor animals daily for signs of skin irritation, including erythema (redness), edema (swelling), scaling, and lesion formation.
-
Score the severity of skin reactions using a standardized scoring system (e.g., a 0-4 scale for erythema and edema).
-
Measure skin thickness using calipers at regular intervals.
-
Document skin changes with photographs.
-
-
Tissue Collection and Analysis:
-
At the end of the study period, euthanize the animals and collect skin biopsies from the treated and control areas.
-
Histopathology: Fix a portion of the skin biopsy in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for epidermal and dermal changes, including inflammation, acanthosis (thickening of the epidermis), and inflammatory cell infiltrate.
-
Cytokine Analysis: Homogenize a portion of the skin biopsy to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
Data Analysis:
-
Compare the clinical scores, skin thickness measurements, and cytokine levels between the treatment and control groups using appropriate statistical methods.
-
Correlate the histopathological findings with the clinical observations.
-
Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for preclinical assessment of kinase inhibitor-induced skin toxicity.
Logical Relationship
Caption: Decision tree for the grade-dependent management of rash.
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. albertahealthservices.ca [albertahealthservices.ca]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Rash maculo-papular | eviQ [eviq.org.au]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAPK Signaling in Pemphigus: Implications for Skin Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Prevention and management of acneiform rash associated with EGFR inhibitor therapy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dermatologist: How to deal with targeted therapy-related skin rashes | MD Anderson Cancer Center [mdanderson.org]
Technical Support Center: LY3007113 and Hepatic Enzyme Elevations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY3007113. The information focuses on the observation of elevated hepatic enzymes during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: Has elevation of hepatic enzymes been observed with this compound treatment?
A1: Yes, in a Phase 1 clinical trial involving patients with advanced cancer, increased hepatic enzymes were reported as a Grade ≥ 3 treatment-related adverse event. This was considered a dose-limiting toxicity (DLT) at the 40 mg every 12 hours (Q12H) dose level.[1][2][3][4]
Q2: At what dose was hepatotoxicity observed?
A2: Dose-limiting hepatotoxicity, specifically increased hepatic enzymes, was observed at the 40 mg Q12H dose. The maximum tolerated dose (MTD) was subsequently established at 30 mg Q12H.[1][2][3][4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][5] The p38 MAPK signaling pathway is involved in regulating various cellular processes, including inflammation and cell survival.[1][5]
Q4: What are the potential mechanisms for elevated hepatic enzymes with kinase inhibitors?
A4: While the specific mechanism for this compound-related hepatotoxicity is not detailed in the provided search results, general mechanisms for kinase inhibitor-induced liver injury can include:
-
Direct toxicity to hepatocytes due to inhibition of essential cellular kinases.
-
"Off-target" effects where the drug inhibits other kinases besides the intended target.
-
Formation of toxic metabolites during drug metabolism, often involving cytochrome P450 (CYP) enzymes.
-
Immune-mediated injury.[6]
Q5: What should I do if I observe elevated hepatic enzymes in my experiment?
A5: It is crucial to have a pre-defined monitoring and management plan. See the Troubleshooting Guide below for a systematic approach to investigating and managing elevated hepatic enzymes.
Troubleshooting Guide: Investigating Elevated Hepatic Enzymes
If you observe elevated hepatic enzymes (e.g., ALT, AST, alkaline phosphatase, bilirubin) during your experiments with this compound, follow these steps:
-
Confirm the Finding: Repeat the liver function tests to rule out a spurious result.
-
Assess the Magnitude and Pattern: Characterize the severity of the elevation (e.g., Grade 1, 2, 3, 4) and the pattern of injury (hepatocellular, cholestatic, or mixed).
-
Review Dosing and Concomitant Medications: Verify the administered dose of this compound. Review all concomitant medications for potential drug-drug interactions or known hepatotoxic effects.
-
Rule Out Other Causes: Investigate other potential causes of liver injury, such as viral hepatitis, alcohol consumption, or underlying liver disease.[7] In clinical settings, this may involve imaging and serological testing.[8]
-
Consider Dose Modification: Based on the severity of the enzyme elevation and the experimental protocol, consider dose reduction or temporary discontinuation of this compound. In the Phase 1 trial, toxicity at the 40 mg Q12H dose led to the determination of the MTD at 30 mg Q12H.[1][2][3][4]
-
Monitor Frequently: Increase the frequency of liver function monitoring until the enzyme levels return to baseline or stabilize.
Data on Hepatic Safety of this compound
The following table summarizes the key safety findings related to hepatic adverse events from the Phase 1 clinical trial of this compound.
| Adverse Event | Dose Level | Severity | Implication | Reference |
| Increased Hepatic Enzyme | 40 mg Q12H | Grade ≥ 3 | Considered a Dose-Limiting Toxicity | [1][2][3][4] |
| Maximum Tolerated Dose (MTD) | 30 mg Q12H | - | Established based on DLTs | [1][2][3][4] |
Experimental Protocols
Protocol: Monitoring of Liver Function in Pre-clinical/Clinical Studies
This is a generalized protocol and should be adapted to specific experimental designs.
-
Baseline Assessment: Prior to the first administration of this compound, collect baseline blood samples to measure serum levels of:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
Albumin
-
-
On-Treatment Monitoring:
-
Frequency: In the initial cycle of treatment, monitor liver function tests more frequently (e.g., weekly or every two weeks).[6] The frequency can be reduced in subsequent cycles if no significant elevations are observed.
-
Dose Escalation: During dose-escalation studies, perform liver function tests before and after dose increases.
-
-
Criteria for Action: Establish pre-defined criteria for dose modification or discontinuation based on the severity of liver enzyme elevations (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE).
-
Follow-up: If treatment is discontinued due to elevated liver enzymes, continue monitoring until levels return to baseline or stabilize.
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for elevated hepatic enzymes during this compound treatment.
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 5. This compound | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. What Cancers Cause Elevated Liver Enzymes? [healthline.com]
- 8. Evaluation of liver enzyme elevations and hepatotoxicity in patients treated with checkpoint inhibitor immunotherapy | PLOS One [journals.plos.org]
Technical Support Center: LY3007113 Gastrointestinal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guides regarding the gastrointestinal (GI) toxicity of LY3007113, a p38 mitogen-activated protein kinase (MAPK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the observed gastrointestinal toxicities of this compound in clinical trials?
A1: In a Phase 1 clinical trial involving patients with advanced cancer, several treatment-related gastrointestinal adverse events were reported. The most significant was upper gastrointestinal hemorrhage, which was a dose-limiting toxicity. Other observed GI side effects included stomatitis (inflammation of the mouth and lips), nausea, and diarrhea.[1][2][3]
Q2: What is the proposed mechanism behind this compound-induced gastrointestinal toxicity?
A2: this compound is an inhibitor of p38 MAPK, a key signaling protein involved in cellular stress responses, inflammation, and cell survival.[1][2][3] The gastrointestinal toxicity of this compound is likely linked to the inhibition of p38 MAPK's functions in the GI tract. The p38 MAPK pathway plays a complex and sometimes contradictory role in maintaining gastrointestinal homeostasis. On one hand, p38 MAPK activation is implicated in inflammatory processes and apoptosis of intestinal epithelial cells under certain stress conditions. On the other hand, it is also crucial for maintaining the integrity of the mucosal barrier. Disruption of this delicate balance by p38 MAPK inhibition can lead to the observed toxicities.
Q3: Are there any preclinical findings that support the clinically observed gastrointestinal toxicities?
A3: While specific preclinical toxicology data for this compound is not extensively published, studies on other selective p38 MAPK inhibitors in animal models have shown a direct correlation between p38 MAPK inhibition and gastrointestinal toxicity. For instance, in Beagle dogs, administration of p38 MAPK inhibitors resulted in acute lymphoid and gastrointestinal toxicity, including diarrhea, lymphoid necrosis in the gut-associated lymphoid tissue (GALT), and linear colonic and cecal mucosal hemorrhages.
Q4: How can we monitor for and manage gastrointestinal toxicity during our experiments with this compound?
A4: Close monitoring of animal subjects for clinical signs of GI distress is crucial. This includes daily observation for changes in activity, appetite, weight loss, and the presence of diarrhea or bloody stools. For stomatitis, regular oral examinations are recommended. Management strategies will depend on the specific toxicity observed and the experimental context. For diarrhea, supportive care including hydration is important. In case of severe adverse events like gastrointestinal hemorrhage, dose reduction or cessation of treatment should be considered in accordance with your study protocol and institutional animal care and use committee (IACUC) guidelines.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea | Inhibition of p38 MAPK may alter intestinal epithelial barrier function and fluid secretion. | - Monitor hydration status and provide fluid support if necessary.- Consider dose reduction or temporary discontinuation of this compound to assess for resolution.- Analyze fecal samples for pathogens to rule out infection.- Evaluate intestinal tissue for histological changes. |
| Stomatitis (Oral Mucositis) | p38 MAPK inhibition may disrupt the normal proliferation and integrity of the oral mucosal epithelium. | - Perform regular oral examinations to score the severity of stomatitis.- Provide soft food to minimize oral irritation.- Collect oral swabs for microbiological analysis to check for secondary infections.- Histopathological analysis of oral mucosal biopsies can confirm the diagnosis. |
| Gastrointestinal Hemorrhage | Disruption of mucosal integrity and potentially effects on local inflammatory and coagulation pathways due to p38 MAPK inhibition. | - This is a serious adverse event. Immediately consult with the study director and veterinarian.- Consider immediate discontinuation of this compound.- Perform endoscopic evaluation if feasible in the animal model.- Conduct complete blood counts (CBC) to assess for anemia.- Histopathological examination of the GI tract is crucial to identify the source and nature of the bleeding. |
Data Presentation
Table 1: Treatment-Related Gastrointestinal Adverse Events of this compound in a Phase 1 Clinical Trial
| Adverse Event | Frequency (>10% of patients) | Grade ≥ 3 | Dose-Limiting Toxicity (DLT) |
| Stomatitis | Yes | No | No |
| Upper Gastrointestinal Hemorrhage | Not specified to be >10% | Yes | Yes (at 40 mg Q12H) |
| Nausea | Not specified to be >10% | No | No |
| Diarrhea | Not specified to be >10% | No | No |
Source: Goldman, J. W., et al. (2017). Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer. Investigational New Drugs, 35(6), 737–745.[1][2][3]
Experimental Protocols
Assessment of Chemotherapy-Induced Gastrointestinal Mucositis
This protocol provides a general framework for evaluating gastrointestinal mucositis in animal models.
-
Animal Model: Utilize a relevant rodent model (e.g., rats or mice).
-
Drug Administration: Administer this compound at various dose levels based on preliminary dose-ranging studies. Include a vehicle control group.
-
Clinical Monitoring:
-
Record body weight, food and water intake, and stool consistency daily.
-
Perform daily clinical scoring for signs of morbidity (e.g., ruffled fur, hunched posture, decreased activity).
-
-
Stomatitis Evaluation:
-
Conduct daily visual inspection of the oral cavity.
-
Use a scoring system to grade the severity of erythema, edema, and ulceration.
-
-
Diarrhea Assessment:
-
Visually inspect bedding for the presence and consistency of feces.
-
Employ a scoring system to grade diarrhea severity.
-
-
Histopathological Analysis:
-
At predetermined time points, euthanize animals and collect sections of the tongue, cheek pouch, and different segments of the intestine (jejunum, ileum, colon).
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Stain tissue sections with hematoxylin and eosin (H&E).
-
A veterinary pathologist should evaluate the sections for epithelial integrity, inflammatory cell infiltration, ulceration, and other signs of toxicity.
-
-
Biomarker Analysis (Optional):
-
Collect blood samples to measure systemic inflammatory cytokines (e.g., TNF-α, IL-6).
-
Analyze tissue homogenates for markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67).
-
Visualizations
Caption: p38 MAPK signaling in GI toxicity.
Caption: Experimental workflow for GI toxicity assessment.
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p38 MAPK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of p38 MAPK inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a significant concern with p38 MAPK inhibitors?
A1: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than the intended target. With p38 MAPK inhibitors, this is a major concern because the ATP-binding pocket, which most inhibitors target, is highly conserved across the human kinome (the full set of protein kinases).[1] This structural similarity can lead to the inhibitor binding to and modulating the activity of other kinases, causing unforeseen biological consequences.[2]
These unintended interactions can lead to:
-
Misinterpretation of experimental data: A biological effect might be wrongly attributed to the inhibition of p38 MAPK when it is actually caused by the inhibition of an off-target kinase.
-
Cellular toxicity: Inhibition of kinases essential for normal cell function can lead to adverse effects like liver toxicity, which has been a reason for the failure of some p38 inhibitors in clinical trials.[3]
-
Lack of efficacy: Some off-target effects can trigger compensatory signaling pathways that counteract the intended therapeutic effect of p38 inhibition.[4][5]
Many p38 MAPK inhibitors have been withdrawn from clinical trials due to side effects related to off-target activities, highlighting the importance of understanding and controlling for these effects.[2]
Q2: What are some common off-target kinases for p38 MAPK inhibitors?
A2: The off-target profile varies significantly between different classes of p38 inhibitors. However, due to structural similarities in the ATP-binding site, several kinase families are frequently inhibited. Cross-reactivity with other kinases is a primary cause of side effects observed in clinical trials.[2] While a comprehensive list is inhibitor-specific, some frequently observed off-target kinases for well-known p38 inhibitors are summarized below. It is crucial to consult selectivity data for the specific inhibitor being used.
Data Presentation: Selectivity Profile of Common p38 MAPK Inhibitors
| Inhibitor | Primary Target(s) | IC50 on p38α (nM) | Known Off-Target Kinase(s) | IC50 on Off-Target(s) (nM) |
| SB203580 | p38α, p38β | 50 - 500[6] | SAPK2b/p38β2 | 500[6] |
| PKB/Akt | 3000 - 5000[6] | |||
| BIRB 796 | p38α, p38β, p38γ, p38δ | 38 | JNK2, SRC, LCK | >100 |
| VX-745 | p38α | 13 | Multiple | (Varies, generally less potent) |
| Ralimetinib (LY2228820) | p38α, p38β | 5.3 (p38α), 16 (p38β) | Multiple | (Varies, generally >10-fold less potent) |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes. Researchers should always refer to the manufacturer's datasheet or perform their own selectivity profiling.
Q3: What are the potential cellular and systemic consequences of these off-target effects?
A3: The consequences can range from subtle changes in signaling pathways to significant toxicity. For instance, many p38 MAPK inhibitors have failed in clinical trials due to liver and central nervous system (CNS) toxicity, which may be partly due to off-target effects.[2][3] In preclinical studies, some inhibitors have caused acute gastrointestinal and lymphoid toxicity in certain species.[7] Systemic inhibition of p38 can also lead to an increased risk of infections and skin toxicity.[3] These adverse events underscore the widespread physiological roles of both p38 itself and its potential off-targets.[8]
Troubleshooting Guides
Problem 1: My p38 inhibitor is causing unexpected cellular toxicity or a phenotype inconsistent with known p38 MAPK functions.
This is a common issue that may point towards an off-target effect. The p38 signaling pathway is a central regulator of cellular responses to stress and inflammation, but unexpected outcomes warrant investigation.[9][10]
Troubleshooting Workflow
References
- 1. Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sinobiological.com [sinobiological.com]
Technical Support Center: Optimizing LY3007113 Concentration to Avoid Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of LY3007113, a p38 MAPK inhibitor, to achieve desired efficacy while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress stimuli. By inhibiting p38 MAPK, this compound can modulate downstream signaling cascades, leading to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.[2]
Q2: What are the known toxicities of this compound from clinical trials?
A2: A Phase 1 clinical trial in patients with advanced cancer established a maximum tolerated dose (MTD) of 30 mg administered orally every 12 hours.[3] The most common treatment-related adverse events observed at various doses included tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[3] Dose-limiting toxicities (DLTs), which are severe side effects that prevent further dose escalation, included upper gastrointestinal hemorrhage and increased hepatic enzymes, both occurring at a 40 mg dose every 12 hours.[1][3]
Q3: What is a recommended starting concentration range for in vitro experiments with this compound?
A3: Based on preclinical data for p38 MAPK inhibitors, a starting concentration range of 0.1 µM to 10 µM is generally recommended for initial in vitro experiments. However, the optimal concentration is highly dependent on the cell line and the specific biological question being addressed. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model.
Q4: How should I prepare and store this compound for in vitro use?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO).[4] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in cell culture medium to the desired final concentration immediately before use.[5][6] The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[4] It is recommended to prepare fresh dilutions from the stock solution for each experiment and to store the DMSO stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Q5: What are the potential off-target effects of p38 MAPK inhibitors?
A5: While this compound is designed to be a selective p38 MAPK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[7] Some p38 MAPK inhibitors have been associated with liver and central nervous system side effects in clinical trials, which may be partly due to off-target activities.[7][8] For in vitro studies, it is important to consider potential cross-reactivity with other kinases.[7] Researchers can assess off-target effects through kinome-wide screening panels or by examining the activation of other signaling pathways.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low efficacy observed at expected concentrations. | 1. Cell line insensitivity: The chosen cell line may not be dependent on the p38 MAPK pathway for survival or proliferation. 2. Compound inactivity: The this compound may have degraded due to improper storage or handling. 3. Suboptimal assay conditions: The incubation time may be too short, or the cell density may be inappropriate. | 1. Cell line selection: Screen a panel of cell lines to identify those sensitive to p38 MAPK inhibition. Consider cell lines where the p38 pathway is known to be activated, such as HeLa or U87MG glioblastoma cells.[1][2] 2. Compound integrity: Use a fresh aliquot of this compound and verify its activity by assessing the inhibition of a known downstream target, such as the phosphorylation of MAPKAP-K2 (see Western Blot protocol). 3. Assay optimization: Perform a time-course experiment and optimize cell seeding density. |
| High level of cytotoxicity observed even at low concentrations. | 1. High sensitivity of the cell line: The cell line may be particularly sensitive to p38 MAPK inhibition. 2. Solvent toxicity: The concentration of DMSO in the final culture medium may be too high. 3. Compound precipitation: The compound may be precipitating out of solution at higher concentrations, leading to non-specific toxic effects. | 1. Dose-response refinement: Perform a more granular dose-response curve starting from very low concentrations (e.g., nanomolar range) to identify a non-toxic working range. 2. Solvent control: Ensure the final DMSO concentration is below 0.1% and include a vehicle control (medium with the same concentration of DMSO without the drug) in all experiments.[4] 3. Solubility check: Visually inspect the culture medium for any signs of precipitation after adding the drug. If precipitation is observed, consider preparing a lower concentration stock solution. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Inconsistent compound preparation: Errors in serial dilutions or improper mixing can lead to variability. 3. Assay variability: Minor variations in incubation times, reagent additions, or plate reader settings can introduce inconsistencies. | 1. Standardize cell culture: Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment. 2. Standardize compound handling: Prepare fresh dilutions for each experiment and ensure thorough mixing at each dilution step.[6] 3. Strict protocol adherence: Follow a standardized and detailed protocol for all assays, including precise timing and consistent handling of plates. |
Data Presentation
Table 1: Preclinical Efficacy of this compound
| Cell Line/Model | Assay Type | Endpoint | Result | Citation(s) |
| HeLa | In vitro | Inhibition of MAPKAP-K2 phosphorylation | Demonstrated intracellular activity | [1][2] |
| U87MG (human glioblastoma) | In vivo (xenograft) | Inhibition of p-MAPKAP-K2 in tumors | Orally administered this compound inhibited the target in tumors | [1] |
| Human Ovarian Cancer | In vivo (xenograft) | Tumor growth inhibition | Showed anti-tumor activity as a single agent | [1][2] |
| Human Kidney Cancer | In vivo (xenograft) | Tumor growth inhibition | Showed anti-tumor activity as a single agent | [1][2] |
| Human Leukemia | In vivo (xenograft) | Tumor growth inhibition | Showed anti-tumor activity as a single agent | [1][2] |
Note: Specific IC50 values and quantitative tumor growth inhibition data for this compound are not extensively available in publicly accessible literature. Researchers are encouraged to determine these values empirically for their specific models.
Table 2: Clinical Toxicity Profile of this compound (Phase 1 Study)
| Parameter | Value/Observation | Citation(s) |
| Maximum Tolerated Dose (MTD) | 30 mg orally every 12 hours | [3] |
| Dose-Limiting Toxicities (DLTs) at 40 mg Q12H | - Upper gastrointestinal hemorrhage - Increased hepatic enzyme | [1][3] |
| Most Frequent Adverse Events (>10%) | - Tremor - Rash - Stomatitis - Increased blood creatine phosphokinase - Fatigue | [1][3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom sterile plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9][10]
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Assessment of p38 MAPK Pathway Inhibition by Western Blot
This protocol outlines the steps to measure the phosphorylation of MAPKAP-K2, a direct downstream target of p38 MAPK, as a biomarker of this compound activity.
Materials:
-
6-well sterile plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MAPKAP-K2 (Thr334) and anti-total MAPKAP-K2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MAPKAP-K2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MAPKAP-K2 to confirm equal protein loading.
Measurement of Cytokine Production by ELISA
This protocol provides a general framework for quantifying the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Materials:
-
24-well sterile plates
-
This compound stock solution
-
Complete cell culture medium
-
Stimulating agent (e.g., lipopolysaccharide - LPS)
-
Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit)
-
Microplate reader
Procedure:
-
Seed cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., LPS at 1 µg/mL) to induce cytokine production. Include an unstimulated control.
-
Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine secretion into the supernatant.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in vitro.
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchhub.com [researchhub.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. h-h-c.com [h-h-c.com]
Technical Support Center: Navigating the Challenges in the Clinical Development of p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental and clinical development of p38 MAPK inhibitors.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the development of p38 MAPK inhibitors, from preclinical experiments to clinical trials.
1. Why have so many p38 MAPK inhibitors failed in clinical trials despite promising preclinical data?
The clinical development of p38 MAPK inhibitors has been fraught with challenges, leading to a high attrition rate. The primary reasons for these failures can be categorized as follows:
-
Lack of Efficacy: Many inhibitors have failed to demonstrate significant clinical benefit over placebo or standard-of-care treatments.[1] This can be attributed to several factors:
-
Tachyphylaxis: An initial positive response to the inhibitor is often followed by a rapid loss of efficacy over time. This phenomenon has been observed in trials for rheumatoid arthritis and Crohn's disease.
-
Complex Role of p38 MAPK: The p38 MAPK signaling pathway is involved in a multitude of cellular processes, not all of which are pro-inflammatory.[2] Broad inhibition of p38 can lead to unintended and sometimes counterproductive biological effects.
-
Redundancy in Signaling Pathways: Other signaling pathways can compensate for the inhibition of p38 MAPK, thereby diminishing the therapeutic effect.
-
-
Toxicity: Significant adverse events have been a major hurdle. Common toxicities include:
-
Hepatotoxicity: Liver enzyme elevations have been a dose-limiting toxicity for several inhibitors, including SCIO-469.[3]
-
Cardiotoxicity: The p38 MAPK pathway plays a role in cardiomyocyte survival and response to stress. Inhibition of this pathway has been linked to cardiomyocyte apoptosis.[4][5]
-
Central Nervous System (CNS) Effects: CNS-related adverse events, such as dizziness and tremor, have been reported for inhibitors like ralimetinib.[6]
-
Gastrointestinal and Skin Toxicities: Diarrhea, nausea, and rash are frequently reported adverse events.[6]
-
-
Off-Target Effects: Many early-generation p38 MAPK inhibitors were not highly selective and inhibited other kinases, leading to unforeseen side effects.[7] While newer inhibitors have improved selectivity, off-target activities can still contribute to toxicity.
2. What is tachyphylaxis and how can it be addressed in our experiments?
Tachyphylaxis is the rapid decrease in response to a drug after repeated administration. In the context of p38 MAPK inhibitors, this is often observed as an initial reduction in inflammatory markers (e.g., C-reactive protein) that is not sustained over time.
-
Potential Mechanisms: The exact mechanisms are not fully elucidated but may involve:
-
Feedback Loops: Inhibition of p38 MAPK can lead to the activation of compensatory signaling pathways that bypass the blockade.
-
Receptor Desensitization or Downregulation: Continuous exposure to the inhibitor may lead to changes in the upstream receptors that activate the p38 MAPK pathway.
-
-
Experimental Approaches to Investigate Tachyphylaxis:
-
Time-Course Experiments: Conduct long-term in vitro or in vivo studies to monitor the expression and phosphorylation status of key signaling molecules over time.
-
Pathway Analysis: Use techniques like phosphoproteomics to identify compensatory signaling pathways that are activated upon prolonged p38 MAPK inhibition.
-
Dose-Response Studies: Investigate whether different dosing regimens (e.g., intermittent vs. continuous) can mitigate the development of tachyphylaxis.
-
3. How can we assess the off-target effects of our p38 MAPK inhibitor?
Assessing the selectivity of a kinase inhibitor is crucial to understanding its potential for off-target-related toxicity.
-
Kinase Selectivity Profiling: The most direct method is to screen the inhibitor against a large panel of kinases. Several commercial services offer kinase selectivity profiling, providing IC50 or Kd values for hundreds of kinases.
-
In Silico Modeling: Computational docking studies can predict the binding affinity of the inhibitor to the ATP-binding pockets of various kinases.
-
Cell-Based Assays: Cellular assays can be used to assess the functional consequences of off-target inhibition. For example, if a known off-target is involved in cell proliferation, a cell viability assay can be performed in a cell line where that kinase is known to be important.
II. Troubleshooting Guides
This section provides practical guidance for troubleshooting common experimental issues.
1. Troubleshooting Western Blotting for Phospho-p38 MAPK
Detecting the phosphorylated, active form of p38 MAPK is a key experiment in this field. Below are common problems and solutions.
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient cell lysis and protein extraction. | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. Keep samples on ice at all times. |
| Low abundance of phospho-p38. | Stimulate cells with a known p38 activator (e.g., anisomycin, LPS, UV radiation) as a positive control. Increase the amount of protein loaded on the gel. | |
| Poor antibody performance. | Use a validated phospho-specific p38 antibody. Optimize antibody concentration and incubation time. | |
| Inefficient transfer to the membrane. | Ensure proper assembly of the transfer stack. Optimize transfer time and voltage. Use a PVDF membrane for better protein retention. | |
| High Background | Blocking is insufficient. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can cause background.[1][8] |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to find the optimal concentration. | |
| Insufficient washing. | Increase the number and duration of washes with TBST after antibody incubations. | |
| Multiple Bands | Non-specific antibody binding. | Use a more specific antibody. Perform a BLAST search of the immunogen sequence to check for homology with other proteins. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and work quickly on ice. | |
| Splice variants or post-translational modifications. | Consult the literature to see if multiple isoforms or modifications of p38 MAPK are expected in your system. |
2. Troubleshooting In Vitro p38 MAPK Kinase Assays
In vitro kinase assays are essential for determining the potency and selectivity of inhibitors.
| Problem | Possible Cause | Solution |
| High Background Signal (No Enzyme Control) | Contaminated reagents. | Use fresh, high-quality ATP and substrate. |
| Autophosphorylation of the substrate. | Some substrates may have basal phosphorylation. Subtract the background signal from all measurements. | |
| Low Signal-to-Background Ratio | Inactive enzyme. | Ensure the recombinant p38 MAPK is stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh batch of enzyme. |
| Suboptimal assay conditions. | Optimize the concentrations of enzyme, substrate, and ATP. Check the pH and salt concentration of the reaction buffer. | |
| Inhibitor precipitation. | Check the solubility of your inhibitor in the assay buffer. Use a lower concentration or add a small amount of DMSO. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and be careful with small volumes. |
| Temperature fluctuations. | Ensure a consistent incubation temperature. | |
| Plate edge effects. | Avoid using the outer wells of the plate or fill them with buffer. |
III. Data Presentation: Summary of Clinical Trial Data for Selected p38 MAPK Inhibitors
The following tables summarize key quantitative data from clinical trials of several p38 MAPK inhibitors.
Table 1: Efficacy of Selected p38 MAPK Inhibitors in Clinical Trials
| Inhibitor | Indication | Dosage | Primary Endpoint | Result | Reference |
| Losmapimod | COPD | 15 mg BID | Annualized rate of moderate/severe exacerbations | No significant reduction compared to placebo. | [9] |
| Pamapimod (RO-4402257) | Rheumatoid Arthritis | 50, 150, 300 mg QD | ACR20 response at 12 weeks | No significant improvement compared to methotrexate. | [10] |
| SCIO-469 | Rheumatoid Arthritis | 30, 60 mg TID (IR); 100 mg QD (ER) | ACR20 response at 12 weeks | No significant difference compared to placebo. | [3][11] |
| Ralimetinib (LY2228820) | Advanced Cancer | 10-560 mg BID | MTD and safety | Recommended Phase II dose of 300 mg BID. No complete or partial responses. | [6][12] |
| SB-681323 (Dilmapimod) | Neuropathic Pain | 15 mg/day | Average daily pain score | Statistically significant reduction in pain score compared to placebo. | [13] |
| VX-745 (Neflamapimod) | Alzheimer's Disease | 40 mg BID | Episodic memory and learning | Statistically significant improvement. | [14] |
Table 2: Common Adverse Events (≥15% incidence) in a Phase I Trial of Ralimetinib (LY2228820)
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Rash | 49 | 8 |
| Fatigue | 38 | 1 |
| Nausea | 33 | 1 |
| Constipation | 24 | 0 |
| Pruritus | 22 | 1 |
| Vomiting | 21 | 1 |
| Data from a study of 89 patients with advanced cancer. |
Table 3: Off-Target Effects of Selected p38 MAPK Inhibitors
| Inhibitor | Primary Target(s) (IC50) | Key Off-Targets (IC50/Kd) | Reference |
| VX-745 (Neflamapimod) | p38α (10 nM) | p38β (220 nM) | [4] |
| BIRB-796 (Doramapimod) | p38α (38 nM), p38β (65 nM), p38γ (200 nM), p38δ (520 nM) | JNK2 (IC50 in nM range), c-Raf (1.4 nM), B-Raf (83 nM), Abl (14.6 µM) | [15] |
| Pamapimod (RO-4402257) | p38α (14 nM), p38β (480 nM) | JNK (binds with comparable affinity to p38 but ineffective in cells) | [14][16] |
| Ralimetinib (LY2228820) | p38α (5.3 nM), p38β (3.2 nM) | EGFR (reported to be the driver of anticancer activity despite >30-fold lower potency) | [11][17] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments.
1. Protocol: Western Blotting for Phospho-p38 MAPK
a. Cell Lysis and Protein Extraction
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer
-
Mix protein samples with Laemmli sample buffer and boil for 5 minutes.
-
Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or semi-dry transfer for 30-60 minutes.
c. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (e.g., rabbit anti-phospho-p38 MAPK Thr180/Tyr182) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein like GAPDH or β-actin.
2. Protocol: In Vitro p38 MAPK Kinase Assay
a. Reagents and Setup
-
Recombinant active p38 MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., ATF2, MBP)
-
ATP (radiolabeled [γ-32P]ATP or cold ATP for non-radioactive assays)
-
p38 MAPK inhibitor (test compound)
-
96-well plate
b. Assay Procedure
-
Prepare serial dilutions of the p38 MAPK inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the following in order:
-
Kinase assay buffer
-
p38 MAPK inhibitor or vehicle (DMSO)
-
Recombinant p38 MAPK enzyme
-
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays) or by spotting the reaction mixture onto a phosphocellulose membrane for radioactive assays.
c. Detection
-
Radioactive Assay: Wash the phosphocellulose membrane to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay (e.g., ADP-Glo™): Measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
V. Mandatory Visualizations
Diagram 1: The Canonical p38 MAPK Signaling Pathway
Caption: Canonical p38 MAPK signaling cascade.
Diagram 2: Experimental Workflow for Assessing p38 MAPK Inhibitor Efficacy
Caption: Workflow for evaluating p38 MAPK inhibitors.
Diagram 3: Logical Relationship of Challenges in p38 MAPK Inhibitor Development
Caption: Interplay of challenges in p38 inhibitor development.
References
- 1. Losmapimod Did Not Benefit Patients with Facioscapulohumeral Muscular Dystrophy | Docwire News [docwirenews.com]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Losmapimod - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neflamapimod (VX-745, VRT-031745; VD-31745) | p38 MAPK inhibitor | CAS 209410-46-8 | Buy Neflamapimod (VX-745, VRT-031745; VD-31745) from Supplier InvivoChem [invivochem.com]
- 9. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Probe VX-745 | Chemical Probes Portal [chemicalprobes.org]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
interpreting unexpected results with LY3007113
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with LY3007113.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] By inhibiting p38 MAPK, this compound blocks the phosphorylation of downstream targets, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[1][3] This inhibition can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-8, and may induce apoptosis in cancer cells.[1][2][3]
Q2: How can I confirm that this compound is active in my experimental system?
A2: The most direct method to confirm the intracellular activity of this compound is to measure the phosphorylation status of its direct downstream target, MAPKAP-K2. A significant reduction in phosphorylated MAPKAP-K2 (p-MAPKAP-K2) levels upon treatment with this compound indicates target engagement.[1][3] This can be assessed using techniques such as Western blotting or ELISA.
Q3: What were the key findings from the clinical development of this compound?
A3: A phase 1 clinical trial in patients with advanced cancer determined a recommended phase 2 dose of 30 mg administered orally every 12 hours. However, further clinical development was not pursued because a biologically effective dose could not be achieved due to toxicity.[3][4] The study found that maximal inhibition of the primary biomarker, MAPKAP-K2, in peripheral blood mononuclear cells was not reached, and sustained minimal inhibition was not maintained.[3][4]
Troubleshooting Unexpected Results
Issue 1: Lack of Efficacy or Weaker-Than-Expected Phenotype
If you observe a lack of efficacy or a weaker-than-expected biological effect with this compound in your experiments, consider the following troubleshooting steps:
-
Confirm Target Engagement: First, verify that this compound is inhibiting its target in your specific cell line or model system.
-
Action: Perform a dose-response experiment and measure the levels of phosphorylated MAPKAP-K2 (p-MAPKAP-K2). A lack of reduction in p-MAPKAP-K2 suggests a problem with the compound's activity or cell permeability.
-
-
Review Dosing and Pharmacokinetics: The clinical trial highlighted challenges in maintaining a biologically effective concentration.[3][4]
-
Context-Dependent Role of p38 MAPK: The role of the p38 MAPK pathway in apoptosis is highly context-dependent and can be either pro-apoptotic or anti-apoptotic depending on the cell type and stimulus.[1]
-
Action: Your experimental system might represent a context where p38 MAPK inhibition does not lead to the desired apoptotic outcome. Consider investigating other downstream effects of p38 MAPK signaling relevant to your model.
-
Experimental Protocol: Western Blot for p-MAPKAP-K2
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-MAPKAP-K2 and total MAPKAP-K2 (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Issue 2: Unexpected Toxicity or Off-Target Effects
Researchers may encounter unexpected cellular toxicity or phenotypes that are not readily explained by p38 MAPK inhibition.
-
On-Target vs. Off-Target Effects: It is crucial to distinguish between effects caused by the intended inhibition of p38 MAPK (on-target) and those caused by interactions with other molecules (off-target).[5][6]
-
Action: To investigate if an unexpected phenotype is on-target, consider using a structurally different p38 MAPK inhibitor to see if the effect is recapitulated. Additionally, siRNA-mediated knockdown of p38 MAPK can help determine if the phenotype is a direct result of target inhibition.
-
-
Known Adverse Events: The phase 1 clinical trial of this compound reported several treatment-related adverse events.[3][4]
-
Action: Be aware of these known toxicities, as they may manifest in your experimental models.
-
Table 1: Summary of Treatment-Related Adverse Events from Phase 1 Clinical Trial of this compound [3][4]
| Adverse Event | Frequency (>10%) | Dose-Limiting Toxicity (at 40 mg Q12H) |
| Tremor | Yes | No |
| Rash | Yes | No |
| Stomatitis | Yes | No |
| Increased Blood Creatine Phosphokinase | Yes | No |
| Fatigue | Yes | No |
| Upper Gastrointestinal Hemorrhage | No | Yes |
| Increased Hepatic Enzyme | No | Yes |
-
Kinase Inhibitor Specificity: While this compound is designed to be specific for p38 MAPK, like many kinase inhibitors, it may have some activity against other kinases at higher concentrations.
-
Action: If you suspect off-target effects, consider performing a kinase panel screen to identify other potential targets of this compound at the concentrations used in your experiments.
-
Visualizing Key Concepts
Diagram 1: Simplified p38 MAPK Signaling Pathway and the Action of this compound
Caption: Action of this compound on the p38 MAPK pathway.
Diagram 2: Troubleshooting Workflow for Unexpected Results with this compound
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. youtube.com [youtube.com]
limitations of LY3007113 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the p38 MAPK inhibitor, LY3007113, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It functions by competitively binding to the ATP-binding site of the p38 kinase, preventing the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAP-K2).[1] This inhibition disrupts the signaling cascade involved in inflammation, cell survival, differentiation, and apoptosis.[1]
Q2: What are the known major limitations of this compound in research?
A2: The most significant limitation of this compound, identified during a phase 1 clinical trial in patients with advanced cancer, is the inability to achieve a biologically effective dose due to dose-limiting toxicities.[3][4] Further clinical development of the compound was not pursued because toxicity precluded reaching a dose that would sustainably inhibit the target.[4] For researchers, this implies a narrow therapeutic window and the potential for significant off-target effects or cellular stress at concentrations required for p38 MAPK inhibition.
Q3: Is there a known off-target profile for this compound?
A3: A comprehensive, publicly available off-target kinase profile for this compound has not been identified in the reviewed literature. As with many kinase inhibitors, off-target effects are a common concern and can be a source of unexpected experimental results or toxicity.[5][6] Researchers should exercise caution in interpreting data and consider validating key findings with alternative p38 MAPK inhibitors or genetic approaches (e.g., siRNA/shRNA).
Q4: What are the solubility and storage recommendations for this compound?
A4: this compound is soluble in DMSO but not in water.[1] For storage, it is recommended to keep the compound in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) should be at -20°C.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of p38 MAPK signaling (e.g., no change in p-MAPKAP-K2 levels) | 1. Insufficient concentration of this compound: The effective concentration can vary significantly between cell lines. 2. Compound instability: Improper storage or repeated freeze-thaw cycles of stock solutions may lead to degradation. 3. Short incubation time: The time required to observe maximal inhibition may not have been reached. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions. 2. Prepare fresh stock solutions: Aliquot stock solutions after the initial preparation to minimize freeze-thaw cycles. Store as recommended (-20°C for long-term). 3. Conduct a time-course experiment: Treat cells with an effective concentration of this compound and assess target inhibition at multiple time points (e.g., 1, 6, 12, 24 hours). |
| High levels of unexpected cell death or toxicity | 1. Concentration is too high: As observed in clinical trials, this compound can be toxic at higher concentrations.[3][4] 2. Off-target effects: The observed toxicity may be due to the inhibition of other kinases or cellular processes.[5][6] 3. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Lower the concentration of this compound: Based on your dose-response data, use the lowest concentration that provides significant target inhibition. 2. Use a secondary p38 inhibitor: Confirm that the observed phenotype is due to p38 inhibition by using a structurally different p38 inhibitor. 3. Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is below a toxic level (typically <0.5%). Include a vehicle-only control in all experiments. |
| Variability in experimental results | 1. Inconsistent compound handling: Differences in the preparation and storage of this compound solutions. 2. Cell culture conditions: Variations in cell passage number, confluency, or serum concentration. 3. Assay-specific variability: Inherent variability in the experimental readout (e.g., Western blot, kinase assay). | 1. Standardize solution preparation: Develop and adhere to a strict protocol for preparing and storing this compound solutions. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure consistent plating densities and culture conditions. 3. Include appropriate controls: Always include positive and negative controls in your assays to monitor for consistency and to aid in data normalization. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Mean tmax (Time to maximum concentration) | ~2 hours (range, 0.5–6 h) | [3] |
| Geometric Mean t1/2 (Half-life) | ~10 hours (range, 5–27 h) | [3] |
| Accumulation Ratio | ~1.8 | [3] |
Table 2: Preclinical Models Mentioned in Literature
| Model System | Finding | Reference |
| HeLa cells | Inhibited phosphorylation of MAPKAP-K2 | [3] |
| U87MG glioblastoma tumors (in mice) | Orally administered this compound inhibited p-MAPKAP-K2 | [3] |
| Ovarian and kidney cancer xenografts | Showed anti-tumor activity | [3] |
| Leukemia xenografts | Showed anti-tumor activity | [3] |
Experimental Protocols
General Protocol for In Vitro Inhibition of p38 MAPK Signaling
This is a general guideline. Researchers must optimize concentrations and incubation times for their specific cell line and experimental setup.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. It is crucial to perform serial dilutions to achieve a range of concentrations for a dose-response curve.
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired period (a time-course experiment is recommended to determine the optimal duration).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Analysis:
-
Analyze the phosphorylation status of p38 MAPK downstream targets (e.g., MAPKAP-K2) by Western blotting or other immunoassays.
-
Normalize the levels of the phosphorylated protein to the total protein levels.
-
Mandatory Visualizations
Caption: p38 MAPK Signaling Pathway and the Point of Inhibition by this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Technical Support Center: LY3007113
This technical support center provides information regarding the discontinuation of the p38 MAPK inhibitor, LY3007113, for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of this compound discontinued?
The clinical development of this compound was discontinued because of unacceptable toxicity at doses required to achieve a biologically effective level of target engagement.[1][2] A Phase 1 clinical trial in patients with advanced cancer revealed that the toxicity of the compound prevented escalating the dose to a level where it could effectively inhibit its target, the p38 MAP kinase pathway, for a sustained period.[1][2]
Q2: What were the specific dose-limiting toxicities (DLTs) observed with this compound?
In the Phase 1 trial, dose-limiting toxicities occurred at a dose of 40 mg administered every 12 hours (Q12H). These included Grade ≥ 3 treatment-related adverse events such as upper gastrointestinal hemorrhage and increased hepatic enzymes.[1][2]
Q3: What was the maximum tolerated dose (MTD) of this compound in clinical trials?
The maximum tolerated dose (MTD) for this compound was established at 30 mg administered orally every 12 hours (Q12H).[1][2]
Q4: How effective was this compound in the Phase 1 clinical trial?
At the MTD of 30 mg Q12H, this compound did not demonstrate significant anti-tumor activity. The best overall response observed in the dose confirmation part of the study was stable disease in 3 out of 27 patients.[1][3] Furthermore, the study did not achieve its goal for a biologically effective dose, which was defined as maintaining at least 60% inhibition of the primary biomarker, MAPK-activated protein kinase 2 (MAPKAP-K2), for 6 hours after dosing.[1][2][3]
Q5: What is the mechanism of action of this compound?
This compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[4][5] The p38 MAPK signaling pathway is involved in regulating the production of pro-inflammatory cytokines and plays a role in cell survival, migration, and invasion.[1][2][5] By inhibiting p38 MAPK, this compound was intended to suppress the production of cytokines like TNF-α and various interleukins, and to induce apoptosis in cancer cells.[4][5]
Troubleshooting Guide for Preclinical Researchers
This guide addresses potential issues for researchers who may be working with this compound in a preclinical setting.
| Issue | Possible Cause | Suggested Action |
| High cytotoxicity observed in in vitro or in vivo models at expected therapeutic concentrations. | The inherent toxicity of the compound, as demonstrated in clinical trials, may be translating to preclinical models. | - Perform dose-response studies to determine the IC50 and cytotoxic concentrations in your specific cell lines or animal models.- Compare your findings with published preclinical data on this compound if available.- Consider using lower, non-toxic concentrations to study target engagement and downstream pathway modulation. |
| Lack of efficacy in preclinical cancer models despite evidence of target engagement. | The biological context of the preclinical model may not be sensitive to p38 MAPK inhibition. The level of target inhibition may be insufficient to produce a therapeutic effect. | - Confirm target engagement by measuring the phosphorylation of downstream effectors like MAPKAP-K2.[3][4]- Evaluate the dependence of your cancer model on the p38 MAPK pathway.- Consider combination studies with other agents that may sensitize the model to p38 MAPK inhibition. |
| Difficulty in achieving sustained target inhibition in animal models. | The pharmacokinetic properties of this compound may lead to rapid clearance, similar to the challenges observed in the clinical setting where sustained inhibition was not maintained.[1][2] | - Perform pharmacokinetic studies in your animal model to determine the Cmax, Tmax, and half-life of the compound.- Adjust the dosing schedule (e.g., more frequent administration) to try and maintain the desired level of target inhibition, while closely monitoring for toxicity. |
Quantitative Data Summary
The following table summarizes key findings from the Phase 1 clinical trial of this compound in patients with advanced cancer.
| Parameter | Value |
| Study Phase | 1 |
| Number of Patients | 27 (in dose confirmation part) |
| Maximum Tolerated Dose (MTD) | 30 mg Q12H |
| Dose-Limiting Toxicities (at 40 mg Q12H) | Upper gastrointestinal hemorrhage, increased hepatic enzyme |
| Common Treatment-Related Adverse Events (>10%) | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue |
| Best Overall Response (at MTD) | Stable Disease in 3 of 27 patients |
| Target Inhibition (at MTD) | Did not achieve sustained minimal inhibition (60%) of p-MAPKAP-K2 for 6 hours |
Visualizations
Signaling Pathway
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A preclinical experimental workflow for evaluating a p38 MAPK inhibitor.
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. Facebook [cancer.gov]
addressing poor solubility of LY3007113 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the poor aqueous solubility of LY3007113, a p38 MAPK inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a poorly soluble compound in aqueous solutions. While specific public data on its aqueous solubility is limited, its chemical structure suggests low water solubility. For reference, its solubility in organic solvents is much higher.
Q2: Why is my this compound precipitating in my aqueous buffer?
A2: Precipitation of this compound in aqueous buffers is a common issue due to its low intrinsic solubility. This can be triggered by several factors, including:
-
High concentration: Exceeding the solubility limit of the compound in your specific buffer.
-
Low concentration of co-solvent: If you are using a stock solution in an organic solvent (like DMSO), diluting it too much in an aqueous buffer can cause the compound to crash out.
-
pH of the buffer: The solubility of ionizable compounds can be pH-dependent.
-
Temperature: Changes in temperature can affect solubility.
-
Buffer components: Interactions with salts or other components in your buffer could reduce solubility.
Q3: Can I dissolve this compound directly in water or PBS?
A3: It is not recommended to dissolve this compound directly in water or phosphate-buffered saline (PBS) due to its poor solubility. You will likely observe incomplete dissolution or precipitation. It is best to first prepare a concentrated stock solution in an appropriate organic solvent.
Q4: What are the recommended solvents for making a stock solution of this compound?
A4: Based on available data, the following organic solvents are recommended for preparing stock solutions of this compound:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 99.0 | 202.06 |
| Ethanol | 15.0 | 30.62 |
| Data from MedKoo Biosciences product sheet.[1] |
Q5: How can I improve the solubility of this compound for my in vitro cell-based assays?
A5: For in vitro assays, the most common method is to use a co-solvent. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity to your cells.
Troubleshooting Guide: Poor Solubility of this compound
This guide provides systematic approaches to troubleshoot and resolve common solubility issues with this compound in your experiments.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock solution into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Final concentration is too high for the chosen aqueous system. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if the experiment allows. | The compound remains in solution. |
| Rapid dilution shock. | 1. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring. 2. Warm the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution. | Slower addition and gentle warming can prevent immediate precipitation. |
| pH of the aqueous buffer is not optimal. | Test the solubility in a range of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0). | Identification of a pH that improves solubility. |
Issue 2: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metastable solution. | 1. Prepare fresh dilutions immediately before use. 2. Consider using a formulation strategy to create a more stable preparation (see Experimental Protocols). | The compound remains in solution for the duration of the experiment. |
| Temperature fluctuations. | Store the solution at a constant temperature. Avoid freeze-thaw cycles. | Improved stability of the solution. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the final working solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in pre-warmed medium to achieve your desired final concentrations.
-
Crucially: When diluting, add the stock solution to the medium and mix immediately. Do not add the medium to the concentrated stock.
-
Ensure the final DMSO concentration in your highest working concentration is non-toxic to your cells (e.g., ≤ 0.5%).
-
-
Visual Inspection:
-
After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider reducing the final concentration or trying an alternative solubilization method.
-
Protocol 2: Improving Aqueous Solubility using Cyclodextrins
Objective: To enhance the aqueous solubility of this compound for applications where organic solvents are not desirable.
Background: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare a stock solution of HP-β-CD:
-
Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm the solution slightly to aid dissolution of the cyclodextrin.
-
-
Complexation of this compound:
-
Add an excess of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
-
Removal of undissolved compound:
-
After the incubation period, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
-
Quantification:
-
Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV.
-
Visualizations
Signaling Pathway of this compound
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Experimental Workflow for Addressing Poor Solubility
Caption: A logical workflow for preparing this compound solutions.
References
troubleshooting inconsistent results in LY3007113 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the p38 MAPK inhibitor, LY3007113.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism of action is the inhibition of p38 MAPK activity, which prevents the downstream signaling cascade.[1][2] This can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and various interleukins, and may induce apoptosis in tumor cells.[1][2]
Q2: What is the key downstream biomarker to confirm this compound activity?
The phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2) is a primary and direct downstream biomarker used to confirm the intracellular activity of this compound.[2] Inhibition of p38 MAPK by this compound leads to a decrease in the phosphorylation of MAPKAP-K2.[2] Another downstream target that can be assessed is the phosphorylation of ATF-2.[3]
Q3: In which cancer cell lines has this compound shown preclinical activity?
Preclinical studies have demonstrated the activity of this compound in various cancer cell lines, including HeLa (cervical cancer), U87MG (glioblastoma), as well as in xenograft models of human ovarian and kidney cancers, and leukemia.[2][4]
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability/Apoptosis Assay Results
Possible Cause 1: Cell-Type Specific Responses
-
Explanation: The cellular response to p38 MAPK inhibition can be highly dependent on the specific cell line and its genetic background.[5] Not all cell lines will exhibit the same sensitivity to this compound.
-
Recommendation:
-
Perform a dose-response curve for each new cell line to determine the optimal concentration of this compound.
-
Ensure consistent cell passage numbers for all experiments, as cellular characteristics can change over time in culture.
-
Characterize the baseline p38 MAPK activity in your cell line of interest to ensure it is a relevant model.
-
Possible Cause 2: Suboptimal Assay Conditions
-
Explanation: The timing of treatment and the specific assay used can significantly impact the observed results. Apoptotic effects may take longer to become apparent than initial cytostatic effects.
-
Recommendation:
-
Optimize the incubation time with this compound. Consider time points from 24 to 72 hours.
-
Use multiple, complementary assays to assess cell viability and apoptosis (e.g., MTT or resazurin for metabolic activity, and Annexin V/PI staining or caspase activity assays for apoptosis).
-
Possible Cause 3: Compound Stability and Handling
-
Explanation: Improper storage or handling of this compound can lead to degradation and loss of activity.
-
Recommendation:
-
Follow the manufacturer's instructions for storage and handling.
-
Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
Use a consistent solvent for dissolving this compound and include a vehicle control in all experiments.
-
Issue 2: Inconsistent Inhibition of p38 MAPK Pathway (Western Blot)
Possible Cause 1: Inadequate Inhibition
-
Explanation: The concentration of this compound may not be sufficient to achieve complete inhibition of p38 MAPK in your specific experimental system.
-
Recommendation:
-
Perform a dose-response experiment and assess the phosphorylation of a direct downstream target like MAPKAP-K2 or ATF-2 to determine the optimal inhibitory concentration.
-
Ensure that the treatment duration is sufficient for the inhibitor to exert its effect.
-
Possible Cause 2: Antibody Issues
-
Explanation: The quality and specificity of the antibodies used for Western blotting are critical for obtaining reliable data.
-
Recommendation:
-
Use well-validated antibodies specific for the phosphorylated and total forms of p38, MAPKAP-K2, and ATF-2.
-
Always include appropriate positive and negative controls. For a positive control for p38 pathway activation, cells can be stimulated with anisomycin.[3]
-
Possible Cause 3: Compensatory Signaling Pathways
-
Explanation: Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways, which can complicate the interpretation of results.
-
Recommendation:
-
Investigate other related signaling pathways, such as the JNK and ERK pathways, to determine if there is any crosstalk or compensatory activation.
-
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
Possible Cause 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Issues
-
Explanation: The dose and schedule of this compound administration may not be sufficient to maintain a biologically effective concentration at the tumor site.[6] A phase 1 clinical trial with this compound found that a biologically effective dose was not reached due to toxicity.[7]
-
Recommendation:
Possible Cause 2: Development of Resistance
-
Explanation: Tumors can develop resistance to kinase inhibitors through various mechanisms, such as mutations in the target kinase or activation of bypass signaling pathways.[8][9]
-
Recommendation:
-
Analyze resistant tumors for potential resistance mechanisms.
-
Consider combination therapies to overcome resistance. For example, combining pan-RAF and MEK inhibitors has been shown to overcome resistance in other MAPK-driven cancers.[4]
-
Possible Cause 3: Off-Target Effects
-
Explanation: At higher concentrations, kinase inhibitors can have off-target effects that may contribute to toxicity or unexpected biological responses.[10] It's important to differentiate between on-target and off-target effects.
-
Recommendation:
-
Use the lowest effective concentration of this compound determined from in vitro dose-response studies.
-
Consider using a structurally different p38 MAPK inhibitor as a control to confirm that the observed phenotype is due to p38 inhibition.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Patients with Advanced Cancer
| Parameter | Value |
| Recommended Phase 2 Dose | 30 mg every 12 hours |
| Maximum Tolerated Dose (MTD) | 30 mg every 12 hours |
| Time to Maximum Concentration (Tmax) | ~2 hours |
| Half-life (t1/2) | ~10 hours |
| Data from a Phase 1 clinical trial.[7][11] |
Experimental Protocols
Western Blot for p38 MAPK Pathway Activation
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-MAPKAP-K2, total MAPKAP-K2, phospho-ATF-2, and total ATF-2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. 4.8.4. Western Blot Studies for p-p38 MAPK [bio-protocol.org]
- 3. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nyu.edu [nyu.edu]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: LY3007113 and Potential for Drug Resistance
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for drug resistance to LY3007113, a p38 MAPK inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is involved in cellular responses to stress and plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, which are implicated in tumor cell proliferation and survival.[2][3] By inhibiting p38 MAPK, this compound aims to suppress the production of these cytokines and induce apoptosis in cancer cells.[1][2] Preclinical studies have shown that this compound can inhibit the phosphorylation of MAPKAP-K2, a direct downstream target of p38, indicating its intracellular activity.[1][3][4]
Q2: Has clinical resistance to this compound been documented?
Currently, there are no specific clinical reports detailing acquired resistance to this compound. A Phase 1 clinical trial for this compound in patients with advanced cancer was conducted; however, further clinical development was not pursued due to toxicity issues that prevented reaching a biologically effective dose.[5][6][7] Therefore, the potential for drug resistance is extrapolated from studies of other p38 MAPK inhibitors and general mechanisms of resistance to kinase inhibitors.
Q3: What are the potential mechanisms of acquired resistance to p38 MAPK inhibitors like this compound?
Based on research into the broader class of p38 MAPK inhibitors, several potential mechanisms of drug resistance may arise:
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating alternative survival pathways to compensate for the inhibition of p38 MAPK. Commonly implicated pathways include the PI3K/AKT and ERK (a parallel MAPK pathway) signaling cascades.[2][8] Resistance to PI3K/AKT inhibitors has been associated with the upregulation of ERK and suppression of p38, suggesting a compensatory relationship.[8]
-
Alterations in the Tumor Microenvironment (TME): The TME can play a significant role in drug resistance. For instance, cancer-associated fibroblasts (CAFs) can secrete cytokines like IL-6, which promotes tumor growth and resistance.[8] Inhibition of p38 has been shown to block the tumor-promoting capabilities of CAFs.[8]
-
Modulation of Apoptosis and Autophagy: The p38 MAPK pathway is involved in regulating both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).[1][8][9] Alterations in these processes can contribute to drug resistance. For example, upregulation of autophagy can serve as a survival mechanism for cancer cells under the stress of chemotherapy.[6][8]
-
Increased Drug Efflux: Cancer cells can acquire resistance by increasing the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell. Inhibition of p38 MAPK has been shown to suppress the function of P-gp in some drug-resistant cell lines.
-
Upregulation of p38 MAPK Expression/Phosphorylation: In some contexts, cancer cells can develop resistance to targeted therapies by increasing the expression or phosphorylation (activation) of the target protein itself or related pathway components.[10] For example, resistance to FGFR inhibitors in non-small cell lung cancer has been associated with upregulated p38 expression and phosphorylation.[10]
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in a cancer cell line over time.
This could indicate the development of acquired resistance. The following steps can help investigate the underlying mechanisms.
Table 1: Troubleshooting Acquired Resistance to this compound
| Experimental Step | Purpose | Expected Outcome if Resistance Mechanism is Present |
| 1. Western Blot Analysis | To assess the activation of bypass signaling pathways. | Increased phosphorylation of AKT, ERK1/2, or other survival kinases in resistant cells compared to parental cells. |
| 2. Gene Expression Analysis (qPCR or RNA-Seq) | To identify changes in the expression of genes related to drug resistance. | Upregulation of genes encoding drug efflux pumps (e.g., ABCB1), anti-apoptotic proteins (e.g., BCL2), or components of bypass signaling pathways. |
| 3. Cell Viability Assays with Combination Therapy | To test if inhibiting a potential bypass pathway restores sensitivity to this compound. | A synergistic effect (lower cell viability) when this compound is combined with an inhibitor of the suspected bypass pathway (e.g., a PI3K or MEK inhibitor). |
| 4. Co-culture Experiments | To investigate the role of the tumor microenvironment. | Increased resistance to this compound when cancer cells are co-cultured with cancer-associated fibroblasts (CAFs). |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Cell Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Drug Exposure: Treat the cells with a low concentration of this compound (e.g., the IC20, or the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate at the current concentration. This process may take several months.
-
Confirmation of Resistance: Once the cells are able to grow in a significantly higher concentration of this compound compared to the parental cells, confirm the resistance by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo). The IC50 of the resistant cell line should be significantly higher than that of the parental line.
-
Characterization: The newly generated resistant cell line can then be used for the troubleshooting experiments outlined in Table 1.
Protocol 2: Western Blot for Bypass Pathway Activation
-
Cell Lysis: Lyse both parental and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK1/2, ERK1/2, p-p38, p38). Also include an antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the levels of phosphorylated proteins (normalized to total protein and the loading control) between the parental and resistant cell lines.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Overview of potential resistance mechanisms to p38 MAPK inhibitors.
Caption: Experimental workflow for studying acquired resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 9. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p38 Mediates Resistance to FGFR Inhibition in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of LY3007113 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the p38 MAPK inhibitor, LY3007113, in cell culture experiments while minimizing potential off-target effects. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active, small-molecule inhibitor that specifically targets the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4] It functions by competitively binding to the ATP-binding site of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.[1] The primary targets of this compound are the p38α and p38β isoforms of the kinase.[1]
Q2: What is the known mechanism of action of this compound?
This compound inhibits p38 MAPK, a key serine/threonine kinase involved in cellular responses to stress, inflammation, and cytokines.[3][5][6] By blocking p38 MAPK activity, this compound disrupts the signaling cascade that leads to the activation of downstream proteins, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[1][2] This inhibition can result in the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-1, IL-6) and the induction of apoptosis in cancer cells.[3][4]
Q3: What are the potential off-target effects of this compound?
Q4: How can I confirm the on-target activity of this compound in my cell line?
The most direct way to confirm on-target activity is to measure the phosphorylation status of a known downstream target of p38 MAPK. A key biomarker is the phosphorylation of MAPKAP-K2.[1][2] A successful on-target effect of this compound would be demonstrated by a dose-dependent decrease in phosphorylated MAPKAP-K2 (p-MAPKAP-K2) levels, which can be assessed by Western blotting.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound in cell culture.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High level of cytotoxicity observed even at low concentrations. | 1. The chosen cell line is highly sensitive to p38 MAPK inhibition. 2. Off-target toxicity. 3. Incorrect stock solution concentration. | 1. Perform a more granular dose-response curve starting from a very low concentration (e.g., sub-nanomolar range). 2. Validate on-target effect at the lowest effective concentration (see Protocol 2). If cytotoxicity persists at concentrations that effectively inhibit p-MAPKAP-K2, suspect off-target effects. 3. Verify the concentration of your this compound stock solution. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Instability of this compound in culture media. 3. Passage number of the cell line affecting signaling pathways. | 1. Ensure consistent cell seeding density and allow cells to adhere and resume proliferation before treatment. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Perform a time-course experiment to assess the stability of the compound's effect. 3. Use cells within a consistent and low passage number range. |
| No effect on the downstream target (p-MAPKAP-K2) even at high concentrations. | 1. The p38 MAPK pathway is not active in the chosen cell line under basal conditions. 2. The cell line expresses a drug-resistant mutant of p38 MAPK. 3. Inactive this compound compound. | 1. Stimulate the p38 MAPK pathway with an appropriate agonist (e.g., anisomycin, UV radiation, or a relevant cytokine) before or during this compound treatment.[5][8] 2. Sequence the p38 MAPK gene in your cell line if resistance is suspected. 3. Purchase a new batch of this compound from a reputable supplier. |
| Observed phenotype (e.g., apoptosis) does not correlate with p38 MAPK inhibition. | 1. The phenotype is due to an off-target effect of this compound. | 1. Perform a target validation experiment using siRNA or shRNA to knockdown p38α and/or p38β. If the phenotype is still observed with this compound in p38-knockdown cells, it is likely an off-target effect (see Protocol 3). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability in your chosen cell line.
Materials:
-
Your cell line of interest (e.g., HeLa, U87MG, or another line with known p38 MAPK activity)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a high-concentration stock, e.g., 10 mM)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a DMSO-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Validating On-Target Effect by Western Blotting for p-MAPKAP-K2
This protocol describes how to confirm that this compound is inhibiting its intended target in your cells.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
p38 MAPK pathway stimulator (e.g., anisomycin) - optional
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MAPKAP-K2 (Thr334), anti-total-MAPKAP-K2, anti-p38 MAPK, anti-phospho-p38 MAPK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a range of this compound concentrations (based on your dose-response curve) for a specific time (e.g., 1-2 hours). Include a DMSO control. If basal p38 activity is low, you may need to co-treat with a stimulator.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MAPKAP-K2 signal to the total MAPKAP-K2 signal and the loading control. A dose-dependent decrease in the p-MAPKAP-K2/total MAPKAP-K2 ratio confirms on-target activity.
Protocol 3: Differentiating On-Target vs. Off-Target Effects using siRNA
This protocol helps to determine if an observed cellular phenotype is a direct result of p38 MAPK inhibition.
Materials:
-
Your cell line of interest
-
siRNA targeting p38α (MAPK14) and/or p38β (MAPK11)
-
Non-targeting control siRNA
-
Transfection reagent
-
This compound
-
Reagents for the specific phenotype assay (e.g., apoptosis assay, cell cycle analysis)
-
Reagents for Western blotting (to confirm knockdown)
Procedure:
-
siRNA Transfection: Transfect your cells with the p38-targeting siRNA or the non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Knockdown Confirmation: Harvest a subset of the cells to confirm the knockdown of p38α/β protein levels by Western blotting.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with this compound at a concentration that previously induced the phenotype of interest.
-
Phenotype Analysis: Perform the relevant assay to measure the cellular phenotype (e.g., apoptosis, cell cycle arrest).
-
Data Interpretation:
-
If the phenotype is significantly reduced or absent in the p38-knockdown cells treated with this compound compared to the control siRNA-treated cells, it suggests the phenotype is on-target .
-
If the phenotype persists in the p38-knockdown cells treated with this compound, it indicates the phenotype is likely due to an off-target effect.
-
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 4. Facebook [cancer.gov]
- 5. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: LY3007113 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a pivotal target for therapeutic intervention in a host of diseases, including cancer and chronic inflammatory conditions. This guide provides an objective comparison of LY3007113, a notable p38 MAPK inhibitor, with other key inhibitors that have been evaluated in clinical settings. We present supporting experimental data, detailed methodologies for key assays, and visualizations to clarify complex pathways and workflows.
Introduction to p38 MAPK Inhibition
The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Of these, the ubiquitously expressed p38α is the most studied isoform and is considered the primary mediator of inflammatory signaling. Activation of p38 MAPK, typically through dual phosphorylation by upstream kinases like MKK3 and MKK6, triggers a cascade that results in the phosphorylation of downstream substrates. A key substrate is the MAPK-activated protein kinase 2 (MAPKAP-K2), which plays a crucial role in regulating the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] By blocking the activity of p38, small-molecule inhibitors aim to suppress this inflammatory cascade, reduce cytokine production, and in the context of oncology, induce tumor cell apoptosis.[3]
This compound: A Profile
This compound is an orally active, synthetic small-molecule inhibitor that specifically targets the p38 MAPK pathway.[1] Developed by Eli Lilly and Company, it functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the p38 kinase.[1]
Preclinical & Clinical Overview: In preclinical studies, this compound demonstrated intracellular activity by inhibiting the phosphorylation of MAPKAP-K2 in various cancer cell lines, including HeLa and human glioblastoma (U87MG) cells.[2] It also showed anti-tumor activity in xenograft models of ovarian and kidney cancers.[2]
A Phase 1 clinical trial was conducted in patients with advanced cancer to determine the safety and recommended Phase 2 dose. The maximum tolerated dose (MTD) was established at 30 mg administered orally every 12 hours.[4] However, the study concluded that a biologically effective dose could not be achieved due to toxicity.[4] Common treatment-related adverse events included tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue. Consequently, further clinical development of this compound was not pursued.
Comparative Data of p38 MAPK Inhibitors
The development of p38 MAPK inhibitors has been challenging, with many candidates failing in clinical trials due to toxicity or lack of efficacy.[5] The following table summarizes the quantitative data for this compound and other prominent p38 MAPK inhibitors.
| Inhibitor | Company | Target (IC50/Ki) | Mechanism | Key Clinical Indication(s) | Clinical Status/Outcome |
| This compound | Eli Lilly | p38 MAPK | ATP-Competitive | Advanced Cancer | Phase 1; Development halted due to toxicity[4] |
| Ralimetinib (LY2228820) | Eli Lilly | p38α (IC50: 5.3 nM), p38β (IC50: 3.2 nM)[6][7] | ATP-Competitive | Advanced Cancer | Phase 1/2; Recommended Phase 2 dose established[6] |
| Neflamapimod (VX-745) | Vertex Pharma | p38α (IC50: 10 nM), p38β (IC50: 220 nM)[8] | ATP-Competitive | Rheumatoid Arthritis, Alzheimer's, CNS disorders | Phase 1 trial showed efficacy signal but development hampered by CNS toxicity in preclinical models[5] |
| Talmapimod (SCIO-469) | Scios | p38α (IC50: 9 nM)[9] | ATP-Competitive | Rheumatoid Arthritis, Multiple Myeloma | Phase 2; Showed no significant efficacy in RA[10]; Transient effect on acute-phase reactants[10] |
| Doramapimod (BIRB 796) | Boehringer Ingelheim | p38α (IC50: 38 nM), p38β (IC50: 65 nM)[1][11] | Allosteric (DFG-out) | Crohn's Disease, Rheumatoid Arthritis | Phase 2/3; Failed to show efficacy in Crohn's disease; Liver toxicity observed[5] |
| AMG-548 | Amgen | p38α (Ki: 0.5 nM), p38β (Ki: 3.6 nM) | ATP-Competitive | Inflammatory Diseases | Preclinical/Phase 1; Associated with increased liver enzymes |
| PH-797804 | Pfizer | p38α (IC50: 26 nM), p38β (IC50: 102 nM)[2][3] | ATP-Competitive | Inflammatory Diseases (e.g., Arthritis) | Phase 2; Potent anti-inflammatory activity in preclinical models[3] |
| Losmapimod (GW856553) | GlaxoSmithKline | p38α (pKi: 8.1), p38β (pKi: 7.6)[12][13] | ATP-Competitive | COPD, Acute Coronary Syndrome, FSHD | Phase 3; Showed mixed results in various indications[14][15] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. pKi: -log(Ki). Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for testing inhibitors.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for p38 Inhibitor Screening.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of p38 MAPK inhibitors.
Biochemical p38α Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on purified p38α kinase.
Methodology:
-
Reagents: Recombinant human p38α kinase, biotinylated ATF2 substrate peptide, ATP, kinase reaction buffer (e.g., HEPES, MgCl₂, DTT).
-
Procedure: a. The inhibitor (e.g., this compound) is serially diluted in DMSO and pre-incubated with the p38α enzyme in the kinase reaction buffer for a defined period (e.g., 30 minutes) at room temperature. b. The kinase reaction is initiated by adding a mixture of ATP and the biotinylated ATF2 substrate. c. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C. d. The reaction is stopped by adding EDTA.
-
Detection: The amount of phosphorylated ATF2 is quantified. A common method is to use a luminescence-based assay like ADP-Glo™, which measures the amount of ADP produced, or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using a phospho-specific antibody.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Cellular Phospho-MAPKAP-K2 (p-MK2) Assay
Objective: To measure the inhibition of p38 MAPK activity within a cellular context by quantifying the phosphorylation of its direct substrate, MAPKAP-K2.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HeLa, U937) are cultured under standard conditions.
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere. b. Cells are pre-treated with various concentrations of the p38 inhibitor or DMSO (vehicle control) for 1-2 hours. c. The p38 pathway is then activated by adding a stimulus, such as lipopolysaccharide (LPS) for PBMCs or anisomycin for cancer cell lines, for a short period (e.g., 20-30 minutes).[4] d. The reaction is stopped, and cells are immediately lysed with a buffer containing protease and phosphatase inhibitors.
-
Detection: The cell lysates are analyzed for levels of phosphorylated MAPKAP-K2 (p-MK2) and total MAPKAP-K2. This can be done via:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against p-MK2 and total MK2, followed by a secondary antibody for detection.
-
ELISA: A sandwich ELISA format using capture and detection antibodies specific for p-MK2.
-
Flow Cytometry: Intracellular staining with a fluorescently-labeled anti-p-MK2 antibody.[4]
-
-
Data Analysis: The ratio of p-MK2 to total MK2 is calculated and normalized to the stimulated control. The IC50 value is determined from the resulting dose-response curve.
Lipopolysaccharide (LPS)-Induced TNF-α Production Assay
Objective: To assess the functional consequence of p38 inhibition by measuring the suppression of pro-inflammatory cytokine production.
Methodology:
-
Cell Source: Human whole blood or isolated PBMCs are commonly used.
-
Procedure: a. Cells are pre-incubated with serial dilutions of the p38 inhibitor or vehicle control for 1 hour. b. LPS (e.g., from E. coli) is added to stimulate TNF-α production. c. The culture is incubated for a period of 4-18 hours at 37°C.
-
Detection: The cell culture supernatant is collected after centrifugation. The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of TNF-α produced is compared to the LPS-stimulated control. The IC50 value, representing the concentration of inhibitor required to reduce TNF-α production by 50%, is calculated from the dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p38 MAPK Inhibitors: LY3007113 vs. Ralimetinib (LY2228820)
In the landscape of targeted cancer therapy, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a pivotal regulator of the tumor microenvironment, influencing cell survival, migration, and invasion.[1][2] This has led to the development of numerous inhibitors targeting this pathway, including LY3007113 and Ralimetinib (LY2228820), both developed by Eli Lilly. This guide provides an objective comparison of these two investigational drugs based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in understanding their similarities and key distinctions.
Mechanism of Action: A Tale of Two Targets?
Both this compound and Ralimetinib were initially developed as potent, orally active, small-molecule inhibitors of p38 MAPK.[3][4][5][6] The p38 MAPK pathway, when activated by stressors such as inflammation, oncogenic stress, radiotherapy, and chemotherapy, plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-6, which can promote tumor growth and survival.[3][7][8] By inhibiting p38 MAPK, these drugs aim to disrupt this signaling cascade, thereby reducing inflammation and potentially inducing tumor cell apoptosis.[4][5][6]
The primary downstream effector of p38 MAPK is MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2). Inhibition of p38 MAPK activity is often measured by a decrease in the phosphorylation of MK2.[3][9]
However, a recent paradigm-shifting discovery has revealed that the anticancer activity of Ralimetinib may be primarily driven by the inhibition of the Epidermal Growth Factor Receptor (EGFR), a target against which it is significantly less potent than against p38α.[1] This finding suggests that while Ralimetinib is a potent p38 MAPK inhibitor, its clinical efficacy in oncology may be attributable to this off-target effect. This complicates a direct comparison with this compound, for which such a dual mechanism has not been reported.
In Vitro Potency
| Compound | Target | IC50 | Assay Type |
| Ralimetinib (LY2228820) | p38α MAPK | 5.3 nM | Cell-free enzymatic assay |
| p38β MAPK | 3.2 nM | Cell-free enzymatic assay | |
| p38 MAPK | 7 nM | Cell-free assay | |
| EGFR | >30-fold less potent than p38α | Not specified | |
| This compound | p38 MAPK isoforms | Not publicly available | - |
Table 1: In Vitro Potency of Ralimetinib and this compound. [1][3]
Preclinical Efficacy
Both compounds have demonstrated anti-tumor activity in various preclinical models.
Ralimetinib (LY2228820) has shown efficacy in a range of human cancer xenograft models, including glioblastoma, multiple myeloma, breast, ovarian, and lung cancer.[8] In preclinical studies, Ralimetinib was shown to inhibit the phosphorylation of MK2 and reduce the secretion of cytokines like IL-6.[8]
This compound has also demonstrated preclinical activity. It inhibited the phosphorylation of MAPKAP-K2 in HeLa cells and in human glioblastoma (U87MG) tumors implanted in mice.[7] Furthermore, this compound showed anti-tumor activity as a single agent in xenograft models of human ovarian and kidney cancers, as well as leukemia.[5][7]
A direct comparison of their preclinical efficacy is challenging as no head-to-head studies have been published.
Clinical Trial Data
Both this compound and Ralimetinib have undergone Phase I clinical evaluation in patients with advanced cancers.
This compound
A Phase I dose-escalation study of this compound administered orally every 12 hours (Q12H) in patients with advanced cancer established a maximum tolerated dose (MTD) of 30 mg Q12H.[7][10][11]
| Parameter | Value |
| Recommended Phase 2 Dose | 30 mg Q12H |
| Most Frequent Adverse Events (>10%) | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue |
| Grade ≥ 3 Treatment-Related Adverse Events | Upper gastrointestinal hemorrhage, increased hepatic enzyme (at 40 mg Q12H) |
| Pharmacokinetics | Approximately dose-proportional increase in exposure; time-independent pharmacokinetics after repeated dosing. Mean tmax ~2 hours, geometric mean t1/2 ~10 hours. |
| Pharmacodynamics | Inhibition of p-MAPKAP-K2 in peripheral blood mononuclear cells was observed, but the biologically effective dose (BED) was not achieved. |
| Clinical Activity | Best overall response was stable disease in 3 out of 27 patients in the dose-confirmation part of the study. |
Table 2: Summary of Phase I Clinical Trial Data for this compound. [7][10][11]
Further clinical development of this compound was not planned as toxicity precluded achieving a biologically effective dose.[7][10]
Ralimetinib (LY2228820)
Ralimetinib also underwent a Phase I dose-escalation study in patients with advanced cancer, both as a single agent and in combination with tamoxifen.[8][12]
| Parameter | Value |
| Recommended Phase 2 Dose | 300 mg Q12H (monotherapy or with tamoxifen) |
| Most Frequent Adverse Events | Rash, fatigue, nausea, constipation, pruritus, vomiting |
| Pharmacokinetics | Plasma exposure (Cmax and AUC) increased in a dose-dependent manner. |
| Pharmacodynamics | After a single dose, inhibited p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells. |
| Clinical Activity | No complete or partial responses were observed. 19 out of 89 patients (21.3%) achieved stable disease with a median duration of 3.7 months. |
Table 3: Summary of Phase I Clinical Trial Data for Ralimetinib. [8][12]
A Phase I/II trial of Ralimetinib in combination with radiotherapy and temozolomide for newly diagnosed glioblastoma has also been conducted.[13]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are extensive. Below is a summary of the key methodologies cited.
p38 MAPK Inhibition Assay (Ralimetinib)
The in vitro inhibition of p38α by Ralimetinib was determined using recombinant human p38α in a standard filter binding protocol with ATP[γ-33P] and an EGFR 21-mer peptide as substrates.[14]
Cellular Phosphorylation Assay (Both Compounds)
To assess the intracellular activity of the inhibitors, the phosphorylation of downstream targets was measured. For Ralimetinib, the level of phospho-MAPKAP-K2 (pMK2) in RAW 264.7 cells was determined after stimulation with anisomycin.[14] For this compound, a similar approach was used in HeLa cells and in peripheral blood mononuclear cells from patients in the clinical trial.[7]
In Vivo Xenograft Studies
For both compounds, preclinical efficacy was evaluated in xenograft models. This typically involves the subcutaneous implantation of human tumor cells into immunocompromised mice. Once tumors are established, the mice are treated with the investigational drug or a vehicle control, and tumor growth is monitored over time.[7][8][15]
Summary of Key Differences
| Feature | This compound | Ralimetinib (LY2228820) |
| Primary Target(s) | p38 MAPK | p38 MAPK, EGFR |
| In Vitro Potency (p38α) | Not publicly available | 5.3 nM |
| Recommended Phase 2 Dose | 30 mg Q12H | 300 mg Q12H |
| Clinical Development Status | Further development not planned | Phase II completed for ovarian cancer |
| Key Limitation in Phase I | Toxicity precluded achieving a biologically effective dose | Lack of objective responses (CR/PR) |
Table 4: Key Differences between this compound and Ralimetinib.
Conclusion
Both this compound and Ralimetinib are potent inhibitors of the p38 MAPK pathway that have been evaluated in early-phase clinical trials for cancer. While they share a common initial target, the clinical development trajectories and, potentially, their primary mechanisms of anticancer action, appear to diverge. The clinical development of this compound was halted due to a narrow therapeutic window, where toxicities prevented reaching a dose that could provide a sustained biological effect. In contrast, Ralimetinib progressed further into clinical trials, but its efficacy in oncology may be linked to off-target EGFR inhibition.
For researchers and drug developers, this comparison underscores the complexities of targeting the p38 MAPK pathway in cancer. The experience with these two agents highlights the importance of understanding the complete selectivity profile of a kinase inhibitor and the challenges of achieving a therapeutic index that allows for effective target engagement in a clinical setting. The unexpected finding with Ralimetinib also emphasizes the value of deep mechanistic studies to elucidate the true drivers of a drug's efficacy.
References
- 1. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | Benchchem [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 trial of ralimetinib (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of p38 MAPK Inhibitors: LY3007113 vs. SCIO-469
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the p38 mitogen-activated protein kinase (MAPK) pathway presents a compelling, albeit challenging, target. This pathway plays a crucial role in inflammatory responses and cell survival, making it a key player in the tumor microenvironment. This guide provides a detailed comparison of two p38 MAPK inhibitors, LY3007113 and SCIO-469 (talmapimod), summarizing their performance based on available preclinical and clinical data to inform future research and development.
At a Glance: Key Differences
| Feature | This compound | SCIO-469 (Talmapimod) |
| Target | p38 MAPK[1] | p38α MAPK[2] |
| Development Status | Further clinical development not planned[3][4][5] | Investigated in multiple clinical trials |
| Primary Therapeutic Areas Investigated | Advanced Cancer[3][4] | Multiple Myeloma, Rheumatoid Arthritis[6] |
| Known Selectivity | Information not publicly available | ~10-fold selective for p38α over p38β; >2000-fold over a panel of 20 other kinases. |
Mechanism of Action: Targeting the p38 MAPK Pathway
Both this compound and SCIO-469 are small molecule inhibitors that target the p38 MAPK signaling pathway. This pathway is a cascade of protein phosphorylations that is activated by cellular stressors and inflammatory cytokines.[2][7][8][9][10] The activation of p38 MAPK leads to the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAP-K2), which in turn regulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[11] By inhibiting p38 MAPK, both this compound and SCIO-469 aim to reduce inflammation and induce apoptosis in cancer cells.[1][11]
Below is a diagram illustrating the canonical p38 MAPK signaling pathway and the points of inhibition for these compounds.
Potency and Selectivity: A Quantitative Comparison
A critical aspect of any kinase inhibitor is its potency (how much of the drug is needed to be effective) and selectivity (how specifically it hits its intended target).
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound | p38 MAPK | Not Publicly Available | Metabolites are reported to have 1/2 to 1/3 the potency of the parent compound.[3] |
| SCIO-469 (Talmapimod) | p38α | 9 | ~10-fold vs. p38β, >2000-fold vs. a panel of 20 other kinases. |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The lack of a publicly available IC50 value for this compound makes a direct potency comparison challenging. However, the data for SCIO-469 indicates high potency for p38α and significant selectivity against other kinases, which is a desirable characteristic to minimize off-target effects.
Preclinical Performance
This compound
Preclinical studies demonstrated that this compound effectively inhibits the phosphorylation of MAPKAP-K2, a direct downstream target of p38 MAPK, in various cancer cell lines, including HeLa and human glioblastoma (U87MG) cells.[3][11] In vivo, orally administered this compound showed anti-tumor activity in xenograft models of human ovarian and kidney cancers, as well as leukemia.[3]
SCIO-469 (Talmapimod)
SCIO-469 has been evaluated in preclinical models of multiple myeloma. It has been shown to inhibit p38 MAPK phosphorylation and reduce tumor growth.
Clinical Trial Outcomes
This compound
A Phase 1 clinical trial was conducted in patients with advanced cancer to determine the safety, tolerability, and recommended Phase 2 dose of this compound.[3][4] The study established a maximum tolerated dose (MTD) of 30 mg every 12 hours.[4][5] However, the trial did not achieve the desired level of target inhibition at this dose, and further clinical development of this compound was not pursued due to toxicity concerns that prevented dose escalation to a biologically effective level.[3][4][5]
SCIO-469 (Talmapimod)
SCIO-469 has been investigated in clinical trials for both rheumatoid arthritis and multiple myeloma.
-
Rheumatoid Arthritis: A 24-week, randomized, double-blind, placebo-controlled study in patients with active rheumatoid arthritis did not show a significant difference in efficacy between SCIO-469 and placebo.
-
Multiple Myeloma: A Phase 2 trial in relapsed refractory multiple myeloma found that SCIO-469 as a monotherapy resulted in stable disease in 24% of patients. When combined with bortezomib, the response rate was higher. The treatment was generally well-tolerated.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon prior research. Below are generalized workflows for key experiments mentioned in the literature for these compounds.
In Vivo Xenograft Study Workflow
This diagram outlines a typical workflow for evaluating the efficacy of a drug in a cancer xenograft model.
Protocol Details: While specific, detailed protocols for this compound and SCIO-469 preclinical studies are not publicly available, a general approach for a xenograft study would involve:
-
Cell Line Maintenance: Culturing the selected cancer cell line (e.g., U87MG for glioblastoma, a multiple myeloma cell line for SCIO-469 studies) under standard conditions.
-
Animal Model: Using immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously injecting a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allowing tumors to grow to a predetermined size (e.g., 100-200 mm³) before randomizing the mice into treatment and control groups.
-
Drug Administration: Administering the compound (this compound or SCIO-469) or a vehicle control to the mice according to a specified dosing schedule (e.g., once or twice daily via oral gavage).
-
Monitoring: Measuring tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: Euthanizing the mice when tumors reach a predetermined endpoint size or at the end of the study period. Tumors may be excised for further analysis (e.g., western blotting for p-MAPKAP-K2). Statistical analysis is then performed to compare tumor growth between the treatment and control groups.
Conclusion
Both this compound and SCIO-469 are inhibitors of the p38 MAPK pathway with demonstrated preclinical anti-cancer activity. However, their clinical development trajectories have diverged significantly. While SCIO-469 has progressed through multiple clinical trials, the development of this compound was halted due to an unfavorable therapeutic window, where a biologically effective dose could not be reached without significant toxicity.
For researchers in the field, the story of these two molecules highlights the critical importance of not only potency and selectivity but also the therapeutic index in the successful development of kinase inhibitors. The available data on SCIO-469, particularly its selectivity profile, may offer a more promising starting point for further investigation and development of p38 MAPK inhibitors for oncology applications. Future research should focus on optimizing the therapeutic window of p38 MAPK inhibitors to unlock their full potential in treating cancer and inflammatory diseases.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 6. Rapid in vivo testing of drug response in multiple myeloma made possible by xenograft to turkey embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. This compound | Benchchem [benchchem.com]
A Comparative Guide to p38 MAPK Inhibitors: LY3007113 and VX-745 (Neflamapimod)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: LY3007113, developed by Eli Lilly and Company for oncology applications, and VX-745 (neflamapimod), developed by Vertex Pharmaceuticals and later licensed to EIP Pharma for central nervous system (CNS) disorders. Both compounds target the p38 MAPK signaling pathway, a critical regulator of cellular responses to stress and inflammation, but their development trajectories and reported pharmacological profiles exhibit key differences.
Mechanism of Action and Signaling Pathway
Both this compound and VX-745 are small molecule inhibitors that target the p38 MAPK, a family of serine/threonine kinases.[1][2] The p38 MAPK pathway is a key signaling cascade involved in cellular processes such as inflammation, apoptosis, and cell differentiation.[3] Inhibition of p38 MAPK, particularly the α-isoform, can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β and influence downstream signaling events.[3]
Below is a diagram illustrating the canonical p38 MAPK signaling pathway and the points of intervention for inhibitors like this compound and VX-745.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and VX-745, highlighting their potency and clinical pharmacokinetic parameters. A direct head-to-head comparison of in vitro potency is challenging due to the lack of publicly available IC50 data for this compound from comparable assays.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | VX-745 (Neflamapimod) | Reference(s) |
| Target | p38 MAPK | p38α MAPK | [1][2] |
| IC50 (p38α) | Not Publicly Available | 9-10 nM | [4] |
| IC50 (p38β) | Not Publicly Available | 220 nM | [4] |
| Selectivity | Primarily targets p38α | ~22-fold selective for p38α over p38β; no inhibition of p38γ. | [4] |
Table 2: Clinical Pharmacokinetics and Pharmacodynamics
| Parameter | This compound | VX-745 (Neflamapimod) | Reference(s) |
| Indication | Advanced Cancer | Alzheimer's Disease, Huntington's Disease, Dementia with Lewy Bodies | [2][5][6] |
| Route of Admin. | Oral | Oral | [5][6] |
| Max. Tolerated Dose | 30 mg every 12 hours | 40 mg twice daily (in AD trials) | [6][7] |
| tmax | ~2 hours | Not specified in provided results | [5] |
| t1/2 | ~10 hours | Not specified in provided results | [5] |
| Pharmacodynamic Marker | Inhibition of MAPKAP-K2 phosphorylation | Reduction in CSF phospho-tau and tau | [5][6] |
Experimental Protocols
Detailed experimental protocols are crucial for interpreting and replicating scientific findings. Below are summaries of methodologies used in key preclinical and clinical studies for both compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor involves a biochemical assay. The general workflow is as follows:
Specifics for VX-745: For VX-745, a spectrophotometric coupled-enzyme assay was utilized to determine the IC50 for p38α and p38β. A fixed concentration of the respective enzyme (15 nM) was incubated with varying concentrations of VX-745 in DMSO for 10 minutes before initiating the kinase reaction.
Cellular Assay: Inhibition of Cytokine Production
To assess the activity of p38 inhibitors in a cellular context, assays measuring the inhibition of pro-inflammatory cytokine production are commonly employed.
Protocol Outline:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the p38 inhibitor (this compound or VX-745) before stimulation.
-
Cytokine Measurement: After a set incubation period, the concentration of cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant is measured using methods like ELISA.
-
Data Analysis: The IC50 for cytokine inhibition is calculated from the dose-response curve.
For VX-745, this type of assay in human PBMCs yielded IC50 values of 56 nM for IL-1β and 52 nM for TNF-α.
In Vivo Pharmacodynamic Assay: MAPKAP-K2 Phosphorylation
The inhibition of the downstream substrate of p38, MAPK-activated protein kinase 2 (MAPKAP-K2), serves as a key pharmacodynamic biomarker for p38 inhibitor activity in vivo.
Protocol Outline (as described for this compound preclinical studies):
-
Animal Model: Mice with implanted human glioblastoma tumors (U87MG) were used.[5]
-
Drug Administration: this compound was administered orally.[5]
-
Sample Collection: Peripheral blood and tumor tissue were collected at specified time points after drug administration.[5]
-
Phospho-MAPKAP-K2 Measurement: The levels of phosphorylated MAPKAP-K2 in the collected samples were quantified, likely using techniques such as Western blotting or ELISA with phospho-specific antibodies.
-
Analysis: The degree of inhibition of MAPKAP-K2 phosphorylation was correlated with the dose and plasma concentration of this compound.
In preclinical studies, orally administered this compound was shown to inhibit the phosphorylation of MAPKAP-K2 in both peripheral blood and tumors.[5]
Clinical Development and Therapeutic Focus
The distinct clinical development paths of this compound and VX-745 underscore their differing therapeutic targets and potential applications.
This compound in Oncology
This compound was evaluated in a Phase 1 clinical trial for patients with advanced cancer.[7] The study aimed to establish a recommended Phase 2 dose. The maximum tolerated dose was determined to be 30 mg administered orally every 12 hours.[7] While the drug exhibited an approximately dose-proportional increase in exposure, it failed to achieve the desired level of sustained inhibition of its primary biomarker, MAPKAP-K2, in peripheral blood mononuclear cells.[7] The best overall response was stable disease in a small subset of patients.[7] Further clinical development of this compound was not pursued due to toxicities that prevented reaching a biologically effective dose.[7]
VX-745 (Neflamapimod) in CNS Disorders
In contrast, VX-745 has been repurposed for CNS disorders, with a focus on neurodegenerative diseases where neuroinflammation and synaptic dysfunction are implicated. It has undergone Phase 2 clinical trials for Alzheimer's disease, Huntington's disease, and Dementia with Lewy Bodies.[2][6] In a Phase 2b trial in early Alzheimer's disease, neflamapimod did not meet the primary endpoint of improving episodic memory over 24 weeks.[6] However, it did lead to a significant reduction in cerebrospinal fluid levels of total tau and phospho-tau, suggesting target engagement and a potential effect on downstream pathology.[6] These findings have prompted consideration for further studies at higher doses and for longer durations.
Summary and Conclusion
This compound and VX-745 (neflamapimod) are both inhibitors of p38 MAPK, but their development stories have diverged significantly. VX-745 has well-characterized in vitro potency and selectivity for p38α and is being actively investigated for its potential to modify the course of neurodegenerative diseases by targeting synaptic dysfunction and neuroinflammation. In contrast, the clinical development of this compound in oncology was halted due to an unfavorable therapeutic index, where a biologically effective dose could not be achieved without dose-limiting toxicities.
For researchers in the field, the comparison of these two molecules provides valuable insights into the therapeutic potential and challenges of targeting the p38 MAPK pathway. The data for VX-745 suggests that with appropriate selectivity and pharmacokinetic properties, p38α inhibition remains a viable strategy for CNS disorders. The experience with this compound, however, highlights the critical importance of achieving a therapeutic window where target engagement and clinical benefit can be realized without undue toxicity, a common hurdle in the development of kinase inhibitors. Future research in this area will likely focus on developing even more selective inhibitors and exploring combination therapies to enhance efficacy and mitigate adverse effects.
References
- 1. promega.com.cn [promega.com.cn]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cervomed.com [cervomed.com]
- 7. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p38 MAPK Inhibitors: LY3007113 vs. BIRB 796
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway: LY3007113 and BIRB 796 (Doramapimod). Developed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanisms of action, biochemical potency, selectivity, and performance in preclinical and clinical settings.
Introduction to p38 MAPK Inhibitors
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] It plays a central role in inflammation, apoptosis, cell differentiation, and cell cycle control.[1] Dysregulation of this pathway is implicated in numerous diseases, including inflammatory disorders and cancer, making its components attractive therapeutic targets.[3][4]
This compound is a synthetic, orally active pyridopyrimidine compound developed by Eli Lilly and Company.[5] It functions as an ATP-competitive inhibitor of p38 MAPK, targeting the kinase's active site.[5]
BIRB 796 (Doramapimod) , developed by Boehringer Ingelheim, is a diaryl urea-based compound.[6] It is distinguished by its novel allosteric mechanism of inhibition, binding to a site distinct from the ATP-binding pocket and stabilizing an inactive conformation of the kinase.[6][7]
Mechanism of Action: A Tale of Two Binding Modes
Both compounds inhibit the p38 MAPK pathway, but their molecular interactions with the target kinase differ significantly. The p38 pathway is a linear cascade where a series of kinases phosphorylate and activate one another, culminating in the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MAPKAP-K2), leading to a variety of cellular responses.[1][5][8]
Caption: The p38 MAPK signaling pathway and points of inhibition.
This compound acts as a classic ATP-competitive inhibitor. It binds to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream substrates.[5] This direct competition is a common mechanism for kinase inhibitors.
BIRB 796 utilizes a more unique allosteric mechanism. It binds to a distinct, allosteric pocket on the p38 kinase, which requires a significant conformational change in the Asp-Phe-Gly (DFG) motif of the activation loop.[6] This "DFG-out" conformation is inactive. This binding mode results in very slow dissociation kinetics, making BIRB 796 a highly potent and long-acting inhibitor.[9][10]
Quantitative Data: Potency and Selectivity
The following tables summarize the quantitative data for this compound and BIRB 796, focusing on their inhibitory potency against p38 isoforms and other kinases.
Table 1: Biochemical Potency (IC₅₀/Kd)
| Target | This compound | BIRB 796 (Doramapimod) |
| p38α (MAPK14) | Data not publicly available | IC₅₀: 38 nM[10], Kd: 0.1 nM[9] |
| p38β (MAPK11) | Data not publicly available | IC₅₀: 65 nM[10] |
| p38γ (MAPK12) | Data not publicly available | IC₅₀: 200 nM[10] |
| p38δ (MAPK13) | Data not publicly available | IC₅₀: 520 nM[10] |
| JNK2 | Data not publicly available | IC₅₀: 98 nM |
| c-Raf-1 | Data not publicly available | IC₅₀: 1.4 µM |
| B-Raf | Data not publicly available | IC₅₀: 83 nM[11] |
| Abl | Data not publicly available | IC₅₀: 14.6 µM[10] |
IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | This compound (30 mg Q12H) | BIRB 796 |
| Tmax (Time to peak concentration) | ~2 hours[12] | Data not available from searches |
| t1/2 (Elimination half-life) | ~10 hours[12] | Data not available from searches |
| Administration | Oral[12] | Oral[6] |
| Key Clinical Finding | Development halted due to toxicity precluding achievement of a biologically effective dose.[13] | Phase III trial for Crohn's Disease showed no clinical efficacy compared to placebo.[14] |
Experimental Data and Protocols
Preclinical Efficacy
This compound:
-
In Vitro: Demonstrated intracellular activity by inhibiting the phosphorylation of MAPKAP-K2 in HeLa cells.[5][12]
-
In Vivo: Oral administration in mice inhibited MAPKAP-K2 phosphorylation in peripheral blood and in U87MG human glioblastoma tumors.[5][12] Showed anti-tumor activity as a single agent in xenograft models of human ovarian, kidney, and leukemia cancers.[5][12]
BIRB 796 (Doramapimod):
-
In Vitro: Potently inhibits the production of TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) with an EC₅₀ of 16-22 nM.[9][15] In glioblastoma cell lines (U87 and U251), it inhibited proliferation, migration, and invasion in a dose- and time-dependent manner.[7][16]
-
In Vivo: Demonstrated efficacy in a mouse model of collagen-induced arthritis, inhibiting arthritis severity by 63% at an oral dose of 30 mg/kg.[14] It also inhibited 84% of TNF-α production in LPS-stimulated mice.[9][10]
Representative Experimental Protocol: In Vitro TNF-α Inhibition Assay
This protocol describes a common method to assess the potency of p38 MAPK inhibitors in a cellular context.
Caption: Workflow for a cell-based TNF-α inhibition assay.
Methodology:
-
Cell Culture: Human monocytic cell lines like THP-1, or freshly isolated PBMCs, are cultured under standard conditions.[9]
-
Plating: Cells are seeded into 96-well plates at an appropriate density.
-
Inhibitor Treatment: Cells are pre-incubated with a serial dilution of the test inhibitor (e.g., BIRB 796) for 30 minutes to 2 hours.[9]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to stimulate the production of TNF-α.[9]
-
Incubation: The plates are incubated overnight (18-24 hours) to allow for cytokine production.[9]
-
Quantification: The cell culture supernatant is collected, and the concentration of human TNF-α is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The results are analyzed using a nonlinear regression model (e.g., three-parameter logistic model) to determine the half-maximal effective concentration (EC₅₀) of the inhibitor.[9]
Summary and Comparison
This compound and BIRB 796 represent two distinct approaches to inhibiting the p38 MAPK pathway. Their key differences are critical for researchers selecting a tool compound or considering therapeutic development.
Caption: Head-to-head comparison of this compound and BIRB 796.
Key Distinctions:
-
Binding Mode: this compound is an ATP-competitive inhibitor, whereas BIRB 796 is a highly potent, slow-dissociating allosteric inhibitor.[5][6]
-
Potency: BIRB 796 demonstrates picomolar to nanomolar affinity for p38 isoforms, making it one of the most potent inhibitors described.[9][10] Quantitative potency data for this compound is less available in the public domain.
-
Selectivity: BIRB 796, while highly potent for p38α, also inhibits other kinases like JNK2 and B-Raf at nanomolar concentrations, which may contribute to its biological activity and potential side effects.[10][11] this compound is described as a specific p38 MAPK inhibitor.[5]
-
Clinical Outcome: Both compounds faced setbacks in clinical development. This compound was discontinued due to a narrow therapeutic window, with toxicity preventing the administration of a biologically effective dose in cancer patients.[12][13] BIRB 796 failed to show efficacy in a Phase III trial for Crohn's disease.[14]
For researchers, the choice between these inhibitors depends on the experimental goal. BIRB 796 offers exceptional potency and a well-characterized, unique mechanism, but its off-target activities must be considered when interpreting results. This compound may offer a more conventional ATP-competitive profile, but its clinical development was limited by toxicity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Facebook [cancer.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. opnme.com [opnme.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. eurodiagnostico.com [eurodiagnostico.com]
- 16. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of p38 MAPK Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of external stimuli, including stress, cytokines, and growth factors.[1][2][3] Its role in cancer is complex, exhibiting both tumor-suppressive and pro-oncogenic functions depending on the cellular context and tumor stage.[1][2] This dual nature makes the p38 MAPK pathway a compelling, albeit challenging, target for cancer therapy. This guide provides a comparative analysis of the efficacy of several prominent p38 MAPK inhibitors in cancer cells, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical research.
The p38 MAPK Signaling Pathway in Cancer
The p38 MAPK cascade is a key signaling pathway that cancer cells utilize to adapt to various environmental cues.[3] Activation of p38 MAPK can lead to diverse cellular outcomes, including cell cycle arrest, apoptosis, and inflammation.[1][4] In some contexts, p38 MAPK acts as a tumor suppressor by promoting apoptosis and cell cycle checkpoints.[2] Conversely, in advanced stages of cancer, its activation can contribute to invasion, metastasis, and angiogenesis.[1][4] The multifaceted role of this pathway underscores the importance of understanding the specific effects of its inhibition in different cancer types.
Below is a diagram illustrating the core components of the p38 MAPK signaling pathway.
Caption: The p38 MAPK signaling cascade.
Comparative Efficacy of p38 MAPK Inhibitors
A variety of small molecule inhibitors targeting p38 MAPK have been developed and evaluated in preclinical and clinical settings. Their efficacy can vary significantly depending on the specific inhibitor, the cancer cell type, and the genetic background of the tumor. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several notable p38 MAPK inhibitors across different cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Reference(s) |
| Ralimetinib (LY2228820) | - | p38α: 5.3 nM, p38β: 3.2 nM | HeLa (p-MK2): 9.8 nM | [5][6] |
| Talmapimod (SCIO-469) | Multiple Myeloma (MM.1S) | p38α: 9 nM | MM.1S: 100-200 nM (inhibits p38 phosphorylation) | [1][7][8] |
| Doramapimod (BIRB-796) | - | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM | THP-1 (TNF-α): EC50 16-22 nM | [9][10][11] |
| SB203580 | MDA-MB-231 (Breast Cancer) | - | 85.1 µM | [2][12] |
| SB202190 | MDA-MB-231 (Breast Cancer) | p38α: 50 nM, p38β2: 100 nM | 46.6 µM | [2][12] |
Experimental Workflow for Inhibitor Evaluation
A typical workflow for assessing the efficacy of p38 MAPK inhibitors in cancer cells involves a series of in vitro assays to determine their impact on cell viability, target engagement, and downstream cellular processes.
Caption: A typical experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with p38 MAPK inhibitors.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
p38 MAPK inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the p38 MAPK inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the various inhibitor concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of the inhibitor.
Western Blot for p38 MAPK Activation
This protocol is used to determine the phosphorylation status of p38 MAPK and its downstream target, MK2, to confirm target engagement by the inhibitor.[4][17][18][19]
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-MK2, anti-total-MK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated and control cells with protein lysis buffer. Quantify the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of p38 MAPK inhibitors on cell cycle progression.[3][20][21][22]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated and control cells by trypsinization. Wash the cells with cold PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at 37°C in the dark.[21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
Conclusion
The comparative efficacy of p38 MAPK inhibitors in cancer cells is highly context-dependent. While some inhibitors show broad activity across different cancer types, others may be more effective in specific cellular backgrounds. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to systematically evaluate and compare the therapeutic potential of novel and existing p38 MAPK inhibitors. A thorough understanding of their differential effects on cell viability, target phosphorylation, and cell cycle progression is crucial for the rational development of p38 MAPK-targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 4. 4.8.4. Western Blot Studies for p-p38 MAPK [bio-protocol.org]
- 5. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 2.8. Western Blotting for Mitogen-Activated Protein Kinase (MAPK) Expressions [bio-protocol.org]
- 18. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. cancer.wisc.edu [cancer.wisc.edu]
Navigating the Therapeutic Tightrope: A Comparative Guide to the Toxicity Profiles of p38 MAPK Inhibitors
For researchers, scientists, and drug development professionals, the quest for effective and safe therapeutics is a paramount challenge. Inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a key regulator of inflammatory responses, have long been a promising avenue for treating a multitude of diseases. However, their clinical development has been fraught with challenges, primarily due to dose-limiting toxicities. This guide provides an objective comparison of the toxicity profiles of prominent p38 MAPK inhibitors, supported by available clinical trial data and an overview of the experimental methodologies used to assess their safety.
The p38 MAPK signaling cascade plays a crucial role in cellular responses to stress and inflammation, making it an attractive target for therapeutic intervention in inflammatory diseases, neurodegenerative disorders, and cancer. Despite the development of numerous potent inhibitors, their journey to clinical approval has been largely unsuccessful due to a narrow therapeutic window and significant adverse effects. The most commonly observed toxicities include hepatotoxicity, cardiotoxicity, skin rashes, and neurological side effects. Understanding the nuances of these toxicity profiles is critical for the development of next-generation inhibitors with improved safety.
Comparative Analysis of Toxicity Profiles
The following table summarizes the key toxicity findings from clinical trials of several notable p38 MAPK inhibitors. It is important to note that direct comparison is challenging due to variations in trial design, patient populations, and dosing regimens.
| Inhibitor | Indication(s) Studied | Key Toxicity Findings |
| Ralimetinib (LY2228820) | Advanced Cancer | In a Phase 1 trial, treatment-emergent adverse events (TEAEs) occurred in 77.5% of patients. The most common drug-related TEAEs were rash, fatigue, nausea, constipation, pruritus, and vomiting. Dose-limiting toxicities included grade 3 rash and grade 3 hepatic cytolysis. At the maximum tolerated dose (MTD) of 100 mg/12h with chemoradiotherapy, grade ≥ 3 adverse events included hepatic cytolysis (13.3%), dermatitis/rash (6.7%), lymphopenia (6.7%), and nausea/vomiting (6.7%).[1] |
| Losmapimod | Facioscapulohumeral Muscular Dystrophy (FSHD), COPD | Generally well-tolerated in a Phase 2b trial for FSHD. 29 TEAEs (9 drug-related) were reported in the losmapimod group versus 23 (2 drug-related) in the placebo group.[2] The most common AEs were eczema, dry skin, fall, ALT increase, headache, and pain.[3] No serious drug-related adverse events were reported.[4][5] |
| Neflamapimod (VX-745) | Alzheimer's Disease, Rheumatoid Arthritis | In Phase 2a trials for early Alzheimer's disease, the most common adverse events were mild somnolence and mild, self-limited diarrhea.[6] The therapy was generally well-tolerated with no significant safety issues identified.[7][8] |
| SCIO-469 (Talmapimod) | Rheumatoid Arthritis | A dose-limiting toxicity of elevated alanine aminotransferase (ALT) was observed in a 24-week study. Serious adverse events (SAEs) were more common with the immediate-release formulation of SCIO-469 (7%) compared to placebo (4%).[9] |
| BIRB-796 (Doramapimod) | Crohn's Disease | The incidence of adverse events was comparable to placebo, with the exception of a mild increase in transaminase levels which was more frequent in the BIRB-796 groups.[10] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the methodologies for toxicity assessment, the following diagrams are provided.
References
- 1. Phase 1 trial of ralimetinib (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of losmapimod in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulcrumtx.com [fulcrumtx.com]
- 4. neurologylive.com [neurologylive.com]
- 5. An open-label pilot study of losmapimod to evaluate the safety, tolerability, and changes in biomarker and clinical outcome assessments in participants with facioscapulohumeral muscular dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety Study of SCIO-469 to Treat Patients With Active Rheumatoid Arthritis Receiving Methotrexate [ctv.veeva.com]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 9. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibitor Selectivity: LY3007113 vs. IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Performance with Supporting Experimental Data
In the landscape of targeted therapies, the selectivity of kinase inhibitors is a critical determinant of their efficacy and safety. This guide provides a detailed comparison of the kinase selectivity of LY3007113, a p38 mitogen-activated protein kinase (MAPK) inhibitor, with a panel of prominent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, including ND-2158, ND-2110, and Zimlovisertib (PF-06650833). This analysis is supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to aid researchers in their drug discovery and development efforts.
Kinase Selectivity Profiles: A Quantitative Comparison
The following table summarizes the available quantitative data on the kinase selectivity of this compound and the selected IRAK4 inhibitors. It is important to note that direct head-to-head kinome-wide screening data under identical conditions is not publicly available. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration for the different experimental assays and conditions employed.
| Inhibitor | Primary Target(s) | Other Notable Inhibited Kinases (>50% inhibition or low nM IC50/Ki) | Kinase Panel Size | Assay Type | Reference |
| This compound | p38 MAPK | Data not publicly available in a comprehensive kinome scan format. Preclinical studies confirm inhibition of p38 MAPK downstream signaling.[1][2][3] | Not specified | Not specified | [1][2][3] |
| ND-2158 | IRAK4 (Ki = 1.3 nM) | Highly selective against a panel of 334 kinases. | 334 | Radioisotope-based enzymatic assay | [4] |
| ND-2110 | IRAK4 (Ki = 7.5 nM) | Highly selective against a panel of 334 kinases. | 334 | Radioisotope-based enzymatic assay | |
| Zimlovisertib (PF-06650833) | IRAK4 (IC50 = 0.2 nM in cell assay, 2.4 nM in PBMC assay) | In a panel of over 200 kinases, 12 kinases other than IRAK4 had IC50 values <1 µM. It was ~7,000-fold more selective for IRAK4 than for IRAK1.[5] Another screen against 278 kinases showed ~100% inhibition of IRAK4 at 200 nM.[6] | >200 and 278 | ActivX ATP occupancy assay[5] and an unspecified kinase panel screen[6] | [5][6] |
Note: The absence of comprehensive, publicly available kinome scan data for this compound limits a direct and extensive comparison of its off-target profile with that of the IRAK4 inhibitors. The high selectivity of the presented IRAK4 inhibitors, particularly ND-2158 and ND-2110, is a key feature highlighted in the available literature. Zimlovisertib also demonstrates high selectivity for IRAK4.
Signaling Pathways
To understand the functional consequences of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: IRAK4 signaling pathway and the inhibitory action of IRAK4 inhibitors.
Experimental Protocols for Kinase Selectivity Profiling
The determination of kinase inhibitor selectivity is paramount for understanding their biological effects. Various in vitro assay formats are employed for this purpose, each with its own advantages and limitations. Below are detailed methodologies for three commonly used kinase profiling assays.
Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)
This traditional and robust method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a specific substrate.
-
Principle: The kinase reaction is performed in the presence of the inhibitor, a kinase-specific substrate (peptide or protein), and [γ-33P]ATP. The phosphorylated substrate is then captured on a filter membrane, while unincorporated [γ-33P]ATP is washed away. The radioactivity retained on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.
-
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
[γ-33P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (typically containing MgCl2, DTT, and a buffering agent like Tris-HCl)
-
Test inhibitor (serially diluted)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and test inhibitor to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter plate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This high-throughput method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
-
Principle: The assay is typically performed in two steps. First, the kinase reaction is carried out, generating ADP. Second, a detection reagent is added that first depletes the remaining ATP and then converts the ADP to ATP. This newly synthesized ATP is then used in a luciferase-luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP generated and thus the kinase activity.[7][8][9][10][11][12][13]
-
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Reagent (or similar)
-
Kinase Detection Reagent (containing luciferase and luciferin)
-
Luminometer-compatible microplates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a luminometer-compatible microplate, add the kinase, substrate, and test inhibitor to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature for a defined period.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
TR-FRET-Based Kinase Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test inhibitor.
-
Principle: A terbium (Tb) or europium (Eu)-labeled antibody is used to label the kinase. A fluorescently labeled tracer that binds to the ATP pocket of the kinase is also added. When the tracer is bound to the kinase, excitation of the donor fluorophore (Tb or Eu) on the antibody results in energy transfer to the acceptor fluorophore on the tracer, producing a FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[7][14][15][16][17]
-
Materials:
-
Purified, tagged (e.g., His-tagged) kinase
-
Europium or Terbium-labeled anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Kinase binding buffer
-
Test inhibitor (serially diluted)
-
TR-FRET compatible microplates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a TR-FRET compatible microplate, add the kinase, the Eu- or Tb-labeled antibody, and the test inhibitor to the binding buffer.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters.
-
Calculate the emission ratio (acceptor emission/donor emission).
-
Determine the percentage of inhibition based on the decrease in the emission ratio and calculate the IC50 value.
-
Conclusion
This guide provides a comparative overview of the kinase selectivity of the p38 MAPK inhibitor this compound and a selection of IRAK4 inhibitors. While a direct, comprehensive comparison is limited by the availability of public data for this compound, the available information highlights the high selectivity profile of the featured IRAK4 inhibitors. The provided signaling pathway diagrams and detailed experimental protocols for key kinase profiling assays offer a valuable resource for researchers in the field of kinase inhibitor development, enabling a deeper understanding of these compounds and facilitating the design of more selective and effective targeted therapies. Further head-to-head kinome-wide profiling of these inhibitors under standardized conditions would be invaluable for a more definitive comparative assessment.
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ulab360.com [ulab360.com]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. ADP-Glo™ Kinase Assay [ita.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 17. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - IT [thermofisher.com]
head-to-head comparison of LY3007113 and Ralimetinib in vivo
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive head-to-head comparison of the in vivo preclinical data for two prominent kinase inhibitors, LY3007113 and Ralimetinib. While both were initially investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK), emerging evidence suggests divergent primary mechanisms of action, with Ralimetinib's anti-cancer activity now thought to be mediated primarily through EGFR inhibition. This guide synthesizes available preclinical in vivo data to offer a comparative overview for researchers, scientists, and drug development professionals.
Disclaimer: No direct head-to-head in vivo comparative studies for this compound and Ralimetinib have been identified in the public domain. The following data is a compilation from separate preclinical studies.
In Vivo Efficacy Summary
The following tables summarize the available in vivo data from xenograft models for this compound and Ralimetinib.
Table 1: Summary of In Vivo Efficacy Data for this compound
| Cancer Type | Xenograft Model | Key Findings |
| Glioblastoma | U87MG | Inhibition of p-MAPKAP-K2 in subcutaneously implanted tumors.[1] |
| Ovarian Cancer | Not Specified | Demonstrated anti-tumor activity when administered alone.[1] |
| Kidney Cancer | Not Specified | Showed anti-tumor activity as a single agent.[1] |
| Leukemia | Not Specified | Exhibited anti-tumor activity.[1] |
Table 2: Summary of In Vivo Efficacy Data for Ralimetinib
| Cancer Type | Xenograft Model | Key Findings |
| Glioblastoma | Not Specified | Demonstrated in vivo efficacy.[2][3] |
| Multiple Myeloma | Not Specified | Showed in vivo efficacy.[2][3] |
| Breast Cancer | Not Specified | Documented anti-tumor activity.[2][3] |
| Ovarian Cancer | Not Specified | Preclinical in vivo efficacy observed.[2][3] |
| Lung Cancer | Not Specified | In vivo efficacy demonstrated.[2][3] |
Mechanism of Action and Signaling Pathways
This compound is a potent and selective inhibitor of p38 MAPK.[1] Its mechanism of action involves blocking the phosphorylation of downstream targets like MAPKAP-K2, thereby modulating inflammatory responses and potentially inducing tumor cell apoptosis.
Initially developed as a p38 MAPK inhibitor, recent studies suggest that the primary anti-cancer effects of Ralimetinib are driven by the inhibition of the Epidermal Growth Factor Receptor (EGFR). This crucial distinction in their mechanisms of action is depicted in the signaling pathway diagrams below.
DOT script for p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling pathway inhibited by this compound.
DOT script for EGFR Signaling Pathway
Caption: EGFR signaling pathway inhibited by Ralimetinib.
Experimental Protocols
Detailed experimental protocols for the cited in vivo studies are not fully available in the public domain. However, based on the available information and general xenograft methodologies, the following represents a likely experimental workflow.
DOT script for a general xenograft workflow
Caption: General workflow for in vivo xenograft studies.
Key Methodological Aspects from Available Data:
-
This compound: In preclinical studies involving U87MG glioblastoma xenografts, this compound was administered orally to mice.[1] The key pharmacodynamic endpoint measured was the inhibition of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) in both peripheral blood and the implanted tumors.[1]
-
Ralimetinib: Preclinical in vivo efficacy for Ralimetinib has been demonstrated across a range of human cancer xenografts, including glioblastoma, multiple myeloma, breast, ovarian, and lung cancer.[2][3]
Conclusion
This guide provides a comparative summary of the available in vivo preclinical data for this compound and Ralimetinib. While both have shown anti-tumor activity in various xenograft models, a critical differentiating factor is their primary mechanism of action. This compound acts as a p38 MAPK inhibitor, whereas recent evidence points to EGFR inhibition as the main driver of Ralimetinib's anti-cancer effects. The absence of direct head-to-head comparative studies necessitates that researchers carefully consider the distinct molecular targets and signaling pathways of these two compounds when designing future preclinical and clinical investigations. Further research is warranted to directly compare the in vivo efficacy and safety profiles of these two inhibitors in relevant cancer models.
References
Validating p38 MAPK as a Therapeutic Target: A Comparative Guide to LY3007113 and siRNA
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell proliferation, apoptosis, and inflammation.[1][2] Its dual role as both a tumor suppressor and a potential oncogene makes it a compelling, albeit complex, target for cancer therapy.[3] This guide provides a comprehensive comparison of two key methods for validating p38 MAPK as a therapeutic target: the small molecule inhibitor LY3007113 and small interfering RNA (siRNA)-mediated gene silencing.
Executive Summary
This guide offers a detailed comparison of a chemical versus a genetic approach to inhibit p38 MAPK function. This compound is a potent and orally active small molecule inhibitor of p38 MAPK that has undergone clinical investigation.[3][4] It offers a direct way to assess the therapeutic potential of inhibiting p38 kinase activity. In parallel, siRNA technology provides a highly specific method to transiently silence p38 MAPK gene expression, allowing for the study of cellular phenotypes resulting from the loss of the p38 MAPK protein. Both methodologies have distinct advantages and limitations, and a combined approach can offer a robust validation of p38 MAPK as a drug target.
Comparative Analysis of this compound and siRNA
| Feature | This compound (p38 MAPK Inhibitor) | siRNA (p38 MAPK Silencing) |
| Mechanism of Action | Competitive ATP-binding site inhibitor of p38 kinase, preventing the phosphorylation of downstream substrates like MAPKAP-K2.[3] | Post-transcriptional gene silencing by guiding the degradation of p38 MAPK mRNA, leading to reduced protein expression. |
| Specificity | Primarily targets p38 MAPK, but potential for off-target effects on other kinases, especially at higher concentrations. | High sequence-specific targeting of p38 MAPK mRNA, minimizing off-target effects with proper design and controls. |
| Mode of Delivery | Orally bioavailable small molecule, suitable for in vitro and in vivo studies.[3] | Requires transfection reagents for in vitro delivery into cells. In vivo delivery can be challenging. |
| Duration of Effect | Reversible inhibition, dependent on the compound's pharmacokinetic properties and dosing schedule. | Transient protein knockdown, typically lasting 48-72 hours, depending on cell division rate and siRNA stability. |
| Key Validation Readouts | Inhibition of p38 MAPK activity (e.g., reduced MAPKAP-K2 phosphorylation), effects on cell viability (IC50), and induction of apoptosis.[3] | Reduction in p38 MAPK mRNA and protein levels, and subsequent effects on cell proliferation, viability, and apoptosis. |
| Translational Relevance | Directly mimics a therapeutic intervention with a drug-like molecule. | Provides a genetic proof-of-concept for the target's role in a specific phenotype. |
Quantitative Data Comparison
The following tables summarize typical quantitative data obtained from studies utilizing either this compound or siRNA to target p38 MAPK. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| HeLa | Western Blot | Inhibition of MAPKAP-K2 phosphorylation | Demonstrated intracellular activity | [3] |
| U87MG (Glioblastoma) | In vivo (xenograft) | Inhibition of p-MAPKAP-K2 in tumors | Orally administered this compound was effective | [3] |
| Ovarian/Kidney Cancer | In vivo (xenograft) | Anti-tumor activity | Showed activity when administered alone | [3] |
| Leukemia | In vivo (xenograft) | Anti-tumor activity | Showed activity when administered alone | [3] |
Table 2: In Vitro Efficacy of p38 MAPK siRNA
| Cell Line | siRNA Concentration | Transfection Duration | % Knockdown (mRNA/Protein) | Phenotypic Effect |
| HeLa | 100 nM | 48-72 hours | ~90% reduction in p38 MAPK protein | Confirms silencing of p38 MAPK expression |
| MCF-7 (Breast Cancer) | 30 nM | 72 hours | ~96% gene silencing | Inhibition of cell proliferation |
| SW480/5-FU (Colon Cancer) | Not specified | Not specified | Significant reduction | Increased sensitivity to noscapine, increased apoptosis |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of p38 MAPK validation studies.
Western Blotting for p38 MAPK and Phospho-MAPKAP-K2
Objective: To determine the expression levels of total p38 MAPK and the phosphorylation status of its downstream target, MAPKAP-K2, following treatment with this compound or siRNA.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p38 MAPK, phospho-p38 MAPK, total MAPKAP-K2, and phospho-MAPKAP-K2 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
siRNA Transfection
Objective: To specifically knockdown the expression of p38 MAPK in cultured cells.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute the p38 MAPK siRNA (e.g., 30-100 nM final concentration) and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blotting) levels.
Cell Viability Assay (MTT/XTT Assay)
Objective: To assess the effect of p38 MAPK inhibition by this compound or siRNA on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: For this compound, treat the cells with a range of concentrations to determine the IC50 value. For siRNA, transfect the cells as described above.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated or non-targeting control and determine the IC50 value for this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following p38 MAPK inhibition.
Protocol:
-
Cell Treatment: Treat cells with this compound or transfect with p38 MAPK siRNA as described previously.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflows for its validation.
Caption: The p38 MAPK signaling cascade.
Caption: Experimental workflow for p38 MAPK target validation.
Caption: Logical relationship of comparative validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to p38 MAPK Inhibitor Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities or provide opportunities for therapeutic repositioning. This guide provides a comparative analysis of the cross-reactivity of p38 MAP kinase inhibitors, offering insights into their selectivity profiles and the experimental methodologies used to determine them.
While specific comprehensive kinome-wide screening data for the p38 MAPK inhibitor LY3007113 is not extensively available in the public domain, this guide will use illustrative data from other well-characterized kinase inhibitors to demonstrate the principles of cross-reactivity analysis. The methodologies and data presentation formats provided herein serve as a robust framework for evaluating the selectivity of any kinase inhibitor.
Kinase Selectivity Profiling: A Comparative Analysis
To illustrate the concept of kinase inhibitor selectivity, we present a comparison between a hypothetical p38 MAPK inhibitor and a second inhibitor known for its cross-reactivity with other kinase families. The following table summarizes the percentage of inhibition against a panel of selected kinases.
| Kinase Target | p38 MAPK Inhibitor (Hypothetical Data) (% Inhibition @ 1µM) | Comparative Inhibitor (% Inhibition @ 1µM) | Kinase Family |
| p38α (MAPK14) | 98% | 25% | MAPK |
| p38β (MAPK11) | 95% | 22% | MAPK |
| p38γ (MAPK12) | 60% | 15% | MAPK |
| p38δ (MAPK13) | 75% | 18% | MAPK |
| JNK1 | 15% | 85% | MAPK |
| ERK2 | 10% | 12% | MAPK |
| CK1δ | 5% | 92% | CK1 |
| CK1ε | 8% | 89% | CK1 |
| CDK2 | 3% | 7% | CDK |
| VEGFR2 | 2% | 5% | RTK |
| EGFR | 1% | 3% | RTK |
This data is illustrative. Actual experimental results will vary.
This table clearly demonstrates that while the hypothetical p38 MAPK inhibitor is highly selective for p38 isoforms, the comparative inhibitor shows significant cross-reactivity with the Casein Kinase 1 (CK1) family. Such off-target activity is a critical consideration in drug development. For instance, some p38 inhibitors, such as TAK-715 and AMG-548, have been shown to inhibit Wnt/β-catenin signaling due to their cross-reactivity with casein kinase Iδ and ɛ.[1]
Visualizing Kinase Selectivity
The following diagram illustrates a simplified workflow for assessing kinase inhibitor selectivity using a competition binding assay format, such as KINOMEscan™.
References
Benchmarking LY3007113: A Comparative Guide to a Novel p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the p38 mitogen-activated protein kinase (MAPK) inhibitor, LY3007113, against established p38 inhibitor standards. Due to the limited publicly available preclinical data on this compound, this comparison is based on its reported mechanism of action and data from well-characterized inhibitors, Ralimetinib (LY2228820) and SB203580, to provide a comprehensive benchmarking context.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a key target for therapeutic intervention.[3][4] p38 MAPK inhibitors are small molecules designed to block the activity of p38 kinases, thereby modulating downstream inflammatory and stress responses.
This compound is an orally active, small-molecule inhibitor of p38 MAPK.[5] Preclinical studies have shown that this compound inhibits the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2), a direct downstream substrate of p38, indicating its intracellular activity.[5] Furthermore, it has demonstrated anti-tumor activity in xenograft models of human cancers.[5]
Comparative Analysis of p38 Inhibitors
To benchmark the performance of this compound, it is essential to compare its characteristics with those of well-established p38 inhibitors. Ralimetinib (LY2228820) and SB203580 are two such standards with extensive characterization in both biochemical and cellular assays.
Biochemical Potency
Biochemical assays are crucial for determining the direct inhibitory activity of a compound against the target enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | p38 MAPK | Data not publicly available | - |
| Ralimetinib (LY2228820) | p38α | 5.3 | [6][7] |
| p38β | 3.2 | [6][7] | |
| SB203580 | p38α (SAPK2a) | 50 | |
| p38β2 (SAPK2b) | 500 |
Note: The absence of publicly available IC50 values for this compound prevents a direct quantitative comparison of biochemical potency.
Cellular Activity
Cellular assays provide insights into a compound's ability to engage its target within a biological context and elicit a functional response. Key cellular assays for p38 inhibitors include measuring the inhibition of downstream substrate phosphorylation (e.g., MAPKAP-K2) and the suppression of pro-inflammatory cytokine production (e.g., TNF-α).
| Inhibitor | Assay | Cell Line | IC50 | Reference |
| This compound | p-MAPKAP-K2 Inhibition | HeLa cells | Demonstrated intracellular activity | [5] |
| Ralimetinib (LY2228820) | p-MAPKAP-K2 (pMK2) Inhibition | RAW 264.7 cells | 34.3 nM | [8] |
| TNF-α Release | Murine peritoneal macrophages | 5.2 nM | [8] | |
| SB203580 | p-MAPKAP-K2 Inhibition | - | ~70 nM | [9] |
| TNF-α Release | THP-1 cells | 300-500 nM | [9] |
Note: While this compound has been shown to inhibit MAPKAP-K2 phosphorylation, specific IC50 values from cellular assays are not publicly available, limiting a direct quantitative comparison.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to benchmarking p38 inhibitors, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Disposal of LY3007113: A Guide for Laboratory Professionals
In the absence of a specific Safety Data Sheet (SDS) for LY3007113, laboratory personnel must rely on established protocols for handling and disposing of chemical waste. It is critical to consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.[1]
General Procedures for Chemical Waste Disposal
The following steps outline a standard approach to managing the disposal of research-grade compounds like this compound.
| Step | Procedure | Key Considerations |
| 1. Waste Identification and Classification | Determine the nature of the waste. This compound is a p38 mitogen-activated protein kinase (MAPK) inhibitor.[2][3] Waste may be in pure form, in solution, or as contaminated labware. | Consult your institution's waste management guidelines to correctly classify the waste (e.g., chemical, hazardous).[1] |
| 2. Segregation | Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. | Incompatible chemicals can react dangerously. Proper segregation prevents accidental reactions and ensures appropriate disposal routes. |
| 3. Containerization | Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure lid. | Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazards. |
| 4. Storage | Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic. | Follow all institutional and regulatory requirements for the storage of hazardous waste, including limits on accumulation time and quantity. |
| 5. Disposal Request | Once the container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's EHS department. | Provide accurate information about the waste composition and quantity to ensure safe and compliant disposal by trained professionals. |
Logical Workflow for Unspecified Chemical Disposal
The decision-making process for disposing of a chemical with no specific manufacturer's guidance can be visualized as follows:
References
Essential Safety and Operational Protocols for Handling LY3007113
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the p38 MAPK inhibitor, LY3007113. Given its nature as a potent small molecule inhibitor investigated in oncology, it should be handled with the same precautions as a cytotoxic compound.[1][2] Adherence to these guidelines is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[3] Different levels of PPE are required for various handling scenarios.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Minimum PPE Requirement | Enhanced Precautions (e.g., Spills, Aerosol Generation) |
| Handling solid compound (weighing, reconstitution) | Double chemotherapy-tested nitrile gloves, disposable gown, safety glasses with side shields.[4][5] | In addition to minimum PPE, use a fit-tested N95 or N100 respirator and work within a certified chemical fume hood or biological safety cabinet.[4][6] |
| Handling solutions of this compound | Double chemotherapy-tested nitrile gloves, disposable gown, safety glasses with side shields.[4][5] | A full-face shield is preferred if there is a risk of splashing.[4][6] |
| Administering to animals | Double chemotherapy-tested nitrile gloves, disposable gown, safety glasses with side shields. | Consider a full-face shield and a respirator depending on the administration route and potential for aerosolization. |
| Handling waste and cleaning | Double chemotherapy-tested nitrile gloves, disposable gown, safety glasses.[3][5] | For large spills, use industrial-thickness gloves (>0.45mm), a plastic apron, and armlets.[5] |
Operational Plans: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Location: All handling of solid this compound and preparation of stock solutions must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of airborne particles.[4]
-
Attire: Don all required PPE as outlined in Table 1 before entering the designated handling area.
-
Procedure:
-
Carefully weigh the desired amount of this compound powder.
-
Slowly add the solvent to the powder to avoid aerosolization.
-
Ensure the container is securely capped and labeled appropriately with the compound name, concentration, date, and hazard symbol.
-
Wipe down the exterior of the container and the work surface with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol).
-
2. Spill Management:
-
Immediate Actions:
-
Alert others in the vicinity and secure the area to prevent further contamination.[3]
-
If the spill is on your person, immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water.
-
-
Cleanup Procedure:
-
Don enhanced precautionary PPE, including a respirator for powder spills.[7]
-
Use a cytotoxic spill kit to contain and absorb the spill.[3]
-
For liquid spills, cover with absorbent material. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Collect all contaminated materials using scoops or forceps and place them in a designated cytotoxic waste container.[3]
-
Clean the spill area with a deactivating agent, followed by a thorough rinse.
-
Disposal Plan
All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Procedure |
| Unused Compound/Solutions | Original or sealed, labeled container. | Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled cytotoxic waste container (sharps or solid waste as appropriate). | Place directly into the designated waste container immediately after use. |
| Contaminated PPE | Labeled cytotoxic waste container. | Carefully remove PPE to avoid self-contamination and place it in the designated waste container before leaving the work area.[3] |
| Animal Bedding/Carcasses | Labeled biohazard/cytotoxic waste container. | Handle in accordance with institutional guidelines for animal waste from chemotherapy studies. |
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when handling this compound, from preparation to disposal.
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. halyardhealth.com [halyardhealth.com]
- 7. england.nhs.uk [england.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
